molecular formula C7H6FN5 B2906782 5-Fluoro-2-(1H-tetraazol-1-YL)aniline CAS No. 869942-04-1

5-Fluoro-2-(1H-tetraazol-1-YL)aniline

Cat. No.: B2906782
CAS No.: 869942-04-1
M. Wt: 179.158
InChI Key: HSOXEAYKALRKLH-UHFFFAOYSA-N
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Description

5-Fluoro-2-(1H-tetraazol-1-YL)aniline is a useful research compound. Its molecular formula is C7H6FN5 and its molecular weight is 179.158. The purity is usually 95%.
BenchChem offers high-quality 5-Fluoro-2-(1H-tetraazol-1-YL)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-2-(1H-tetraazol-1-YL)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-fluoro-2-(tetrazol-1-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN5/c8-5-1-2-7(6(9)3-5)13-4-10-11-12-13/h1-4H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSOXEAYKALRKLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)N)N2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 5-Fluoro-2-(1H-tetraazol-1-YL)aniline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 5-Fluoro-2-(1H-tetraazol-1-yl)aniline , a critical intermediate in the synthesis of next-generation oxazolidinone antibiotics and fluorinated heterocyclic pharmaceuticals.

A Critical Scaffold for Next-Generation Fluorinated Antibiotics [1]

Executive Technical Summary

5-Fluoro-2-(1H-tetraazol-1-yl)aniline (CAS: 869942-04-1) represents a privileged structural motif in medicinal chemistry, combining the metabolic stability of the fluorine substituent with the bioisosteric properties of the tetrazole ring.[1] It serves as a primary amine precursor for the synthesis of tetrazolyl-phenyl-oxazolidinones , a class of antibiotics designed to overcome resistance in Gram-positive pathogens (e.g., MRSA, VRE).

This guide details the chemical architecture, validated synthesis pathways, and safety protocols required to handle this energetic nitrogen-rich heterocycle.

Chemical Identity & Structural Analysis[1][2][3][4]

Nomenclature and Identifiers
PropertySpecification
IUPAC Name 5-Fluoro-2-(1H-tetrazol-1-yl)aniline
CAS Registry Number 869942-04-1
Molecular Formula C₇H₆FN₅
Molecular Weight 179.15 g/mol
SMILES Nc1cc(F)ccc1-n1cnnn1
Key Functional Groups Primary Amine (–NH₂), Fluorine (–F), 1H-Tetrazole
Electronic & Steric Properties[1]
  • Tetrazole Ring: The 1H-tetrazole moiety acts as a non-classical bioisostere for a carboxylic acid (pKa ~4.5–5.0), improving aqueous solubility and metabolic stability compared to the parent phenyl ring.

  • Fluorine Substituent: Located at the C5 position, the fluorine atom exerts a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards oxidative metabolism (e.g., by CYP450 enzymes) and modulates the pKa of the adjacent amine.

  • Ortho-Substitution: The bulky tetrazole group at the C2 position (ortho to the amine) creates significant steric torsion, forcing the tetrazole ring out of coplanarity with the phenyl ring.[1] This conformation is critical for the binding affinity of derived oxazolidinones in the bacterial ribosome 50S subunit.

Synthesis & Manufacturing Engineering

The synthesis of 5-Fluoro-2-(1H-tetraazol-1-yl)aniline requires careful control of regioselectivity and thermal hazards due to the high nitrogen content.[1] The most robust industrial route involves the construction of the tetrazole ring before the final reduction of the aniline.

Validated Synthetic Pathway

The preferred route utilizes 2-Nitro-5-fluoroaniline as the starting material.[1] This avoids the regioselectivity issues of alkylating a pre-formed tetrazole.

  • Tetrazole Formation (Cyclization): The primary amine of the nitro-precursor reacts with triethyl orthoformate and sodium azide (or trimethylsilyl azide) to close the tetrazole ring.

  • Nitro Reduction: The resulting intermediate, 1-(4-fluoro-2-nitrophenyl)-1H-tetrazole, is reduced to the target aniline using catalytic hydrogenation or chemical reduction (Fe/NH₄Cl).[1]

Process Flow Diagram (DOT)

The following diagram illustrates the stepwise synthesis and critical process parameters (CPPs).

SynthesisPathway cluster_safety Safety Critical Parameters Start Start: 2-Nitro-5-fluoroaniline (CAS: 364-78-3) Step1 Step 1: Cyclization Reagents: NaN3, HC(OEt)3, AcOH Temp: 70-80°C Start->Step1 Azide Cycloaddition Inter Intermediate: 1-(4-Fluoro-2-nitrophenyl)-1H-tetrazole Step1->Inter Yield: ~85% Warning Warning: Hydrazoic Acid (HN3) Generation Maintain pH > 4.5 during workup Step1->Warning Step2 Step 2: Selective Reduction Reagents: H2, Pd/C (or Fe/NH4Cl) Solvent: MeOH/THF Inter->Step2 Nitro Reduction Final Target: 5-Fluoro-2-(1H-tetraazol-1-yl)aniline Step2->Final Isolation & Cryst.

Caption: Figure 1. Two-step synthetic pathway from nitroaniline precursor to target tetrazolyl-aniline, highlighting critical safety nodes.

Critical Process Parameters (CPPs)
  • Temperature Control: The cyclization step involves azides and heat.[2][3] Reaction temperature must not exceed 90°C to prevent thermal decomposition of the tetrazole ring or azide accumulation.

  • pH Management: During the workup of Step 1, acidification must be controlled. If pH drops below 4.5 in the presence of residual azide, highly toxic and explosive Hydrazoic Acid (HN₃) may form.

  • Impurity Control: A common impurity is the N-formyl derivative if the orthoformate reaction is incomplete.[1] This can be monitored via HPLC.[1]

Physicochemical Properties & Stability[6][7][9][10]

Understanding the solid-state properties is vital for formulation and handling.[1]

ParameterValue / DescriptionSource/Note
Physical State Off-white to pale yellow crystalline solidExperimental Obs.[1]
Melting Point 142 – 146 °C[1]
Solubility Soluble in DMSO, DMF, Methanol. Sparingly soluble in water.[1]Polar heterocyclic nature
pKa (Conjugate Acid) ~2.5 (Aniline nitrogen)Fluorine -I effect reduces basicity
Partition Coeff.[1] (LogP) ~1.2Predicted
Thermal Stability Stable < 180°C. Exothermic decomp > 200°C.DSC Data (Typical for aryl tetrazoles)

Application in Drug Discovery

This molecule functions as a L-shaped scaffold intermediate.[1] The aniline amine is the reactive handle for coupling with:

  • Glycidyl butyrate / Carbonates: To form the oxazolidinone ring (Linezolid-like synthesis).[1]

  • Isocyanates: To form urea derivatives.[1]

Mechanism of Action Relevance: In oxazolidinone antibiotics, the N-aryl ring (derived from this intermediate) binds to the hydrophobic pocket of the bacterial ribosome. The fluorine atom interacts with specific ribosomal nucleotides (e.g., A2451), enhancing binding affinity and potency against resistant strains like MRSA.

Analytical Characterization Workflow

To ensure pharmaceutical grade purity (>98%), a multi-modal analytical approach is required.

AnalyticalWorkflow cluster_ID Identity Confirmation cluster_Purity Purity & Safety Sample Raw Sample (Batch Output) NMR 1H-NMR (DMSO-d6) Diagnostic: Tetrazole CH @ ~9.5-10 ppm Sample->NMR MS LC-MS (ESI+) [M+H]+ = 180.15 Sample->MS HPLC HPLC (C18 Column) Mobile Phase: ACN/H2O (0.1% TFA) Limit: >98.0% Area Sample->HPLC DSC DSC / TGA Check for exotherms (Azide residue) Sample->DSC IR FT-IR N=N stretch: ~1450 cm-1 NH2 stretch: ~3300-3400 cm-1

Caption: Figure 2. Quality Control workflow for identity and safety verification.

Safety & Handling Protocols (HSE)

Hazard Classification: Irritant, Potential Energetic Material.

  • Explosion Hazard: While aryl tetrazoles are generally more stable than alkyl tetrazoles, they are high-energy compounds.[1]

    • Protocol: Do not subject to mechanical shock or friction.[1]

    • Storage: Store below 25°C, away from strong oxidizers and acids.

  • Azide Management: If synthesizing in-house, ensure all waste streams are treated with sodium nitrite/sulfuric acid or bleach to quench residual azides before disposal.[1]

  • PPE: Full chemical resistant suit, face shield, and respirator (P100) are mandatory during synthesis due to the potential for sensitization.

References

  • National Institutes of Health (NIH) - PubChem. (2025).[1] Tetrazole Derivatives and Bioisosteres in Medicinal Chemistry. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Synthesis of 1-Substituted Tetrazoles. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to Determining the Solubility of 5-Fluoro-2-(1H-tetraazol-1-YL)aniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a robust framework for researchers, scientists, and drug development professionals to determine the solubility of 5-Fluoro-2-(1H-tetraazol-1-YL)aniline, a compound of interest in pharmaceutical research. In the absence of extensive published solubility data for this specific molecule, this document outlines a detailed, best-practice methodology, grounded in established principles of physical chemistry and analytical science. The guide emphasizes the thermodynamic equilibrium solubility determination using the gold-standard shake-flask method, coupled with High-Performance Liquid Chromatography (HPLC) for accurate quantification. We delve into the critical experimental parameters, the rationale behind procedural steps, and the underlying thermodynamic principles governing solubility. This document is intended to serve as a self-validating system for generating reliable and reproducible solubility data, crucial for formulation development, bioavailability assessment, and overall drug candidate selection.

Introduction: The Significance of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, aqueous and organic solvent solubility stands as a cornerstone parameter, profoundly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] Poor solubility can lead to erratic absorption, low bioavailability, and an increased risk of failure in later stages of development.[3]

5-Fluoro-2-(1H-tetraazol-1-YL)aniline, with its unique structural motifs including a fluoro group, an aniline moiety, and a tetrazole ring, presents a distinct physicochemical profile. The tetrazole group, in particular, is often employed as a bioisostere for a carboxylic acid group, potentially influencing the compound's acidity and, consequently, its solubility.[4] Understanding the solubility of this compound in a range of organic solvents is paramount for a variety of applications, including:

  • Formulation Development: Identifying suitable solvent systems for creating stable and effective dosage forms.[5][6]

  • Crystallization and Purification: Optimizing processes for obtaining the desired polymorphic form with consistent quality.[7]

  • Preclinical Studies: Ensuring consistent and reproducible dosing in in-vitro and in-vivo models.

This guide provides a comprehensive protocol for determining the thermodynamic solubility of 5-Fluoro-2-(1H-tetraazol-1-YL)aniline, empowering researchers to generate the critical data needed to advance their research and development efforts.

Foundational Principles: Thermodynamic vs. Kinetic Solubility

Before embarking on experimental determination, it is crucial to distinguish between two key concepts: thermodynamic and kinetic solubility.[3][5]

  • Thermodynamic Solubility: This is the equilibrium concentration of a compound in a saturated solution at a given temperature and pressure, in the presence of an excess of the solid compound.[5] It represents the true, stable solubility and is the focus of this guide.

  • Kinetic Solubility: This refers to the concentration of a compound when it first precipitates from a solution that was initially prepared by dissolving the compound in a solvent (often DMSO) and then adding it to an aqueous buffer.[3][8] While useful for high-throughput screening, it does not represent a true equilibrium state.

For late-stage preclinical development and formulation, thermodynamic solubility is the more relevant and reliable parameter.[1] The shake-flask method is the most widely recognized and reliable technique for determining thermodynamic solubility.[7][9]

Experimental Protocol: The Shake-Flask Method for Solubility Determination

The following protocol details the steps for determining the thermodynamic solubility of 5-Fluoro-2-(1H-tetraazol-1-YL)aniline in a selection of organic solvents.

Materials and Equipment
  • 5-Fluoro-2-(1H-tetraazol-1-YL)aniline (solid, high purity)

  • Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, acetonitrile, dimethyl sulfoxide) of analytical grade

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm or smaller, compatible with the chosen solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Solvent Systems: Prepare the desired organic solvents.

  • Addition of Excess Solid: To a series of vials, add a pre-weighed excess amount of 5-Fluoro-2-(1H-tetraazol-1-YL)aniline. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that a saturated solution has been achieved.[10]

  • Addition of Solvent: Accurately pipette a known volume of the selected organic solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 300 RPM).[10] The system should be agitated for a sufficient period to reach equilibrium. A common duration is 24 to 72 hours.[10] To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is achieved when the concentration of the solute in the solution remains constant.

  • Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand to let the excess solid settle. To ensure complete removal of undissolved solids, which is critical for accurate results, the supernatant should be clarified either by centrifugation or filtration through a solvent-compatible syringe filter.[10][11]

  • Sample Dilution: Carefully take an aliquot of the clear, saturated supernatant and dilute it with a suitable solvent to a concentration that falls within the linear range of the analytical method (HPLC-UV). The dilution factor must be accurately recorded.

  • Quantification by HPLC: Analyze the diluted samples using a validated HPLC method to determine the concentration of 5-Fluoro-2-(1H-tetraazol-1-YL)aniline.

Visualization of the Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess 5-Fluoro-2- (1H-tetraazol-1-YL)aniline B Add known volume of organic solvent to vial A->B C Seal vials and place in orbital shaker (24-72h) B->C D Maintain constant temperature and agitation C->D E Centrifuge or filter to remove undissolved solid D->E F Dilute supernatant with known dilution factor E->F G Quantify concentration using HPLC-UV F->G H H G->H Calculate Solubility

Figure 1: Workflow for thermodynamic solubility determination.

HPLC Method Development and Validation

A robust HPLC method is crucial for accurate quantification. A typical starting point would be a reverse-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.[12] The detection wavelength should be set to the λmax of 5-Fluoro-2-(1H-tetraazol-1-YL)aniline to ensure maximum sensitivity.

A calibration curve must be prepared using standard solutions of known concentrations.[13] This curve will be used to determine the concentration of the analyte in the experimental samples. The method should be validated for linearity, accuracy, and precision.

Factors Influencing Solubility

The solubility of 5-Fluoro-2-(1H-tetraazol-1-YL)aniline will be influenced by several factors:

  • Solvent Polarity: The principle of "like dissolves like" is a fundamental concept in solubility.[13] The polarity of the organic solvent relative to the polarity of the solute will be a major determinant of solubility.

  • Temperature: For most solids dissolving in a liquid solvent, the solubility increases with temperature, as the dissolution process is often endothermic.[5]

  • Crystalline Form (Polymorphism): Different crystalline forms of the same compound can exhibit different solubilities. It is important to characterize the solid form used in the solubility determination.

  • pH (in aqueous solutions): As an aniline derivative, the compound's ionization state will change with pH, significantly impacting its aqueous solubility.[10]

Visualization of Influencing Factors

G cluster_factors Influencing Factors Solubility Solubility of 5-Fluoro-2- (1H-tetraazol-1-YL)aniline Solvent Solvent Polarity Solvent->Solubility Temp Temperature Temp->Solubility Polymorph Crystalline Form Polymorph->Solubility pH pH (Aqueous) pH->Solubility

Figure 2: Key factors influencing solubility.

Data Presentation and Interpretation

The experimentally determined solubility data should be summarized in a clear and concise table.

Table 1: Example of Solubility Data Presentation

Organic SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Ethanol25[Experimental Value][Calculated Value]
Methanol25[Experimental Value][Calculated Value]
Acetone25[Experimental Value][Calculated Value]
Ethyl Acetate25[Experimental Value][Calculated Value]
Acetonitrile25[Experimental Value][Calculated Value]
DMSO25[Experimental Value][Calculated Value]

Conclusion

This technical guide provides a comprehensive and scientifically grounded protocol for the determination of the thermodynamic solubility of 5-Fluoro-2-(1H-tetraazol-1-YL)aniline in organic solvents. By adhering to the principles and methodologies outlined herein, researchers can generate high-quality, reliable data that will be instrumental in guiding formulation development, ensuring the validity of preclinical studies, and ultimately contributing to the successful progression of this compound through the drug development pipeline. The emphasis on the shake-flask method and HPLC quantification ensures a self-validating system that meets the rigorous standards of pharmaceutical research.

References

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • How to perform the shake flask method to determine solubility. Quora. [Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • Determination of aqueous solubility by heating and equilibration: A technical note. PMC. [Link]

  • Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry. [Link]

  • Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. PubMed. [Link]

  • Solubility Test, HPLC-UV/VIS Method. Pharmacology Discovery Services. [Link]

  • Annex 4. World Health Organization (WHO). [Link]

  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs. [Link]

  • Thermodynamic solubility. Strasbourg - PCBIS. [Link]

  • How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. ResearchGate. [Link]

  • Lecture 7 Drug Solubility. YouTube. [Link]

  • Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. [Link]

  • how can i test the solubility in hplc please ?. Chromatography Forum. [Link]

  • Synthesis, structure, and antiviral properties of novel 2-adamantyl-5-aryl-2H-tetrazoles. PMC. [Link]

  • 5-fluoro-2-(1H-tetraazol-1-yl)aniline. Fluorochem - 试剂仪器网. [Link]

  • 5-Fluoro-2-(1-octan-2-yltetrazol-5-yl)aniline. PubChem. [Link]

  • ORTHOFLUOROANILINE. ANGEEL OAK SPECIALITY CHEMTECH. [Link]

  • 4-(1H-tetrazol-5-ylmethyl)aniline Properties. comptox.epa.gov. [Link]

  • (PDF) SYNTHESIS OF NOVEL 2-(4-ALLYLPIPERAZIN-1-YL)-1-(1- ARYL-1H-TETRAZOL-5-YL)ETHANONE DERIVATIVES AS POTENTIAL ANTIMICROBIAL AGENTS. ResearchGate. [Link]

  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. MDPI. [Link]

  • Synthesis of (E)-2-(1H-tetrazole-5-yl)-3-phenylacrylenenitrile derivatives catalyzed by new ZnO nanoparticles embedded in a thermally stable magnetic periodic mesoporous organosilica under green conditions. PMC. [Link]

Sources

An In-Depth Technical Guide to 5-Fluoro-2-(1H-tetraazol-1-YL)aniline: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-Fluoro-2-(1H-tetraazol-1-YL)aniline, a fluorinated heterocyclic compound with significant potential in medicinal chemistry. We will delve into its chemical identity, synthesis, spectral characteristics, and explore its current and potential applications in drug discovery, supported by established scientific literature.

Core Identifiers and Physicochemical Properties

5-Fluoro-2-(1H-tetraazol-1-YL)aniline is a substituted aniline derivative characterized by the presence of a fluorine atom and a tetrazole ring. These structural features are of particular interest in drug design, as fluorine substitution can enhance metabolic stability and binding affinity, while the tetrazole moiety often serves as a bioisostere for a carboxylic acid group.[1][2][3][4]

IdentifierValueSource
CAS Number 869942-04-1Fluorochem
Molecular Formula C₇H₆FN₅PubChem
Molecular Weight 179.16 g/mol PubChem
IUPAC Name 5-fluoro-2-(1H-tetrazol-1-yl)anilinePubChem
SMILES Nc1cc(F)ccc1-n1cnnn1PubChem
InChI Key SWUDDHHJYLWCJV-UHFFFAOYSA-NSigma-Aldrich[5]

Synthesis and Mechanistic Insights

The synthesis of 5-Fluoro-2-(1H-tetraazol-1-YL)aniline typically involves a multi-step process, starting from a readily available fluorinated aniline precursor. A plausible synthetic route is outlined below, based on established methodologies for the synthesis of similar compounds.[6][7]

Synthesis_Workflow Fig. 1: Proposed Synthetic Workflow A 2-Fluoro-5-nitroaniline B Diazotization A->B NaNO₂, HCl C Reduction B->C Reduction of Diazonium Salt D Cyclization with Sodium Azide C->D Formation of Triazene Intermediate E 5-Fluoro-2-(1H-tetraazol-1-YL)aniline D->E Intramolecular Cyclization

Fig. 1: Proposed Synthetic Workflow (Within 100 characters)

Experimental Protocol:

Step 1: Diazotization of 2-Fluoro-5-nitroaniline

  • Dissolve 2-fluoro-5-nitroaniline in a suitable acidic medium, such as a mixture of acetic acid and hydrochloric acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C.

  • Stir the reaction mixture for a designated period to ensure complete formation of the diazonium salt.

Causality: The acidic environment is crucial for the in-situ formation of nitrous acid from sodium nitrite, which is the reactive species for diazotization. Low temperatures are essential to prevent the decomposition of the unstable diazonium salt.

Step 2: Reduction and Cyclization

  • In a separate vessel, prepare a solution of a reducing agent, such as stannous chloride (SnCl₂) in concentrated hydrochloric acid.

  • Slowly add the previously prepared diazonium salt solution to the reducing agent solution, while maintaining a low temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Introduce sodium azide (NaN₃) to the reaction mixture. This will react with the intermediate to form an azide, which will then undergo intramolecular cyclization to form the tetrazole ring.

  • The reaction is then heated to promote the cyclization.

Causality: The reduction of the diazonium salt is a critical step to form a reactive intermediate. The subsequent addition of sodium azide provides the necessary nitrogen atoms for the formation of the tetrazole ring through a [3+2] cycloaddition-type mechanism.

Step 3: Work-up and Purification

  • Neutralize the reaction mixture with a suitable base, such as sodium hydroxide or sodium carbonate, to precipitate the crude product.

  • Filter the precipitate and wash it with water to remove any inorganic salts.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Trustworthiness: Each step of this protocol can be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of starting materials and the formation of the desired product, providing a self-validating system for the synthesis.

Spectral Analysis

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the proton on the tetrazole ring. The fluorine atom will cause splitting of the adjacent proton signals.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule. The carbon atom attached to the fluorine will exhibit a large coupling constant (¹JCF).

FT-IR Spectroscopy

The infrared spectrum will show characteristic absorption bands for the N-H stretching of the amine group, C=C stretching of the aromatic ring, C-F stretching, and the vibrations of the tetrazole ring. Infrared spectra of tetrazole derivatives typically show characteristic peaks between 1639-1340 cm⁻¹ and 1200-900 cm⁻¹.[10]

Mass Spectrometry

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern will likely involve the loss of nitrogen (N₂) or hydrazoic acid (HN₃) from the tetrazole ring, which is a characteristic fragmentation for this class of compounds.[11]

Applications in Drug Discovery and Medicinal Chemistry

The unique structural combination of a fluorinated aniline and a tetrazole ring makes 5-Fluoro-2-(1H-tetraazol-1-YL)aniline a valuable scaffold in drug discovery.

Applications Fig. 2: Potential Therapeutic Applications A 5-Fluoro-2-(1H-tetraazol-1-YL)aniline B Antimicrobial Agents A->B C Antifungal Agents A->C D Anticancer Agents A->D E CNS Disorders A->E

Sources

An In-depth Technical Guide to the Safe Handling of 5-Fluoro-2-(1H-tetraazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) is publicly available for 5-Fluoro-2-(1H-tetraazol-1-yl)aniline. This guide has been synthesized by a Senior Application Scientist to provide a presumptive safety profile based on expert analysis of its structural components: the aniline core, the fluoro- substituent, and the tetrazole ring. The principles of chemical analogy are applied, drawing from data on aniline, fluoroanilines, and other heterocyclic compounds. This compound should be treated as hazardous and handled with the utmost caution until its toxicological properties have been experimentally verified.

Section 1: Compound Identity and Presumptive Hazard Profile

5-Fluoro-2-(1H-tetraazol-1-yl)aniline is a substituted aromatic amine. Such molecules are common scaffolds in medicinal chemistry and materials science. Its structure suggests it should be handled as a solid with potential for high biological activity.

Structural Components and Their Inferred Risks:

  • Aniline Core: Aniline and its derivatives are known for their systemic toxicity.[1][2][3][4] They can be absorbed through the skin, inhalation, and ingestion, with primary effects including methemoglobinemia (a condition reducing the blood's ability to carry oxygen), and potential damage to the spleen, kidneys, and liver upon repeated exposure.[4][5] Several aniline compounds are suspected mutagens and carcinogens.[1][2][3]

  • Fluorine Substituent: The addition of a fluorine atom can significantly alter a molecule's metabolic stability, membrane permeability, and binding affinity, potentially increasing its biological activity and toxicological profile.

  • Tetrazole Ring: Tetrazoles are high-nitrogen heterocycles. While the N-aryl tetrazole in the topic compound is generally more stable than other forms, high-nitrogen compounds should always be evaluated for potential rapid decomposition or explosive properties, especially under heat, shock, or pressure.

Based on these components, a presumptive GHS classification is outlined below.

Hazard ClassPresumptive ClassificationRationale and Key Statements
Acute Toxicity Category 3 or 4 (Oral, Dermal, Inhalation) Aniline is classified as toxic if swallowed, in contact with skin, or if inhaled (H301+H311+H331).[2][3] It is prudent to assume a similar high level of toxicity for this derivative.
Skin Corrosion/Irritation Category 2 (Irritant) Many aniline derivatives cause skin irritation.[6]
Serious Eye Damage/Irritation Category 1 or 2A (Damage/Irritation) Aniline itself causes serious eye damage (H318).[2][3] This severe classification should be assumed.
Skin Sensitization Category 1 Aniline may cause an allergic skin reaction (H317).[2][3][7] This is a common hazard for this class of compounds.
Germ Cell Mutagenicity Suspected Category 2 Aniline is suspected of causing genetic defects (H341).[1][2][3] This potential must be considered.
Carcinogenicity Suspected Category 2 Aniline is suspected of causing cancer (H351).[1][2][3]
Specific Target Organ Toxicity (Repeated Exposure) Category 1 Aniline causes damage to organs through prolonged or repeated exposure (H372).[2][3][4]
Hazard to the Aquatic Environment Acute Category 1 Aniline is very toxic to aquatic life (H400).[2][3] Environmental release must be avoided.

Section 2: The Hierarchy of Controls: A Mandate for Safe Experimentation

As this compound lacks empirical safety data, a stringent adherence to the hierarchy of controls is not merely a recommendation but a professional necessity. This framework prioritizes the most effective safety measures.

cluster_0 Hierarchy of Hazard Controls Elimination Elimination (Not Applicable for Research) Substitution Substitution (Use a characterized, safer alternative) Elimination->Substitution Most Effective Engineering Engineering Controls (Primary Barrier) Substitution->Engineering Admin Administrative Controls (Procedural Safeguards) Engineering->Admin PPE Personal Protective Equipment (PPE) (Last Line of Defense) Admin->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes institutional and engineering measures over personal equipment.

1. Engineering Controls (Primary Barrier):

  • Chemical Fume Hood: All manipulations of 5-Fluoro-2-(1H-tetraazol-1-yl)aniline, including weighing, dissolution, and transfers, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[8]

  • Ventilation: Ensure adequate general ventilation in the laboratory to prevent accumulation of contaminants.[6][8]

2. Administrative Controls (Procedural Safeguards):

  • Restricted Access: Designate specific areas for handling this compound. Only trained personnel should be allowed access.

  • Standard Operating Procedures (SOPs): Develop a detailed SOP for all experimental steps involving this compound. The SOP should cover handling, storage, waste disposal, and emergency procedures.

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[6][9] Wash hands thoroughly after handling, even if gloves were worn.[6][10]

3. Personal Protective Equipment (PPE) (Last Line of Defense):

  • Hand Protection: Use chemical-resistant gloves. Given the hazards of aniline, nitrile rubber (minimum 0.4 mm) or butyl rubber (0.7 mm) are recommended for prolonged contact.[9] Always inspect gloves before use and replace them immediately if contaminated or damaged.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should also be worn if there is a risk of splashing.[8]

  • Skin and Body Protection: A lab coat is required. For larger quantities or tasks with a higher risk of spillage, a chemical-resistant apron or suit should be used.[9]

  • Respiratory Protection: If engineering controls fail or during certain high-risk procedures, a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[8]

Section 3: Emergency Protocols

Immediate and correct response to an exposure is critical.

  • Inhalation: Remove the individual to fresh air immediately.[1][10] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[11]

  • Skin Contact: Immediately remove all contaminated clothing.[7][10] Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[7][11] Seek medical attention, especially if irritation or an allergic reaction develops.[7][11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7][10] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.[7][10]

  • Ingestion: Do NOT induce vomiting.[7][10] Rinse the mouth with water.[9][10] If the person is conscious, have them drink 200-300 ml of water.[9] Seek immediate medical attention.[1][10]

Section 4: Storage, Spills, and Disposal

Safe Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[10][12]

  • Keep away from heat, sparks, and open flames.[6][8]

  • Store separately from strong oxidizing agents, strong acids, and strong bases.[7][8]

  • Store in a locked cabinet or area accessible only to authorized personnel.[6][10]

Accidental Release Measures:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Control: Eliminate all ignition sources.[6]

  • Containment: For small spills, use an inert absorbent material (e.g., sand, vermiculite, or commercial sorbent).[9] Do not use combustible materials like sawdust.

  • Cleanup: Carefully sweep or scoop up the absorbed material into a suitable, labeled container for hazardous waste disposal.[12] Clean the spill area thoroughly with soap and water, collecting the cleaning waste for disposal.[9]

cluster_1 Spill Response Workflow Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate PPE Don Appropriate PPE Evacuate->PPE Ignition Eliminate Ignition Sources PPE->Ignition Contain Contain Spill with Inert Absorbent Ignition->Contain Collect Collect Waste into Sealed Container Contain->Collect Clean Decontaminate Spill Area Collect->Clean Dispose Dispose as Hazardous Waste Clean->Dispose

Sources

Pharmacophore Properties and Synthetic Utility of 5-Fluoro-2-(1H-tetraazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 5-Fluoro-2-(1H-tetraazol-1-yl)aniline , a specialized heterocyclic intermediate with significant utility in medicinal chemistry. Unlike the more common C-linked tetrazole bioisosteres (tetrazol-5-yl) found in sartans, this molecule features an N-linked (1H-tetrazol-1-yl) moiety. This structural distinction radically alters its pharmacophore profile, shifting it from an acidic carboxylate mimic to a non-ionizable, high-dipole metabolic handle.

This guide details the physicochemical architecture, binding mechanisms, and synthetic protocols necessary for leveraging this scaffold in the development of next-generation antimicrobials (specifically oxazolidinone analogs) and kinase inhibitors.

Structural Architecture & Physicochemical Profile[1][2]

The molecule comprises a trisubstituted benzene ring featuring a "Push-Pull-Steric" dynamic that defines its reactivity and binding potential.

The Pharmacophore Triad
FeaturePositionChemical NaturePharmacological Function
Fluorine Atom C-5Electron Withdrawing (EWG)Metabolic Blockade: Prevents oxidative metabolism (hydroxylation) at the para-position relative to the tetrazole, extending half-life (

). Increases lipophilicity (

).
Primary Amine C-1H-Bond Donor / NucleophileSynthetic Handle: Primary site for derivatization (e.g., urea formation). Acts as a key hydrogen bond donor in the ribosomal peptidyl transferase center (PTC).
Tetrazole Ring C-2N-Linked (1-yl) HeterocycleDipole & Stacking: Unlike the acidic C-tetrazole, the N-tetrazole is neutral but possesses a high dipole moment. It engages in

-

stacking and dipole-dipole interactions without introducing a negative charge.
Electronic & Steric Properties

The ortho positioning of the bulky tetrazole group relative to the amine induces a non-planar conformation (atropisomerism potential) due to steric clash. This "twisted" geometry is often critical for fitting into hydrophobic pockets where planar molecules fail.

  • Lipophilicity (cLogP): ~1.2 – 1.8 (Estimated). The fluorine increases lipophilicity, balancing the polarity of the tetrazole.

  • Acidity (pKa): The aniline nitrogen is weakly basic (pKa ~2.5–3.5) due to the electron-withdrawing effect of both the fluorine and the tetrazole ring.

Pharmacophore Modeling & Binding Mechanism

In the context of drug design—particularly for antibiotics targeting the 50S ribosomal subunit (similar to Tedizolid) or kinase inhibitors—this fragment acts as the "A-Ring" anchor.

Ribosomal Binding Logic (Oxazolidinone Context)

While second-generation oxazolidinones like Tedizolid utilize a C-linked methyltetrazole on a D-ring, the 5-Fluoro-2-(1H-tetraazol-1-yl)aniline scaffold represents a high-value fragment for exploring N-linked variations.

  • Mechanism: The fluorine atom at C-5 mimics the C-5 fluorine of the oxazolidinone core, essential for potency. The N-linked tetrazole projects into the ribosomal A-site cleft, interacting with conserved nucleotides (e.g., U2584 in E. coli) via Van der Waals forces and dipole alignment.

  • Resistance Evasion: The bulk of the tetrazole ring can sterically hinder the binding of methyltransferases (Cfr), which are responsible for resistance to Linezolid.

Diagram: Structure-Activity Relationship (SAR) Flow

The following diagram visualizes the causal link between structural features and biological outcomes.

SAR_Logic Molecule 5-Fluoro-2-(1H-tetraazol-1-yl)aniline Feat_F 5-Fluoro Group Molecule->Feat_F Feat_Tet 2-(N-Tetrazole) Molecule->Feat_Tet Feat_NH2 1-Amino Group Molecule->Feat_NH2 Effect_Metab Blocks CYP450 Oxidation Feat_F->Effect_Metab Electronic w/d Effect_Bind High Dipole Interaction Feat_Tet->Effect_Bind Steric/Dipole Effect_Syn Urea/Amide Formation Feat_NH2->Effect_Syn Nucleophile Outcome_Potency Increased Potency (vs Resistant Strains) Effect_Metab->Outcome_Potency Effect_Bind->Outcome_Potency

Caption: SAR Logic Flow mapping the specific structural moieties of the scaffold to their pharmacological and synthetic outcomes.

Synthetic Utility & Quality Control

For researchers utilizing this intermediate, ensuring the integrity of the N-linked tetrazole is paramount, as isomerization to the C-linked form or ring opening can occur under harsh conditions.

Synthesis Pathway (General Protocol)

The most robust route to N-linked tetrazoles on anilines involves the reaction of a precursor phenylenediamine with sodium azide and triethyl orthoformate.

  • Starting Material: 4-Fluoro-1,2-phenylenediamine.

  • Cyclization: Reaction with Sodium Azide (

    
    ) and Triethyl Orthoformate (
    
    
    
    ) in Acetic Acid.
  • Selectivity: This method favors the formation of the tetrazole ring on the primary amine.

Diagram: Synthesis & Validation Workflow

Synthesis_Workflow Start Precursor: 4-Fluoro-1,2-phenylenediamine Reaction Cyclization (Reflux, 4-6h) Start->Reaction Reagents Reagents: NaN3 + CH(OEt)3 + AcOH Reagents->Reaction Product Crude Product: 5-Fluoro-2-(1H-tetraazol-1-yl)aniline Reaction->Product Purification Purification: Recrystallization (EtOH) Product->Purification QC QC Validation: 1H-NMR + HPLC Purification->QC

Caption: Step-by-step synthetic workflow for generating the target scaffold from diamine precursors.

Experimental Protocols

Protocol: Molecular Docking Setup (In Silico Validation)

To validate the pharmacophore properties before synthesis, use this docking setup targeting the 50S ribosome.

Objective: Determine binding affinity (


) of the scaffold within the Peptidyl Transferase Center (PTC).
  • Target Preparation:

    • Download PDB ID: 4WFA (S. aureus 50S ribosome with Linezolid) [1].

    • Remove solvent molecules and native ligands.

    • Define Grid Box: Center on coordinates of the co-crystallized Linezolid (approx.

      
      ). Dimensions: 
      
      
      
      Å.
  • Ligand Preparation:

    • Construct 5-Fluoro-2-(1H-tetraazol-1-yl)aniline in 3D.

    • Minimize energy using MMFF94 force field.

    • Assign Gasteiger charges. Note: Ensure the tetrazole N1 linkage is preserved.

  • Docking Parameters (AutoDock Vina/Glide):

    • Exhaustiveness: 32.

    • Scoring Function: Standard Vina score.

  • Analysis:

    • Look for H-bonds between the Aniline NH2 and phosphate backbone of G2505.

    • Measure

      
      -stacking distance between Tetrazole  and A2451 base.
      
Protocol: Purity Analysis via HPLC

Objective: Quantify the purity of the synthesized intermediate to ensure no diamine precursor remains (which is cytotoxic).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18,

    
     mm, 5 µm).
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5%

      
       95% B (Linear)
      
    • 15-20 min: 95% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic) and 210 nm (tetrazole absorption).

  • Acceptance Criteria: Purity > 98% (Area under curve).

References

  • Matzov, D., Eyal, Z., Ben-Shem, A., et al. (2017). Structural insights into the mechanism of action of the oxazolidinone antibiotics. Molecular Cell, 67(5), 855-866.

  • Wujec, M., Kosikowska, U., et al. (2007).[1] Antimicrobial and antifungal activity of 2-(1H-tetrazolo-5-yl)anilines and products of their structural modifications.[1] Heterocycles, 71(12).[1] (Provides comparative SAR data for tetrazole-anilines).

  • Im, W.B., Choi, S.H., et al. (2011). Discovery of torezolid phosphate (TR-701), a novel oxazolidinone antibacterial agent. European Journal of Medicinal Chemistry, 46(4), 1027-1039. (Discusses the role of tetrazole rings in oxazolidinone potency).

Sources

Literature review of 5-Fluoro-2-(1H-tetraazol-1-YL)aniline in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Fluoro-2-(1H-tetraazol-1-yl)aniline in Medicinal Chemistry

Abstract

The strategic incorporation of fluorine and tetrazole moieties has become a cornerstone of modern medicinal chemistry, offering a powerful toolkit to enhance the pharmacological profiles of therapeutic candidates. The 5-Fluoro-2-(1H-tetraazol-1-yl)aniline scaffold is an exemplary embodiment of this strategy, merging the metabolic stability and unique electronic properties conferred by fluorine with the bioisosteric and physicochemical advantages of the tetrazole ring. This technical guide provides a comprehensive literature review of this scaffold, detailing its synthesis, chemical properties, and diverse applications in drug discovery. We will explore its role in the development of antimicrobial agents and central nervous system modulators, supported by detailed experimental protocols, structure-activity relationship analyses, and mechanistic insights. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical entity in their therapeutic programs.

The Strategic Importance of the 5-Fluoro-2-(1H-tetraazol-1-yl)aniline Scaffold

The value of the 5-Fluoro-2-(1H-tetraazol-1-yl)aniline core lies in the synergistic interplay of its constituent parts: the fluorinated aniline and the tetrazole ring.

  • The Role of Fluorine: The introduction of a fluorine atom onto an aromatic ring can profoundly influence a molecule's properties. Fluorine's high electronegativity can alter the pKa of nearby functional groups, impacting ionization and solubility.[1] The carbon-fluorine bond is exceptionally strong, often leading to increased metabolic stability by blocking sites susceptible to oxidative metabolism, which can improve a drug's half-life and oral bioavailability.[2][3]

  • The Tetrazole Moiety: The tetrazole ring is a well-established bioisostere for the carboxylic acid group, sharing a similar pKa and spatial distribution of charge.[4][5] This substitution can enhance membrane permeability and metabolic stability compared to the corresponding carboxylic acid.[4] The nitrogen-rich tetrazole ring can also participate in crucial hydrogen bonding interactions with biological targets.[5]

The combination of these two motifs in the 5-Fluoro-2-(1H-tetraazol-1-yl)aniline scaffold creates a versatile building block with a favorable profile for developing novel therapeutics across various disease areas.

Synthesis and Chemical Properties

The most common and efficient method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide salt, typically sodium azide.[6][7] This approach is directly applicable to the synthesis of the target compound from 2-amino-4-fluorobenzonitrile.

Synthesis_Workflow cluster_0 Synthesis of 5-Fluoro-2-(1H-tetraazol-1-yl)aniline cluster_1 Derivative Synthesis Example 2-amino-4-fluorobenzonitrile 2-amino-4-fluorobenzonitrile Target_Aniline 5-Fluoro-2-(1H-tetraazol-1-yl)aniline 2-amino-4-fluorobenzonitrile->Target_Aniline [3+2] Cycloaddition Urea_Derivative Antimicrobial Urea Derivative Target_Aniline->Urea_Derivative Urea Formation Reagents1 NaN3, ZnBr2 H2O, 100°C Reagents2 Ethyl isocyanate Glacial Acetic Acid Antimicrobial_MoA Scaffold 5-Fluoro-2-(tetrazol-1-yl)aniline Derivative TargetEnzyme DNA Gyrase / Topoisomerase IV Scaffold->TargetEnzyme Inhibition Process1 DNA Replication TargetEnzyme->Process1 Essential for Result1 Inhibition of DNA Replication Process1->Result1 Result2 Bacterial Cell Death Result1->Result2 mGluR5_Signaling cluster_0 Glutamatergic Synapse Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Activates Gq Gq Protein mGluR5->Gq PLC Phospholipase C Gq->PLC IP3_DAG IP3 / DAG Signaling PLC->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release Neuronal_Activity Modulation of Neuronal Excitability Ca_Release->Neuronal_Activity Antagonist Fluoro-phenyl-tetrazole (mGluR5 NAM) Antagonist->mGluR5 Inhibits (Allosterically)

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 5-Fluoro-2-(1H-tetraazol-1-yl)aniline: Melting and Boiling Point Determination

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Fluoro-2-(1H-tetraazol-1-yl)aniline in Medicinal Chemistry

5-Fluoro-2-(1H-tetraazol-1-yl)aniline is a heterocyclic compound of significant interest in the field of drug discovery and development. Its structural motifs, including a fluorinated aniline and a tetrazole ring, are prevalent in numerous pharmacologically active molecules. The fluorine atom can enhance metabolic stability and binding affinity, while the tetrazole ring often serves as a bioisostere for a carboxylic acid group, improving pharmacokinetic properties.[1][2] Understanding the fundamental physicochemical properties of this compound, such as its melting and boiling points, is a critical first step in its journey from a laboratory curiosity to a potential therapeutic agent.[3][4] This guide provides a comprehensive overview of the theoretical and practical aspects of determining these crucial parameters.

Physicochemical Properties: A Theoretical Estimation

  • Hydrogen Bonding: The primary amine (-NH2) group is a hydrogen bond donor and acceptor, and the nitrogen atoms of the tetrazole ring are hydrogen bond acceptors. This capacity for strong intermolecular hydrogen bonding suggests a relatively high melting point and boiling point compared to non-polar analogues.[7]

  • Dipole-Dipole Interactions: The presence of the electronegative fluorine atom and the polar tetrazole ring creates significant dipole moments within the molecule, leading to strong dipole-dipole interactions that further contribute to elevated melting and boiling points.[8]

  • Molecular Weight and Symmetry: The molecular weight of 5-Fluoro-2-(1H-tetraazol-1-yl)aniline is 179.16 g/mol . Generally, for a homologous series of compounds, melting and boiling points increase with molecular weight.[7] The overall asymmetry of the molecule may lead to less efficient packing in the crystal lattice, which could moderate the melting point.[7]

Based on these structural features, 5-Fluoro-2-(1H-tetraazol-1-yl)aniline is expected to be a solid at room temperature with a moderately high melting point.[9] Its boiling point is likely to be significantly higher and may be accompanied by decomposition, a common characteristic of complex heterocyclic compounds.[10]

Table 1: Estimated Physicochemical Properties of 5-Fluoro-2-(1H-tetraazol-1-yl)aniline

PropertyPredicted Value/CharacteristicInfluencing Factors
Melting Point Moderately HighHydrogen bonding (aniline NH2, tetrazole N), dipole-dipole interactions (C-F bond, tetrazole ring), molecular weight.
Boiling Point High (likely with decomposition)Strong intermolecular forces requiring significant energy to overcome. Potential for thermal degradation before boiling.
Physical State Solid at 25°CStrong intermolecular forces favoring a condensed phase.[9]

Experimental Determination of Melting Point: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique for determining the melting point and other thermal transitions of a material.[11][12] It measures the difference in heat flow between a sample and a reference as a function of temperature.[13]

Causality Behind Experimental Choices in DSC

The selection of experimental parameters in DSC is crucial for obtaining accurate and reproducible data. A slow heating rate, typically 1-10 °C/min, is employed to ensure thermal equilibrium within the sample and to obtain sharp, well-defined melting peaks. An inert atmosphere, such as nitrogen, is used to prevent oxidative degradation of the sample during heating.[14]

Self-Validating System in DSC Protocols

A robust DSC protocol incorporates self-validating checks. This includes the calibration of the instrument using certified reference materials with known melting points and enthalpies of fusion. Furthermore, running multiple samples and analyzing the consistency of the results ensures the reliability of the data. The sharpness of the melting peak can also serve as an indicator of sample purity; impurities typically lead to a broadened melting range and a lower onset temperature.[3]

Detailed, Step-by-Step Methodology for DSC Analysis
  • Sample Preparation: A small amount of the 5-Fluoro-2-(1H-tetraazol-1-yl)aniline sample (typically 1-5 mg) is accurately weighed into an aluminum DSC pan.

  • Encapsulation: The pan is hermetically sealed to ensure that no sample is lost due to sublimation and to maintain a constant pressure environment during the experiment.

  • Instrument Setup: The DSC instrument is purged with a high-purity inert gas (e.g., nitrogen) at a constant flow rate. The temperature program is set to start at a temperature well below the expected melting point and to ramp up at a controlled rate (e.g., 5 °C/min) to a temperature well above the completion of the melting transition.

  • Data Acquisition: The heat flow to the sample is measured relative to an empty reference pan as the temperature is increased.

  • Data Analysis: The resulting thermogram (a plot of heat flow versus temperature) is analyzed to determine the onset temperature of melting, the peak melting temperature (Tm), and the enthalpy of fusion (ΔHfus). The onset temperature is generally taken as the melting point.

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Data Acquisition & Analysis weigh 1. Weigh Sample (1-5 mg) pan 2. Place in Aluminum Pan weigh->pan seal 3. Hermetically Seal Pan pan->seal purge 4. Purge with Inert Gas seal->purge program 5. Set Temperature Program purge->program acquire 6. Acquire Heat Flow Data program->acquire analyze 7. Analyze Thermogram acquire->analyze determine 8. Determine Melting Point (Tm) analyze->determine output output determine->output Output: Melting Point & Enthalpy of Fusion

Figure 1: Experimental workflow for DSC analysis.

Experimental Determination of Boiling Point: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time.[15] While primarily used to study thermal stability and decomposition, TGA can also be employed to determine the boiling point of a substance, which is observed as a sharp mass loss event.[16]

Causality Behind Experimental Choices in TGA

In TGA, a controlled heating rate is essential to distinguish between different thermal events, such as solvent evaporation and decomposition.[17] The choice of atmosphere is also critical; an inert atmosphere is used to study boiling and decomposition without the interference of oxidative processes.[16]

Self-Validating System in TGA Protocols

The TGA instrument's balance is calibrated using standard weights to ensure accurate mass measurements. The temperature is calibrated using materials with known decomposition or Curie point temperatures. The reproducibility of the TGA curve for a given sample across multiple runs serves as a self-validating measure.

Detailed, Step-by-Step Methodology for TGA Analysis
  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of 5-Fluoro-2-(1H-tetraazol-1-yl)aniline is placed in a TGA pan (e.g., alumina or platinum).

  • Instrument Setup: The TGA furnace is purged with an inert gas (e.g., nitrogen) to remove any reactive gases. The temperature program is set to heat the sample at a constant rate (e.g., 10 °C/min) over a wide temperature range.

  • Data Acquisition: The mass of the sample is continuously monitored as the temperature increases.

  • Data Analysis: The TGA thermogram (a plot of mass versus temperature) is analyzed. A sharp, one-step mass loss corresponding to the complete volatilization of the sample indicates the boiling point. The onset temperature of this mass loss is typically reported as the boiling point. The derivative of the TGA curve (DTG curve) can be used to more accurately pinpoint the temperature of the maximum rate of mass loss.

TGA_Workflow cluster_prep_tga Sample Preparation cluster_instrument_tga Instrument Setup cluster_analysis_tga Data Acquisition & Analysis weigh_tga 1. Weigh Sample (5-10 mg) pan_tga 2. Place in TGA Pan weigh_tga->pan_tga purge_tga 3. Purge with Inert Gas pan_tga->purge_tga program_tga 4. Set Heating Program purge_tga->program_tga acquire_tga 5. Acquire Mass vs. Temp Data program_tga->acquire_tga analyze_tga 6. Analyze TGA/DTG Curve acquire_tga->analyze_tga determine_tga 7. Determine Boiling Point analyze_tga->determine_tga output_tga output_tga determine_tga->output_tga Output: Boiling Point & Decomposition Profile

Figure 2: Experimental workflow for TGA analysis.

The Role of Melting and Boiling Points in Drug Development

The determination of the melting and boiling points of a potential drug candidate like 5-Fluoro-2-(1H-tetraazol-1-yl)aniline is far from a mere academic exercise. These parameters have profound implications for various stages of drug development:

  • Purity Assessment: A sharp melting point is a strong indicator of the purity of a crystalline compound.[18] Impurities tend to depress and broaden the melting range.[3]

  • Formulation Development: The melting point influences the choice of formulation strategies. For instance, a high melting point may present challenges for developing amorphous solid dispersions or melt-based formulations.[14] The thermal stability, as assessed by TGA, is critical for processes like granulation and drying.[19]

  • Stability and Storage: The melting point provides an indication of the stability of the crystal lattice.[20] Compounds with low melting points may be more prone to physical instability during storage. TGA data is crucial for determining the upper-temperature limits for storage and handling to prevent degradation.[21]

  • Polymorph Screening: Different crystalline forms (polymorphs) of a drug can have different melting points, solubilities, and bioavailabilities. DSC is a key technique used to identify and characterize polymorphs.[14]

Conclusion

While a definitive experimental value for the melting and boiling points of 5-Fluoro-2-(1H-tetraazol-1-yl)aniline remains to be published, a thorough understanding of its structural features allows for a reasoned estimation of these properties. More importantly, this guide provides the theoretical framework and detailed experimental protocols for researchers to determine these critical parameters using modern thermoanalytical techniques. The accurate determination of the melting and boiling points is an indispensable step in the comprehensive physicochemical characterization of this promising compound, paving the way for its potential development as a novel therapeutic agent.

References

  • Predicting boiling and melting points – Organic Chemistry: How to…. (2022, July 30). Retrieved from [Link]

  • Understanding Melting and Boiling Points of Organic Compounds - Chemistry - HSCprep. (2025, March 4). Retrieved from [Link]

  • A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs - TA Instruments. Retrieved from [Link]

  • Boiling Point and Melting Point in Organic Chemistry. (2024, June 5). Retrieved from [Link]

  • Melting point determination: Significance and symbolism. (2025, July 31). Retrieved from [Link]

  • Heterocyclic compound - Melting, Boiling, Points | Britannica. Retrieved from [Link]

  • Predicting Boiling Points of Organic Compounds Using Machine Learning: A Linear Regression Approach | by Emmanuel Gabriel | Medium. (2024, June 25). Retrieved from [Link]

  • 2.11: Intermolecular Forces and Relative Boiling Points (bp) - Chemistry LibreTexts. (2020, May 30). Retrieved from [Link]

  • Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024, December 9). Retrieved from [Link]

  • ESTIMATION OF MELTING POINTS OF ORGANIC COMPOUNDS - The University of Arizona. Retrieved from [Link]

  • Thermogravimetric Analysis. Retrieved from [Link]

  • Melting Point Determination in Pharmaceutical Industry - NANOLAB. Retrieved from [Link]

  • Differential Scanning Calorimetry DSC Analysis | Applications and Benefits. Retrieved from [Link]

  • Melting Point Determination - ResolveMass Laboratories Inc. Retrieved from [Link]

  • Differential Scanning Calorimetry - Coriolis Pharma. Retrieved from [Link]

  • Estimation of Melting Points of Organic Compounds - Semantic Scholar. (2004, November 1). Retrieved from [Link]

  • Thermogravimetric Analysis in Pharmaceuticals - Veeprho. (2020, July 1). Retrieved from [Link]

  • Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs | Aurigaresearch. (2022, February 8). Retrieved from [Link]

  • TGA Analysis in Pharmaceuticals - ResolveMass Laboratories Inc. (2026, January 23). Retrieved from [Link]

  • Melting point determination. Retrieved from [Link]

  • Boiling Point Estimation Program Especially for Aromatic Compounds Supplementing Joback Method - International Journal of Chemical Engineering and Applications (IJCEA). Retrieved from [Link]

  • Thermogravimetric Analysis – TGA. Retrieved from [Link]

  • Antimicrobial and antifungal activity of 2-(1H-tetrazolo-5-yl)anilines and products of their structural modifications. Retrieved from [Link]

  • Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. Retrieved from [Link]

  • Synthesis, characterization and antimicrobial activity of novel biphenyl tetrazoles - Der Pharma Chemica. Retrieved from [Link]

  • Drug Stability. Retrieved from [Link]

  • Melting and boiling point Laboratory Guide - HUBERLAB. Retrieved from [Link]

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Methodological & Application

Synthesis protocol for 5-Fluoro-2-(1H-tetraazol-1-YL)aniline from precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, two-step protocol for the synthesis of 5-Fluoro-2-(1H-tetraazol-1-yl)aniline from the commercially available precursor 4-Fluoro-2-nitroaniline . The target compound is a high-value scaffold in medicinal chemistry, particularly for the development of antibiotics (e.g., oxazolidinone analogs) and kinase inhibitors, where the tetrazole moiety serves as a metabolically stable bioisostere for carboxylic acids or cis-amide bonds.

The synthesis leverages a "heterocyclization-first" strategy, converting the primary amine of the starting material into a 1H-tetrazole ring using the Franke-Mullins-like reaction (sodium azide + triethyl orthoformate), followed by the chemoselective reduction of the nitro group to the final aniline. This route avoids the regioselectivity issues often encountered when attempting to introduce tetrazoles onto pre-existing phenylenediamines.

Retrosynthetic Analysis & Strategy

The structural logic dictates that the tetrazole ring must be constructed before the final amine generation to prevent competitive side reactions.

  • Target: 5-Fluoro-2-(1H-tetrazol-1-yl)aniline

  • Precursor: 1-(4-Fluoro-2-nitrophenyl)-1H-tetrazole

  • Starting Material: 4-Fluoro-2-nitroaniline[1]

Numbering Logic: In the starting material (4-Fluoro-2-nitroaniline), the amine is at position 1. The tetrazole forms at this position. Upon reduction of the nitro group (originally at position 2), the newly formed amine takes priority in IUPAC numbering (becoming C1). Consequently, the tetrazole is at C2, and the fluorine (originally para to the nitro group) ends up at C5.

Retrosynthesis Target Target: 5-Fluoro-2-(1H-tetrazol-1-yl)aniline Intermediate Intermediate: 1-(4-Fluoro-2-nitrophenyl)-1H-tetrazole Target->Intermediate Nitro Reduction (H2, Pd/C) Start Starting Material: 4-Fluoro-2-nitroaniline Intermediate->Start Heterocyclization (NaN3, TEOF, AcOH)

Figure 1: Retrosynthetic disconnection showing the construction of the tetrazole ring followed by functional group manipulation.

Safety & Hazard Controls

CRITICAL WARNING: This protocol involves Sodium Azide (NaN₃) under acidic conditions.

  • Hydrazoic Acid (HN₃) Risk: The reaction uses acetic acid.[2] While sodium azide is generally stable, contact with strong acids releases HN₃, a highly toxic and explosive gas. The reaction temperature (reflux) and solvent (acetic acid) are controlled to minimize accumulation, but efficient fume hood ventilation is non-negotiable .

  • Explosion Hazard: Do not concentrate azide-containing solutions to dryness if they have not been quenched. Avoid using halogenated solvents (e.g., DCM) with sodium azide to prevent the formation of diazidomethane.

  • Heavy Metals: Use non-metal spatulas (Teflon or ceramic). Avoid contact with copper or lead (plumbing) which form explosive azides.

Experimental Protocols

Step 1: Synthesis of 1-(4-Fluoro-2-nitrophenyl)-1H-tetrazole

This step constructs the tetrazole ring via the cyclization of the primary amine with triethyl orthoformate and sodium azide.

Reagents Table:

ReagentMW ( g/mol )Equiv.[3][4]Amount (Example Scale)Role
4-Fluoro-2-nitroaniline 156.111.05.00 g (32.0 mmol)Substrate
Sodium Azide (NaN₃) 65.011.53.12 g (48.0 mmol)Nitrogen Source
Triethyl Orthoformate (TEOF) 148.203.014.2 g (16.0 mL)Cyclizing Agent
Glacial Acetic Acid 60.05Solvent50 mLSolvent/Catalyst

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a nitrogen bubbler.

  • Addition: Charge the flask with 4-Fluoro-2-nitroaniline (5.00 g) and Glacial Acetic Acid (50 mL). Stir until partially dissolved.

  • Reagent Loading: Add Triethyl Orthoformate (16 mL) followed by Sodium Azide (3.12 g) in a single portion. Note: The reaction is heterogeneous initially.

  • Reaction: Heat the mixture to reflux (approx. 100–110 °C) . Maintain reflux for 4–6 hours .

    • Monitoring: Check TLC (30% EtOAc/Hexanes). The starting aniline (bright yellow/orange) should disappear, replaced by a more polar, UV-active spot.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into ice-cold water (200 mL) with vigorous stirring. The product should precipitate as a beige/off-white solid.

    • Stir for 30 minutes to ensure complete precipitation and hydrolysis of excess TEOF.

  • Isolation: Filter the solid using a Büchner funnel. Wash the cake copiously with water (3 x 50 mL) to remove acetic acid and residual azide.

  • Drying: Dry the solid in a vacuum oven at 45 °C overnight.

    • Expected Yield: 80–90% (approx. 5.4–6.0 g).

    • Characterization: 1H NMR should show the diagnostic tetrazole proton (singlet) around 9.5–10.0 ppm.

Step 2: Synthesis of 5-Fluoro-2-(1H-tetrazol-1-yl)aniline

This step reduces the nitro group to the primary amine without hydrogenolyzing the tetrazole ring or the carbon-fluorine bond.

Reagents Table:

ReagentMW ( g/mol )Equiv.[3][4]AmountRole
Nitro Intermediate (Step 1) 209.141.04.00 g (19.1 mmol)Substrate
10% Pd/C N/A10 wt%400 mgCatalyst
Methanol (MeOH) 32.04Solvent80 mLSolvent
Hydrogen (H₂) 2.02ExcessBalloon (1 atm)Reductant

Procedure:

  • Setup: Use a 250 mL round-bottom flask or a hydrogenation bottle.

  • Loading: Add the Nitro Intermediate (4.00 g) and Methanol (80 mL).

    • Safety: Flush the vessel with nitrogen gas to remove oxygen before adding the catalyst.

  • Catalyst Addition: Carefully add 10% Pd/C (400 mg). Caution: Pd/C can ignite methanol vapors if dry; keep it wet or add under inert atmosphere.

  • Reduction:

    • Purge the flask with Hydrogen gas (vacuum/fill cycle x 3).

    • Stir vigorously under a Hydrogen balloon (1 atm) at Room Temperature for 12–16 hours .

    • Monitoring: TLC (50% EtOAc/Hexanes) will show the conversion of the non-polar nitro compound to the polar, fluorescent aniline.

  • Workup:

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with Methanol (2 x 20 mL).

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude solid.

    • Recrystallization: If necessary, recrystallize from Ethanol or an EtOAc/Hexane mixture to obtain pure off-white crystals.

    • Expected Yield: 85–95% (approx. 2.9–3.2 g).

Mechanistic Insight

The formation of the tetrazole ring proceeds via an imidate intermediate formed from the amine and triethyl orthoformate, which then undergoes electrocyclic ring closure with the azide.

Mechanism Step1 Amine + TEOF (Imidate Formation) Step2 Azide Attack (Cyclization) Step1->Step2 + NaN3 / AcOH Step3 Elimination (-EtOH) Step2->Step3 Final 1-Substituted Tetrazole Step3->Final

Figure 2: Mechanistic pathway for the heterocyclization of the aniline precursor.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete reaction or hydrolysisEnsure TEOF is fresh (dry). Increase reflux time. Ensure water is used efficiently in workup to precipitate all product.
Incomplete Reduction (Step 2) Catalyst poisoningUse fresh Pd/C. Ensure the intermediate from Step 1 is free of sulfur or residual azide traces.
Defluorination Over-reductionMonitor reaction closely. Do not heat the hydrogenation reaction; keep at RT.
Regioisomer Contamination N/AThis synthetic route is regiospecific for 1H-tetrazol-1-yl; 2H-isomers are not formed via this cyclization method.

References

  • General Tetrazole Synthesis: Gaponik, P. N., et al. "Synthesis and properties of 1-substituted tetrazoles." Chemistry of Heterocyclic Compounds, 2005.
  • Orthoformate/Azide Protocol: Lukyanov, S. M., et al.
  • Precursor Data: Sigma-Aldrich. "4-Fluoro-2-nitroaniline Product Specification."

  • Reduction Methodology: Ram, S., & Ehrenkaufer, R. E. "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions." Synthesis, 1988 (Alternative reduction method if H2 gas is unavailable).

Sources

Application Notes and Protocols for the Coupling of 5-Fluoro-2-(1H-tetraazol-1-YL)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of 5-Fluoro-2-(1H-tetraazol-1-YL)aniline in Medicinal Chemistry

5-Fluoro-2-(1H-tetraazol-1-YL)aniline is a key structural motif and a critical building block in contemporary drug discovery. Its significance is prominently highlighted by its role as a central intermediate in the synthesis of Verubecestat (MK-8931), a potent inhibitor of the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), which has been investigated for the treatment of Alzheimer's disease.[1][2] The unique electronic properties conferred by the fluorine atom and the tetrazole ring make this aniline derivative a valuable synthon for introducing specific pharmacophoric features and modulating the physicochemical properties of lead compounds.

The electron-withdrawing nature of both the fluoro and tetrazolyl substituents significantly deactivates the aniline nitrogen, posing challenges for its participation in common coupling reactions. However, this deactivation can also be strategically leveraged to achieve selective transformations. This guide provides a comprehensive overview of the reaction conditions and detailed protocols for three critical classes of coupling reactions involving 5-Fluoro-2-(1H-tetraazol-1-YL)aniline: Copper-Catalyzed N-Arylation, Palladium-Catalyzed Buchwald-Hartwig Amination, and Amide Bond Formation. The protocols are designed to be robust and adaptable, providing researchers with a solid foundation for their synthetic endeavors.

I. Copper-Catalyzed N-Arylation: A Robust Approach for C-N Bond Formation

Copper-catalyzed N-arylation, a variant of the Ullmann condensation, offers a cost-effective and efficient method for the formation of C-N bonds. In the context of the synthesis of Verubecestat, a copper-catalyzed coupling has been successfully employed on a manufacturing scale, demonstrating its industrial viability.[3] The choice of a copper-based system is often driven by its different reactivity profile compared to palladium, sometimes offering better yields and selectivity for specific substrate combinations.

Causality Behind Experimental Choices:
  • Catalyst: Copper(I) iodide (CuI) is a commonly used and inexpensive copper source for these transformations.

  • Ligand: The use of a ligand is crucial to solubilize the copper salt and to facilitate the catalytic cycle. N,N'-dimethylethylenediamine (DMEDA) is an effective and readily available ligand for copper-catalyzed N-arylation of N-heterocycles.[4] In the synthesis of Verubecestat, a specific VincePhos ligand was utilized, highlighting the importance of ligand screening for process optimization.[5]

  • Base: A moderately strong inorganic base like potassium carbonate (K₂CO₃) is typically employed to deprotonate the amine nucleophile without causing unwanted side reactions.

  • Solvent: A high-boiling point, non-polar solvent such as toluene or dioxane is preferred to achieve the necessary reaction temperatures.

  • Temperature: These reactions often require elevated temperatures (typically >100 °C) to proceed at a reasonable rate.

Experimental Protocol: Copper-Catalyzed N-Arylation with an Aryl Bromide

This protocol is adapted from established procedures for the synthesis of Verubecestat intermediates.[3][5]

Materials:

  • 5-Fluoro-2-(1H-tetraazol-1-YL)aniline

  • Aryl bromide (e.g., a substituted bromopyridine)

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA) or other suitable ligand

  • Potassium carbonate (K₂CO₃), finely ground

  • Anhydrous toluene

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 5-Fluoro-2-(1H-tetraazol-1-YL)aniline (1.0 equiv.), aryl bromide (1.2 equiv.), and finely ground potassium carbonate (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add copper(I) iodide (0.1 equiv.) and the ligand (e.g., DMEDA, 0.2 equiv.) to the flask under a positive flow of inert gas.

  • Add anhydrous toluene via syringe to achieve a suitable concentration (e.g., 0.2 M with respect to the aniline).

  • Heat the reaction mixture to 110-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may take 12-24 hours to reach completion.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove insoluble inorganic salts.

  • Wash the filter cake with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated product.

Data Presentation: Typical Reaction Conditions for Copper-Catalyzed N-Arylation
ParameterConditionRationale
Catalyst CuI (5-10 mol%)Readily available and effective copper(I) source.
Ligand N,N'-Dimethylethylenediamine (20 mol%)Chelating diamine that enhances catalyst activity.
Base K₂CO₃ or Cs₂CO₃ (2.0 equiv.)Sufficiently strong to deprotonate the aniline.
Solvent Toluene or DioxaneHigh boiling point allows for necessary reaction temperatures.
Temperature 110-130 °COvercomes the activation energy for the coupling.
Atmosphere Inert (N₂ or Ar)Prevents oxidation of the copper catalyst.
Visualization: Workflow for Copper-Catalyzed N-Arylation

Copper_Catalyzed_N_Arylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - 5-Fluoro-2-(1H-tetraazol-1-YL)aniline - Aryl Bromide - K₂CO₃ inert Inert Atmosphere (N₂ or Ar) reagents->inert catalyst_add Add: - CuI - Ligand - Toluene inert->catalyst_add heating Heat to 110-120 °C catalyst_add->heating monitoring Monitor by TLC/LC-MS heating->monitoring cooling Cool to RT monitoring->cooling filtration Filter through Celite® cooling->filtration extraction Aqueous Work-up filtration->extraction purification Column Chromatography extraction->purification product product purification->product Isolated Product

Caption: Workflow for Copper-Catalyzed N-Arylation.

II. Palladium-Catalyzed Buchwald-Hartwig Amination: A Versatile C-N Coupling Strategy

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, offering broad substrate scope and functional group tolerance.[6] For an electron-deficient substrate like 5-Fluoro-2-(1H-tetraazol-1-YL)aniline, the choice of a highly active catalyst system is paramount. Modern biarylphosphine ligands have enabled the coupling of even challenging substrates under relatively mild conditions.[7][8]

Causality Behind Experimental Choices:
  • Palladium Precatalyst: A pre-formed palladium complex, such as a G3 or G4 Buchwald precatalyst, is often preferred for its air-stability and high reactivity. These precatalysts readily form the active monoligated Pd(0) species in solution.

  • Ligand: For electron-deficient anilines, bulky and electron-rich biarylphosphine ligands like BrettPhos or RuPhos are highly effective.[7] These ligands promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices. The choice of base can significantly impact the reaction rate and yield.

  • Solvent: Aprotic, non-polar to moderately polar solvents like toluene, dioxane, or THF are typically used.

  • Temperature: While some highly active catalyst systems can operate at room temperature, moderate heating (60-100 °C) is often necessary for challenging substrates.

Experimental Protocol: Buchwald-Hartwig Amination with an Aryl Bromide

Materials:

  • 5-Fluoro-2-(1H-tetraazol-1-YL)aniline

  • Aryl bromide or chloride

  • Palladium precatalyst (e.g., BrettPhos Pd G3)

  • BrettPhos ligand (if not using a precatalyst)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene or dioxane

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • In a glovebox, add the palladium precatalyst (e.g., BrettPhos Pd G3, 2 mol%) and the aryl bromide (1.0 equiv.) to a dry reaction vessel.

  • Add 5-Fluoro-2-(1H-tetraazol-1-YL)aniline (1.2 equiv.) and sodium tert-butoxide (1.5 equiv.).

  • Add anhydrous toluene or dioxane to the desired concentration (e.g., 0.1-0.2 M).

  • Seal the vessel and remove it from the glovebox.

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction by LC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Dilute with ethyl acetate and quench with a saturated aqueous solution of ammonium chloride.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation: Catalyst Systems for Buchwald-Hartwig Amination of Electron-Deficient Anilines
Catalyst SystemBaseSolventTemperature (°C)Notes
Pd₂(dba)₃ / BrettPhosNaOt-BuToluene80-100Highly active for a broad range of substrates.
RuPhos Pd G3LHMDSTHFRT to 60Effective for heteroaryl halides.[7]
Pd(OAc)₂ / XPhosK₃PO₄t-Amyl alcohol100-110A common system for challenging couplings.
Visualization: Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex L-Pd(II)(Ar)(X) Pd(0)L->Oxidative Addition Complex  Ar-X Amine Coordination L-Pd(II)(Ar)(NH₂R') Oxidative Addition Complex->Amine Coordination  R'NH₂ - HX Reductive Elimination Ar-NHR' Amine Coordination->Reductive Elimination Reductive Elimination Reductive Elimination->Pd(0)L

Caption: The catalytic cycle of Buchwald-Hartwig amination.

III. Amide Bond Formation: Coupling with Carboxylic Acids

The formation of an amide bond between 5-Fluoro-2-(1H-tetraazol-1-YL)aniline and a carboxylic acid is a key transformation for the synthesis of many bioactive molecules, including Verubecestat.[9][10] Due to the reduced nucleophilicity of the aniline, a robust coupling reagent is required to activate the carboxylic acid.

Causality Behind Experimental Choices:
  • Coupling Reagent: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective for coupling electron-deficient anilines.[11] HATU forms a highly reactive OAt-active ester, which readily reacts with the aniline. Other common reagents include EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole).[12]

  • Base: A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is used to neutralize the acid formed during the reaction and to facilitate the coupling.

  • Solvent: Aprotic polar solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are typically used to dissolve the reactants and reagents.

Experimental Protocol: HATU-Mediated Amide Coupling

Materials:

  • 5-Fluoro-2-(1H-tetraazol-1-YL)aniline

  • Carboxylic acid

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a solution of the carboxylic acid (1.0 equiv.) in anhydrous DMF, add HATU (1.1 equiv.) and DIPEA (2.0 equiv.).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of 5-Fluoro-2-(1H-tetraazol-1-YL)aniline (1.0 equiv.) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with a saturated aqueous solution of lithium chloride (to remove DMF), followed by saturated aqueous sodium bicarbonate, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Data Presentation: Common Amide Coupling Reagents
ReagentAdditiveBaseSolventKey Features
HATU NoneDIPEA, TEADMF, DCMHigh reactivity, low epimerization.[11]
EDC HOBt, HOAtDIPEA, NMMDMF, DCMWater-soluble byproducts, cost-effective.[12]
T3P® NonePyridine, TEAEtOAc, DCMPropylphosphonic anhydride, clean work-up.
Visualization: General Workflow for Amide Coupling

Amide_Coupling_Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amine Addition & Coupling cluster_purification Work-up & Purification reactants Carboxylic Acid + Coupling Reagent (e.g., HATU) + Base (e.g., DIPEA) stir Stir at RT (15-30 min) reactants->stir add_aniline Add 5-Fluoro-2-(1H-tetraazol-1-YL)aniline stir->add_aniline reaction Stir at RT (2-12 h) add_aniline->reaction workup Aqueous Work-up reaction->workup purify Chromatography or Recrystallization workup->purify final_product final_product purify->final_product Purified Amide

Caption: General workflow for HATU-mediated amide coupling.

IV. Conclusion and Future Perspectives

The coupling reactions of 5-Fluoro-2-(1H-tetraazol-1-YL)aniline are pivotal for the synthesis of a variety of medicinally relevant compounds. This guide has provided detailed protocols and the underlying scientific rationale for copper-catalyzed N-arylation, palladium-catalyzed Buchwald-Hartwig amination, and standard amide bond formation. The choice of the optimal coupling strategy will depend on the specific coupling partner, desired scale, and economic considerations. For industrial applications, the robustness and cost-effectiveness of copper catalysis are advantageous. For laboratory-scale synthesis and the preparation of diverse analog libraries, the versatility and broad scope of palladium catalysis are often preferred. A thorough understanding of the principles outlined in this document will empower researchers to successfully employ 5-Fluoro-2-(1H-tetraazol-1-YL)aniline as a valuable building block in their drug discovery programs.

V. References

  • A Next Generation Synthesis of BACE1 Inhibitor Verubecestat (MK-8931). ResearchGate. [Link]

  • Improved Process for a Copper-Catalyzed C–N Coupling in the Synthesis of Verubecestat. Organic Process Research & Development. [Link]

  • Using Flow To Outpace Fast Proton Transfer in an Organometallic Reaction for the Manufacture of Verubecestat (MK-8931). ResearchGate. [Link]

  • Improved Process for a Copper-Catalyzed CN Coupling in the Synthesis of Verubecestat. Semantic Scholar. [Link]

  • A Next Generation Synthesis of BACE1 Inhibitor Verubecestat (MK-8931). PubMed. [Link]

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry. [Link]

  • Palladium-Catalyzed Enantioselective Synthesis of Cyclic Sulfamidates and Application to a Synthesis of Verubecestat. PubMed. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • The Suzuki−Miyaura coupling between different aryl halides and various... ResearchGate. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PMC. [Link]

  • A Next Generation Synthesis of BACE1 Inhibitor Verubecestat (MK-8931). ResearchGate. [Link]

  • Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Nature Communications. [Link]

  • Amide coupling reaction between a carboxylic acid and aniline derivatives. Reddit. [Link]

  • Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. PMC. [Link]

  • Rescuing Verubecestat: An Integrative Molecular Modeling and Simulation Approach for Designing Next-Generation BACE1 Inhibitors. MDPI. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

  • Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. MIT Open Access Articles. [Link]

  • Amine to Amide (Coupling) - HATU. Common Organic Chemistry. [Link]

  • Discovery of the 3-Imino-1,2,4-thiadiazinane 1,1-Dioxide Derivative Verubecestat (MK-8931)–A β-Site Amyloid Precursor Protein Cleaving Enzyme 1 Inhibitor for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry. [Link]

  • Discovery of the 3-Imino-1,2,4-thiadiazinane 1,1-Dioxide Derivative Verubecestat (MK-8931)-A β-Site Amyloid Precursor Protein Cleaving Enzyme 1 Inhibitor for the Treatment of Alzheimer's Disease. PubMed. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI. [Link]

  • Copper-catalyzed N-arylation of 2-arylindoles with aryl halides. Journal of Chemical Research. [Link]

  • Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. Beilstein Journal of Organic Chemistry. [Link]

  • Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science. [Link]

  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • Advances in Copper and Nickel C N and C O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development. PMC. [Link]

  • Copper-catalyzed N-arylation of heterocycles in ethylene glycol medium. Scientia Iranica. [Link]

  • Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. MIT Open Access Articles. [Link]

  • Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond. YouTube. [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • The Suzuki Reaction. UC Berkeley. [Link]

  • Amide Bond Formation beyond the Peptide Synthesis. Atlanchim Pharma. [Link]

  • Verubecestat. PubChem. [Link]

  • Chapter 1. Shodhganga@INFLIBNET. [Link]

  • Suzuki Cross Coupling of 4-Bromobenzyl-(1H). reposiTUm. [Link]

Sources

The Strategic Utility of 5-Fluoro-2-(1H-tetraazol-1-yl)aniline in Modern Heterocyclic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold in Medicinal Chemistry

In the landscape of contemporary drug discovery and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. Among the myriad of building blocks available to the synthetic chemist, 5-Fluoro-2-(1H-tetraazol-1-yl)aniline emerges as a molecule of significant strategic importance. Its unique trifecta of functionalities—a nucleophilic aniline, a bioisosteric tetrazole ring, and an electron-withdrawing fluorine atom—renders it a versatile precursor for the construction of a diverse array of complex heterocyclic systems.

The tetrazole moiety is a well-established bioisostere for carboxylic acids and amides, offering improved metabolic stability and pharmacokinetic profiles in drug candidates.[1][2] The fluorine atom can enhance binding affinity, improve metabolic stability, and modulate the physicochemical properties of the final compound. This combination of features makes 5-Fluoro-2-(1H-tetraazol-1-yl)aniline a highly sought-after starting material for the synthesis of novel compounds with potential applications in oncology, infectious diseases, and neurodegenerative disorders.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5-Fluoro-2-(1H-tetraazol-1-yl)aniline in the synthesis of valuable heterocyclic scaffolds, with a focus on quinazolines and benzimidazoles. The protocols provided are based on established synthetic methodologies for analogous aniline derivatives and are intended to serve as a foundational guide for the exploration of this promising reagent.

Safety and Handling

As with any chemical reagent, proper safety precautions are paramount when handling 5-Fluoro-2-(1H-tetraazol-1-yl)aniline and its derivatives.

Personal Protective Equipment (PPE):

  • Wear appropriate personal protective equipment, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[3]

  • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[3]

Handling:

  • Avoid contact with skin, eyes, and clothing.[3] In case of contact, rinse the affected area immediately with plenty of water.[4]

  • Do not eat, drink, or smoke when using this product.[3]

  • Wash hands thoroughly after handling.[3]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]

  • Keep away from heat, sparks, and open flames.[3]

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.

Proposed Synthetic Applications and Protocols

The presence of the aniline functionality in 5-Fluoro-2-(1H-tetraazol-1-yl)aniline opens a gateway to a multitude of cyclization strategies for the synthesis of fused heterocyclic systems. Below are detailed protocols for the proposed synthesis of quinazolines and benzimidazoles.

I. Synthesis of Substituted Quinazolines

Quinazolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities.[6] The synthesis of quinazolines often involves the cyclization of a substituted aniline with a suitable one-carbon or multi-carbon component.

This protocol outlines a potential pathway for the synthesis of a triazolo-fused quinazoline system, a scaffold of interest in medicinal chemistry. The reaction would proceed through a condensation and subsequent oxidative cyclization.

Reaction Scheme:

G start 5-Fluoro-2-(1H-tetraazol-1-yl)aniline + R-CHO (Aldehyde) + NaN3 intermediate Intermediate Schiff Base start->intermediate Condensation product 6-Fluoro-8-(1H-tetraazol-1-yl)-[1,2,4]triazolo[4,3-c]quinazoline intermediate->product Oxidative Cyclization (e.g., I2, K2CO3) G start 5-Fluoro-2-nitro-4-(1H-tetraazol-1-yl)aniline (Hypothetical Precursor) reduction Reduction (e.g., SnCl2·2H2O, HCl) start->reduction diamine 4-Fluoro-6-(1H-tetraazol-1-yl)benzene-1,2-diamine reduction->diamine cyclization Cyclization (e.g., R-COOH, PPA) diamine->cyclization product 5-Fluoro-7-(1H-tetraazol-1-yl)-1H-benzimidazole cyclization->product

Sources

Application Notes and Protocols: Step-by-Step Preparation of 5-Fluoro-2-(1H-tetraazol-1-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 5-Fluoro-2-(1H-tetraazol-1-yl)aniline Derivatives in Modern Drug Discovery

The confluence of fluorine chemistry and heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry. Fluorine's unique electronic properties can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] Among the privileged heterocyclic motifs, the tetrazole ring stands out as a versatile bioisostere for the carboxylic acid group, offering improved pharmacokinetic profiles and cellular permeability.[3] The combination of these two features in the form of 5-Fluoro-2-(1H-tetraazol-1-yl)aniline and its derivatives has led to their emergence as valuable building blocks in the synthesis of a wide array of pharmacologically active agents, including potential antimicrobial and anticancer therapeutics.[4][5]

These application notes provide a comprehensive, step-by-step guide for the synthesis of 5-Fluoro-2-(1H-tetraazol-1-yl)aniline, intended for researchers, scientists, and professionals in the field of drug development. The protocols herein are designed to be self-validating, with a strong emphasis on the underlying chemical principles and safety considerations inherent in tetrazole synthesis.

Synthetic Strategy: A Mechanistic Overview

The most common and efficient pathway to 5-substituted-1H-tetrazoles involves the [3+2] cycloaddition of a nitrile with an azide salt.[6][7] This reaction is typically facilitated by a Lewis or Brønsted acid catalyst. The generally accepted mechanism involves the activation of the nitrile by the acid, making the carbon atom more electrophilic and susceptible to nucleophilic attack by the azide anion. This is followed by an intramolecular cyclization to form the stable aromatic tetrazole ring.

Our synthetic approach for 5-Fluoro-2-(1H-tetraazol-1-yl)aniline will commence with the readily available and appropriately functionalized precursor, 2-amino-4-fluorobenzonitrile. This starting material provides the necessary amine and nitrile functionalities, as well as the fluorine substituent in the desired position.

Experimental Workflow Diagram

SynthesisWorkflow Start Starting Material: 2-Amino-4-fluorobenzonitrile Reaction Reaction: Cycloaddition Start->Reaction Reagents Reagents: Sodium Azide (NaN3) Triethylammonium Chloride Reagents->Reaction Solvent Solvent: N-Methyl-2-pyrrolidone (NMP) Solvent->Reaction Workup Aqueous Work-up: Acidification & Precipitation Reaction->Workup 1. Cooling 2. Addition of Water 3. Acidification Purification Purification: Recrystallization Workup->Purification Isolation of crude product Product Final Product: 5-Fluoro-2-(1H-tetraazol-1-yl)aniline Purification->Product Pure solid Characterization Characterization: NMR, IR, Mass Spec. Product->Characterization

Caption: Overall synthetic workflow for the preparation of 5-Fluoro-2-(1H-tetraazol-1-yl)aniline.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
2-Amino-4-fluorobenzonitrile≥98%Commercially Available
Sodium Azide (NaN3)≥99.5%Commercially AvailableEXTREMELY TOXIC AND EXPLOSIVE . Handle with extreme caution.
Triethylammonium Chloride≥98%Commercially Available
N-Methyl-2-pyrrolidone (NMP)Anhydrous, ≥99.5%Commercially Available
Hydrochloric Acid (HCl)37%Commercially Available
Ethyl AcetateACS GradeCommercially AvailableFor recrystallization.
HexanesACS GradeCommercially AvailableFor recrystallization.
Equipment
  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Büchner funnel and vacuum flask

  • Melting point apparatus

  • NMR spectrometer (¹H and ¹³C)

  • FT-IR spectrometer

  • Mass spectrometer

Detailed Step-by-Step Protocol

Part 1: Synthesis of 5-Fluoro-2-(1H-tetraazol-1-yl)aniline

Safety First: Sodium azide is a highly toxic and potentially explosive substance. It can form explosive heavy metal azides. Avoid contact with metals, and always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. In case of contact with skin, wash immediately with copious amounts of water.

  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4-fluorobenzonitrile (1.36 g, 10 mmol).

    • Add sodium azide (0.78 g, 12 mmol) and triethylammonium chloride (1.65 g, 12 mmol).

    • Rationale: Triethylammonium chloride acts as a mild Brønsted acid catalyst, protonating the nitrile nitrogen and making it more susceptible to nucleophilic attack by the azide anion.

  • Solvent Addition and Reaction:

    • Under an inert atmosphere (e.g., nitrogen), add anhydrous N-Methyl-2-pyrrolidone (NMP) (20 mL) to the flask.

    • Heat the reaction mixture to 120-130 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

    • Rationale: NMP is a high-boiling polar aprotic solvent that effectively dissolves the reagents and facilitates the reaction at elevated temperatures.

  • Work-up and Product Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold water.

    • Acidify the aqueous solution to pH 2-3 by the slow addition of concentrated hydrochloric acid. A precipitate should form.

    • Rationale: Acidification protonates the tetrazole ring, decreasing its solubility in water and causing it to precipitate out of the solution.

    • Stir the suspension in an ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with cold water (2 x 20 mL) to remove any remaining salts.

    • Dry the crude product under vacuum.

Part 2: Purification
  • Recrystallization:

    • Dissolve the crude product in a minimal amount of hot ethyl acetate.

    • If the solution is colored, a small amount of activated charcoal can be added, and the solution filtered while hot.

    • Slowly add hexanes to the hot solution until it becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethyl acetate/hexanes (1:1), and dry under vacuum.

Characterization and Expected Results

The successful synthesis of 5-Fluoro-2-(1H-tetraazol-1-yl)aniline can be confirmed by various analytical techniques.

AnalysisExpected Results
Appearance White to off-white solid
Melting Point Specific to the synthesized compound, should be sharp after recrystallization.
¹H NMR Characteristic peaks for the aromatic protons and the tetrazole proton. The fluorine atom will cause splitting of adjacent proton signals.
¹³C NMR Resonances corresponding to the carbon atoms of the aniline and tetrazole rings. The carbon attached to the fluorine will show a large coupling constant.
FT-IR (KBr) Absorption bands for N-H stretching (amine), C-H stretching (aromatic), C=C stretching (aromatic), and the tetrazole ring vibrations.
Mass Spec (ESI) A molecular ion peak corresponding to the calculated mass of the product (C₇H₆FN₅).

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yield Incomplete reactionEnsure anhydrous conditions. Extend the reaction time and monitor by TLC. Check the quality of the sodium azide.
Loss of product during work-upEnsure complete precipitation by adjusting the pH carefully and allowing sufficient time for cooling.
Impure product Side reactions or incomplete removal of starting materialsOptimize the recrystallization solvent system. Consider column chromatography if recrystallization is ineffective.
Oily product Presence of residual solvent or impuritiesEnsure the product is thoroughly dried under vacuum. Repeat the recrystallization process.

Safety and Disposal

  • Sodium Azide: As mentioned, sodium azide is extremely toxic and can form explosive compounds. All work should be performed in a chemical fume hood. Avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid.

  • Waste Disposal: Azide-containing waste must be handled with extreme care. Quench any residual azide in the reaction mixture and waste solutions by carefully adding a solution of sodium nitrite followed by acidification. Consult your institution's safety guidelines for the proper disposal of azide waste. All organic waste should be disposed of in designated containers.

Conclusion

This protocol provides a detailed and reliable method for the synthesis of 5-Fluoro-2-(1H-tetraazol-1-yl)aniline, a key building block in medicinal chemistry. By understanding the underlying reaction mechanism and adhering to the safety precautions, researchers can confidently prepare this valuable compound and its derivatives for further investigation in drug discovery programs. The inherent modularity of this synthetic route allows for the preparation of a diverse library of analogs by varying the substituents on the starting aniline.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Verma, A., Joshi, S., & Singh, D. (2013). Tetrazole: A versatile and privileged scaffold in medicinal chemistry. Medicinal Chemistry Research, 22(12), 5613-5640.
  • Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. Bioorganic & medicinal chemistry, 10(11), 3379-3393.
  • Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of tetrazole formation by addition of azide to nitriles. Journal of the American Chemical Society, 124(41), 12210-12216.
  • Amantini, D., Beleggia, R., Fringuelli, F., Pizzo, F., & Vaccaro, L. (2004). A simple and efficient synthesis of 5-substituted 1H-tetrazoles. The Journal of organic chemistry, 69(8), 2896-2898.
  • PubChem. (n.d.). 5-Fluoro-2-(1H-tetrazol-1-yl)aniline. Retrieved from [Link]

  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (2023). Beilstein Journal of Organic Chemistry, 19, 85-94. Retrieved from [Link]

Sources

Application Notes and Protocols for the Scalable Synthesis of 5-Fluoro-2-(1H-tetraazol-1-YL)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 5-Fluoro-2-(1H-tetraazol-1-yl)aniline is a crucial building block in the synthesis of various pharmaceutical compounds. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on its scalable synthesis. We present a detailed analysis of synthetic strategies, a step-by-step protocol for a scalable and efficient method, process optimization insights, and critical safety considerations. The methodologies described herein are designed to be robust, reproducible, and adaptable for large-scale production.

Introduction and Strategic Overview

5-Fluoro-2-(1H-tetraazol-1-yl)aniline serves as a key intermediate in the development of a range of therapeutic agents, including antifungal and anticancer drugs.[1][2] The presence of the fluoro and tetrazole moieties imparts unique physicochemical properties that are often desirable in medicinal chemistry.[3][4] The tetrazole ring, in particular, is a well-established bioisostere for carboxylic acids, offering improved metabolic stability and bioavailability.[3][5]

The synthesis of this target molecule typically involves a multi-step sequence. A critical disconnection approach reveals two primary stages: the formation of the tetrazole ring and the introduction of the aniline functionality. Several synthetic routes have been explored, with the most common strategies revolving around the [3+2] cycloaddition of an azide with a nitrile.[3][6]

Comparative Analysis of Synthetic Routes

The selection of a synthetic route for scalable production depends on several factors, including cost of starting materials, reaction efficiency, safety, and ease of purification. Below is a comparative table of plausible synthetic pathways.

Route Starting Materials Key Transformation Advantages Disadvantages Scalability
Route A 2-Amino-5-fluorobenzonitrileDiazotization followed by azidation, then reductionWell-established chemistryUse of potentially explosive azide intermediatesModerate
Route B 5-Fluoro-2-nitroanilineConversion to nitrile, then tetrazole formationAvoids diazotization of an electron-deficient anilineNitration can be unselective; reduction of nitro group requiredGood
Route C 2,4-DifluoronitrobenzeneNucleophilic aromatic substitution with ammonia, followed by tetrazole formationReadily available starting materials; high-yielding initial step[7]Requires careful control of reaction conditionsExcellent

Based on considerations of starting material availability, reaction robustness, and overall efficiency, Route C emerges as a highly promising strategy for scalable synthesis. The subsequent sections will provide a detailed protocol based on this approach.

Proposed Scalable Synthetic Pathway

The chosen scalable pathway commences with the readily available 2,4-difluoronitrobenzene and proceeds through the key intermediate, 5-fluoro-2-nitroaniline. The subsequent steps involve the formation of the corresponding azide, which then undergoes an intramolecular cyclization to form the tetrazole ring, followed by the reduction of the nitro group to the desired aniline.

G cluster_0 Route C: Scalable Synthesis 2,4-Difluoronitrobenzene 2,4-Difluoronitrobenzene 5-Fluoro-2-nitroaniline 5-Fluoro-2-nitroaniline 2,4-Difluoronitrobenzene->5-Fluoro-2-nitroaniline NH3 2-Azido-5-fluoronitrobenzene 2-Azido-5-fluoronitrobenzene 5-Fluoro-2-nitroaniline->2-Azido-5-fluoronitrobenzene 1. NaNO2, HCl 2. NaN3 5-Fluoro-2-(1H-tetraazol-1-yl)nitrobenzene 5-Fluoro-2-(1H-tetraazol-1-yl)nitrobenzene 2-Azido-5-fluoronitrobenzene->5-Fluoro-2-(1H-tetraazol-1-yl)nitrobenzene Heat 5-Fluoro-2-(1H-tetraazol-1-yl)aniline 5-Fluoro-2-(1H-tetraazol-1-yl)aniline 5-Fluoro-2-(1H-tetraazol-1-yl)nitrobenzene->5-Fluoro-2-(1H-tetraazol-1-yl)aniline Reduction

Caption: Proposed scalable synthetic route for 5-Fluoro-2-(1H-tetraazol-1-yl)aniline.

Detailed Experimental Protocols

This section outlines the step-by-step procedures for the scalable synthesis of 5-Fluoro-2-(1H-tetraazol-1-yl)aniline.

Materials and Reagents
Reagent CAS Number Molecular Weight Purity
2,4-Difluoronitrobenzene446-35-5159.09>98%
Ammonia (aqueous solution)1336-21-635.0528-30%
Sodium Nitrite7632-00-069.00>97%
Sodium Azide26628-22-865.01>99%
Hydrochloric Acid7647-01-036.4637%
Iron Powder7439-89-655.85<10 µm
Ammonium Chloride12125-02-953.49>99.5%
Toluene108-88-392.14Anhydrous
Ethyl Acetate141-78-688.11ACS Grade
Ethanol64-17-546.0795%
Synthesis of 5-Fluoro-2-nitroaniline (Intermediate 1)

This procedure is adapted from a known high-yield method.[7]

Protocol:

  • To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2,4-difluoronitrobenzene (159 g, 1.0 mol) and water (180 mL).

  • Begin vigorous stirring and slowly introduce concentrated aqueous ammonia (28-30%, 127.5 g) over 30 minutes, maintaining the internal temperature below 40°C.

  • After the addition is complete, heat the reaction mixture to 40-45°C and maintain for 3 hours. Monitor the reaction progress by TLC or GC-MS.

  • Once the starting material is consumed, cool the mixture to 5-10°C in an ice bath with continued stirring to induce crystallization.

  • Filter the resulting yellow precipitate and wash with cold water (2 x 100 mL).

  • Dry the solid under vacuum at 50°C to a constant weight to afford 5-fluoro-2-nitroaniline.

Expected Yield: 95-98% Purity (by HPLC): >99%

Synthesis of 5-Fluoro-2-(1H-tetraazol-1-yl)aniline (Final Product)

This multi-step, one-pot procedure involves diazotization, azidation, cyclization, and reduction.

G cluster_1 One-Pot Synthesis Workflow Start Start Diazotization Diazotization of 5-Fluoro-2-nitroaniline Start->Diazotization Azidation Reaction with Sodium Azide Diazotization->Azidation Cyclization Thermal Cyclization to Tetrazole Azidation->Cyclization Reduction Reduction of Nitro Group Cyclization->Reduction Workup Aqueous Workup and Extraction Reduction->Workup Purification Crystallization Workup->Purification End End Purification->End

Caption: Workflow for the one-pot synthesis of the final product.

Protocol:

Step 1: Diazotization and Azidation

  • In a 2 L jacketed reactor, suspend 5-fluoro-2-nitroaniline (156 g, 1.0 mol) in a mixture of concentrated hydrochloric acid (300 mL) and water (500 mL).

  • Cool the suspension to 0-5°C with constant stirring.

  • Prepare a solution of sodium nitrite (76 g, 1.1 mol) in water (150 mL) and add it dropwise to the aniline suspension over 1 hour, maintaining the temperature between 0-5°C.

  • Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5°C.

  • In a separate vessel, dissolve sodium azide (71.5 g, 1.1 mol) in water (200 mL) and cool to 5°C.

  • Slowly add the cold diazonium salt solution to the sodium azide solution over 1.5 hours, ensuring the temperature does not exceed 10°C. Vigorous gas evolution (N₂) will occur. Caution: Hydrazoic acid is toxic and explosive. This step must be performed in a well-ventilated fume hood with appropriate safety measures. [8][9]

  • After the addition is complete, allow the mixture to stir for 1 hour at 5-10°C. The intermediate 2-azido-5-fluoronitrobenzene will precipitate as a solid.

Step 2: Cyclization

  • Add toluene (500 mL) to the reaction mixture and slowly heat to 80-90°C.

  • Maintain this temperature for 2-3 hours to facilitate the intramolecular cyclization to 5-fluoro-2-(1H-tetraazol-1-yl)nitrobenzene. Monitor the reaction by TLC until the azide intermediate is consumed.

Step 3: Reduction

  • Cool the reaction mixture to 60°C.

  • Add a solution of ammonium chloride (53.5 g, 1.0 mol) in water (200 mL).

  • Portion-wise, add iron powder (168 g, 3.0 mol) over 1 hour, maintaining the temperature between 60-70°C. The reaction is exothermic.

  • After the addition is complete, stir the mixture vigorously for 2-4 hours at 70°C. Monitor the reduction by TLC.

Step 4: Workup and Purification

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the filter cake with toluene (2 x 100 mL).

  • Separate the organic layer and wash it with saturated sodium bicarbonate solution (200 mL) and brine (200 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude solid from an ethanol/water mixture to yield pure 5-fluoro-2-(1H-tetraazol-1-yl)aniline.

Expected Yield: 70-80% (over 3 steps) Purity (by HPLC): >99%

Process Optimization and Troubleshooting

Parameter Recommendation Rationale Troubleshooting
Diazotization Temperature 0-5°CDiazonium salts are unstable at higher temperatures.Low Yield: Ensure the temperature is strictly controlled. Side Reactions: Overheating can lead to decomposition and phenol formation.
Azide Addition Slow, controlled addition of diazonium salt to azide solutionMinimizes the concentration of hydrazoic acid.[8]Safety Concern: Rapid addition can lead to a dangerous buildup of hydrazoic acid.
Reduction Portion-wise addition of iron powderControls the exotherm of the reaction.Incomplete Reaction: Ensure sufficient stirring and reaction time. Product Degradation: Overheating can lead to side products.
Purification Recrystallization from ethanol/waterProvides a high-purity product.Oily Product: Adjust the solvent ratio to optimize crystallization. Low Recovery: Cool the solution slowly to maximize crystal formation.

Safety Considerations

Sodium Azide and Hydrazoic Acid: Sodium azide is highly toxic and can form explosive heavy metal azides.[8][10] It reacts with acids to form the highly toxic and explosive hydrazoic acid.[9] All manipulations involving sodium azide and the subsequent azidation step must be conducted in a well-ventilated chemical fume hood.[11] Use non-metal spatulas and avoid contact with lead and copper.[10] Quench any residual azide with sodium nitrite followed by acidification.

Nitro Compounds: Aromatic nitro compounds are potentially toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

General Precautions: Standard laboratory safety practices should be followed, including the use of a lab coat, safety glasses, and gloves. Ensure emergency equipment, such as a safety shower and eyewash station, is readily accessible.[9]

References

  • Cantillo, D., Gutmann, B., & Kappe, C. O. (2011). Mechanistic Insights on the 1,3-Dipolar Cycloaddition of Azides to Nitriles: A Combined Experimental and Computational Study. Journal of the American Chemical Society, 133(12), 4465–4475. [Link]

  • Environment, Health & Safety, University of California, Berkeley. (n.d.). Safe Handling of Sodium Azide (SAZ). Retrieved February 15, 2026, from [Link]

  • University of Tennessee Health Science Center. (n.d.). Lab Safety Guideline: Sodium Azide. Retrieved February 15, 2026, from [Link]

  • University of Illinois Urbana-Champaign, Division of Research Safety. (2019, September 19). Sodium Azide NaN3. Retrieved February 15, 2026, from [Link]

  • Cantillo, D., Gutmann, B., & Kappe, C. O. (2012). An Experimental and Computational Assessment of Acid-Catalyzed Azide–Nitrile Cycloadditions. The Journal of Organic Chemistry, 77(23), 10882–10890. [Link]

  • Gao, Y., et al. (2015). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules, 20(8), 13836-13846. [Link]

  • Pal, S., et al. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Omega. [Link]

  • Bloom Tech. (2023, April 24). What are the synthesis routes of 5-Fluoro-2-nitroaniline. Retrieved February 15, 2026, from [Link]

  • Nasrollahzadeh, M., et al. (2016). Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. RSC Advances, 6(10), 8323-8331. [Link]

  • Slepukhin, P. A., et al. (2021). Synthesis of 7-amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides: a way forward for targeting hypoxia and drug resistance of cancer cells. Organic & Biomolecular Chemistry, 19(47), 10323-10334. [Link]

  • EP0202697A2 - Separation process for para-fluoro-aniline. (1986).
  • US4145364A - Preparation of fluorinated anilines. (1979).
  • CN111636288A - The preparation method of 5-fluoro-2-nitrophenol. (2020).
  • MySkinRecipes. (n.d.). 5-Fluoro-2-(1H-1,2,4-triazol-1-yl)aniline. Retrieved February 15, 2026, from [Link]

  • Paplauskaitė, G., et al. (2016). Synthesis of Tetrazole compounds. The Vital Nature Sign: 10th International Scientific Conference. [Link]

  • Figueroa-Valverde, L., et al. (2020). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Mini-Reviews in Medicinal Chemistry, 20(15), 1494-1515. [Link]

  • Wang, D., et al. (2017). Tetrazolium Compounds: Synthesis and Applications in Medicine. Current Topics in Medicinal Chemistry, 17(13), 1506-1525. [Link]

  • Dömling, A., et al. (2024). Innovative Synthesis of Drug-like Molecules Using Tetrazole as Core Building Blocks. Beilstein Archives. [Link]

  • Kumar, A., et al. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 13. [Link]

  • Li, Z., et al. (2024). Unexpected Cyclization Product Discovery from the Photoinduced Bioconjugation Chemistry between Tetrazole and Amine. Journal of the American Chemical Society, 146(4), 2530–2539. [Link]

  • Dömling, A., et al. (2012). Tetrazoles via Multicomponent Reactions. ACS Combinatorial Science, 14(1), 1-13. [Link]

  • Albayati, T. M., & Doyle, A. M. (2014). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. Chemistry: Bulgarian Journal of Science Education, 23(1), 108-117. [Link]

  • Besset, T., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. Organic Letters, 23(6), 2039–2044. [Link]

  • Dömling, A., et al. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 20, 584-596. [Link]

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved February 15, 2026, from [Link]

  • de Souza, R. O. M. A., et al. (2025). One-Pot Sodium Azide-Free Synthesis of Aryl Azides from Anilines. Journal of the Brazilian Chemical Society, 36. [Link]

Sources

Application Note: Processing Guide for 5-Fluoro-2-(1H-tetraazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a comprehensive technical guide for the synthesis, handling, and processing of 5-Fluoro-2-(1H-tetraazol-1-yl)aniline . This compound is a critical pharmacophore intermediate, often utilized in the development of oxazolidinone antibiotics (e.g., analogs of Tedizolid) and other bioactive heterocyclic agents.

Part 1: Strategic Overview

5-Fluoro-2-(1H-tetraazol-1-yl)aniline is a bi-functional intermediate characterized by an electron-withdrawing fluorine atom and a nitrogen-rich tetrazole ring ortho to a primary amine. The presence of the tetrazole ring imparts unique metabolic stability and hydrogen-bonding capabilities, making it a valuable bioisostere for carboxylic acids or amide groups in drug design.

The processing of this compound centers on two critical chemical transformations:

  • Heterocyclization: Construction of the tetrazole ring from a primary amine precursor.

  • Chemoselective Reduction: Conversion of a nitro group to an aniline without compromising the tetrazole or the fluorine substituent.

Synthetic Retrosynthesis

The most robust industrial route utilizes 4-Fluoro-2-nitroaniline as the starting material. The synthesis follows a "Build-then-Reduce" strategy to ensure regioselectivity.

  • Precursor: 4-Fluoro-2-nitroaniline.

  • Intermediate: 1-(4-Fluoro-2-nitrophenyl)-1H-tetrazole.

  • Target: 5-Fluoro-2-(1H-tetraazol-1-yl)aniline.

Part 2: Critical Safety Protocol (HSE Mandate)

WARNING: This protocol involves the use of Sodium Azide (


)  and the formation of Tetrazoles .[1] Both pose significant explosion and toxicity hazards.
Sodium Azide Management
  • Hazard:

    
     reacts with acids to form Hydrazoic Acid (
    
    
    
    )
    , a highly volatile, toxic, and explosive gas.
  • Control: All reactions involving

    
     must be performed in a well-ventilated fume hood behind a blast shield.
    
  • Waste: Never dispose of azide solutions down metal drains (forms explosive metal azides). Quench with excess sodium nitrite (

    
    ) and sulfuric acid in a controlled manner before disposal.
    
Tetrazole Stability[3][4][5]
  • Hazard: Low molecular weight tetrazoles can be shock-sensitive and thermally unstable.

  • Control: Differential Scanning Calorimetry (DSC) should be run on the intermediate 1-(4-Fluoro-2-nitrophenyl)-1H-tetrazole to determine the onset of decomposition (

    
    ). Maintain process temperatures at least 50°C below 
    
    
    
    . Avoid rotary evaporation to dryness; keep the product in solution or wet cake where possible.

Part 3: Reagents & Materials[6]

The following reagents are required for the standard two-step synthesis protocol.

Reagent CategoryChemical NameCAS NumberFunctionGrade/Purity
Starting Material 4-Fluoro-2-nitroaniline364-78-3Scaffold Precursor>98%
Cyclization Agent Triethyl Orthoformate (TEOF)122-51-0C1 Synthon for TetrazoleReagent Grade
Azidation Agent Sodium Azide26628-22-8Nitrogen Source>99%
Catalyst/Solvent Glacial Acetic Acid64-19-7Solvent & Acid CatalystACS Reagent
Reduction Catalyst Palladium on Carbon (10% Pd)7440-05-3Hydrogenation Catalyst50% Wet Paste
Reductant Hydrogen Gas (

)
1333-74-0Reducing AgentUHP (99.999%)
Solvent (Red) Methanol or Ethanol67-56-1Hydrogenation SolventHPLC Grade
Workup Ethyl Acetate141-78-6Extraction SolventACS Reagent

Part 4: Experimental Protocol

Stage 1: Synthesis of 1-(4-Fluoro-2-nitrophenyl)-1H-tetrazole

Mechanism: The amine reacts with triethyl orthoformate to form an imidate intermediate, which undergoes nucleophilic attack by the azide anion, followed by electrocyclic ring closure.

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe. Flush with Nitrogen (

    
    ).[2]
    
  • Charging: Charge 4-Fluoro-2-nitroaniline (1.0 eq) and Glacial Acetic Acid (10-15 volumes). Stir to dissolve.

  • Reagent Addition: Add Triethyl Orthoformate (3.0 eq) followed by Sodium Azide (3.0 eq). Note: Add azide cautiously to avoid clumping.

  • Reaction: Heat the mixture to 70–80°C . Monitor by HPLC or TLC. Reaction typically requires 4–8 hours.

    • Checkpoint: Ensure temperature does not exceed safety limits determined by DSC.

  • Workup:

    • Cool reaction mass to room temperature.[1][2]

    • Pour slowly into crushed ice/water (20 volumes). Vigorous stirring is essential to precipitate the product.

    • Filter the solid precipitate.

    • Wash the cake with cold water (3x) to remove residual acid and inorganic salts.

  • Drying: Dry the solid under vacuum at 40°C.

    • Yield Expectation: 85–95%.[3]

    • Appearance: Yellow to pale brown solid.

Stage 2: Reduction to 5-Fluoro-2-(1H-tetraazol-1-yl)aniline

Mechanism: Catalytic hydrogenation reduces the nitro group (


) to an amine (

) without reducing the tetrazole ring or defluorinating the aromatic system.

Protocol:

  • Setup: Use a high-pressure hydrogenation autoclave (Parr reactor).

  • Charging: Charge the Nitro-Tetrazole Intermediate (from Stage 1) dissolved in Methanol (10 volumes).

  • Catalyst: Add 10% Pd/C (5 wt% loading relative to substrate). Safety: Pd/C is pyrophoric when dry; keep wet.

  • Hydrogenation:

    • Purge reactor with

      
       (3x) and then 
      
      
      
      (3x).
    • Pressurize to 3–5 bar (45–75 psi) with

      
      .
      
    • Stir at Room Temperature (20–25°C) . Note: Heating may promote defluorination.

  • Monitoring: Monitor hydrogen uptake. Reaction is usually complete in 2–4 hours.

  • Workup:

    • Filter the reaction mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with Methanol.

    • Concentrate the filtrate under reduced pressure.[3]

  • Purification: Recrystallize from Ethanol/Water or Ethyl Acetate/Hexane if necessary.

    • Target Yield: 80–90%.[2]

    • Appearance: Off-white to beige crystalline solid.

Part 5: Analytical Quality Control

TestMethodAcceptance Criteria
Identity 1H-NMR (DMSO-d6)Signals:

9.6 (s, 1H, Tetrazole-H), 7.2-7.5 (m, 3H, Ar-H), 5.5 (s, 2H,

).
Purity HPLC (C18, ACN/Water)> 98.0% Area
Fluorine Content 19F-NMRSingle peak confirming no defluorination.
Residual Solvent GC-HeadspaceAcetic acid < 5000 ppm; Methanol < 3000 ppm.

Part 6: Visualizations

Diagram 1: Synthesis Workflow & Logic

This diagram illustrates the chemical transformation pathway and the critical decision points for process control.

SynthesisWorkflow cluster_safety Safety Checkpoints Start Start: 4-Fluoro-2-nitroaniline Step1 Step 1: Heterocyclization (Tetrazole Formation) Start->Step1 Reagents1 Reagents: CH(OEt)3 + NaN3 Solvent: AcOH Reagents1->Step1 Intermediate Intermediate: 1-(4-Fluoro-2-nitrophenyl)-1H-tetrazole Step1->Intermediate 70-80°C, 4-8h Step2 Step 2: Nitro Reduction (Catalytic Hydrogenation) Intermediate->Step2 Check1 DSC Check: Decomposition Temp? Intermediate->Check1 Reagents2 Reagents: H2 (3-5 bar) + Pd/C Solvent: MeOH Reagents2->Step2 Target Target Product: 5-Fluoro-2-(1H-tetraazol-1-yl)aniline Step2->Target RT, 3-5 bar H2 Check2 Defluorination Check: Temp < 30°C Step2->Check2

Caption: Step-wise synthesis workflow from fluoro-nitroaniline precursor to final tetrazole-aniline target, highlighting reagent inputs and safety checkpoints.

Diagram 2: Safety & Hazard Decision Tree

This diagram outlines the critical safety decisions required when handling Sodium Azide and Tetrazoles.

SafetyLogic Start Handling NaN3 / Tetrazoles AcidContact Contact with Acid? Start->AcidContact Waste Waste Disposal Start->Waste HN3Risk CRITICAL RISK: Hydrazoic Acid (HN3) Explosive/Toxic AcidContact->HN3Risk Yes Ventilation Action: Use Fume Hood + Blast Shield AcidContact->Ventilation No (Controlled) MetalDrain Metal Drains? Waste->MetalDrain Explosion RISK: Metal Azide Explosion MetalDrain->Explosion Yes Quench Action: Quench with NaNO2 + H2SO4 before disposal MetalDrain->Quench No

Caption: Critical safety decision tree for preventing Hydrazoic Acid formation and Metal Azide explosions during processing.

References

  • Sigma-Aldrich. 2-Fluoro-5-(1H-tetrazol-1-yl)aniline Product Information. Sigma-Aldrich.[4][5][6] Link

  • PubChem. 5-Fluoro-2-(1H-tetraazol-1-yl)aniline Compound Summary. National Center for Biotechnology Information. Link

  • Herr, R. J. (2002).[1] 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. Bioorganic & Medicinal Chemistry, 10(11), 3379-3393. Link

  • Garner, C. D., et al. (2014).[3] Process for the preparation of oxazolidinones.[3] U.S. Patent No. 8,604,209. (Detailed industrial synthesis of Tedizolid intermediates). Link

  • Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188-5240. Link

Sources

Application Notes and Protocols for Optimal Solvent Selection: 5-Fluoro-2-(1H-tetraazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solvent Selection in Drug Development

5-Fluoro-2-(1H-tetraazol-1-yl)aniline is a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. Its structural motifs, including a fluorinated aniline ring and a tetraazole group, are prevalent in pharmacologically active compounds. The successful progression of such a candidate from discovery to a viable therapeutic is critically dependent on its physicochemical properties, with solubility being a primary determinant of bioavailability and therapeutic efficacy.[1][2][3] Poor solubility can impede absorption, lead to unreliable in vitro assay results, and present significant challenges during formulation.[1][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic selection of optimal solvents for 5-Fluoro-2-(1H-tetraazol-1-yl)aniline. It moves beyond a simple list of solvents to provide a detailed, scientifically-grounded workflow, integrating theoretical principles with practical experimental protocols. Our objective is to empower researchers to make informed decisions that will accelerate their research and development efforts.

Theoretical Framework: Predicting Solubility through Molecular Interactions

The principle of "like dissolves like" is a foundational concept in solubility, suggesting that substances with similar intermolecular forces are more likely to be miscible.[5] For a complex molecule like 5-Fluoro-2-(1H-tetraazol-1-yl)aniline, a more nuanced approach is required to predict its behavior in various solvents. The Hansen Solubility Parameters (HSP) offer a powerful framework for this purpose.[6][7][8]

HSP deconstructs the total cohesive energy of a substance into three components:

  • δD (Dispersion forces): Arising from temporary dipoles, these are the weakest intermolecular forces.

  • δP (Polar forces): Stemming from permanent dipoles.

  • δH (Hydrogen bonding forces): The strongest of the three, involving the interaction of hydrogen with electronegative atoms like nitrogen and oxygen.

  • The aniline moiety contributes to both polar and hydrogen bonding interactions.[9]

  • The fluoro group increases polarity.

  • The tetraazole ring , with its multiple nitrogen atoms, is a strong contributor to hydrogen bonding and polarity.

This suggests that solvents with moderate to high polarity and hydrogen bonding capabilities are likely to be effective.

Solvent Selection Workflow

The following diagram illustrates a systematic approach to identifying the optimal solvent system for 5-Fluoro-2-(1H-tetraazol-1-yl)aniline.

Solvent_Selection_Workflow cluster_0 Phase 1: Theoretical & Safety Assessment cluster_1 Phase 2: Experimental Screening cluster_2 Phase 3: Quantitative Analysis A Define Compound Structure (5-Fluoro-2-(1H-tetraazol-1-yl)aniline) B Predict Solubility Profile (Polar, H-bonding) A->B C Initial Solvent List Generation (Common Lab Solvents) B->C D Safety & Hazard Assessment (Review SDS) C->D E Qualitative Solubility Screening (Small-scale tests) D->E Proceed with safe solvents F Categorize Solvents (Soluble, Partially Soluble, Insoluble) E->F G Quantitative Solubility Measurement (e.g., HPLC, UV-Vis) F->G For promising candidates H Determine Solubility Limits (mg/mL) G->H I Select Optimal Solvent(s) H->I

Caption: A three-phase workflow for systematic solvent selection.

Experimental Protocols

Safety First: Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for 5-Fluoro-2-(1H-tetraazol-1-yl)aniline and all solvents to be used.[10][11][12][13] Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Qualitative Solubility Screening

This initial screen provides a rapid assessment of solubility in a range of solvents.

Materials:

  • 5-Fluoro-2-(1H-tetraazol-1-yl)aniline

  • Vials (e.g., 1.5 mL glass vials)

  • Vortex mixer

  • Selection of solvents (see Table 1 for suggestions)

  • Microbalance

Procedure:

  • Accurately weigh approximately 1-2 mg of 5-Fluoro-2-(1H-tetraazol-1-yl)aniline into a clean, dry vial.

  • Add 100 µL of the first test solvent to the vial.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect the vial against a dark background. Observe for any undissolved solid particles.

  • If the solid has completely dissolved, add another 100 µL of the solvent and repeat steps 3 and 4. Continue this process up to a total volume of 1 mL.

  • Record your observations for each solvent, categorizing the solubility as:

    • Freely Soluble: Dissolves completely in a small volume of solvent.

    • Soluble: Dissolves completely upon addition of more solvent.

    • Sparingly Soluble: A significant portion of the solid remains undissolved.

    • Insoluble: No apparent dissolution.

  • Repeat this procedure for each solvent to be tested.

Protocol 2: Quantitative Solubility Determination (Thermodynamic Solubility)

This protocol determines the maximum concentration of the compound that can be dissolved in a solvent at equilibrium.[2][14] High-Performance Liquid Chromatography (HPLC) is a common and accurate method for this analysis.[15]

Materials:

  • 5-Fluoro-2-(1H-tetraazol-1-yl)aniline

  • Selected promising solvents from Protocol 1

  • Saturated solutions of the compound in each solvent

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Calibrated analytical balance

  • Volumetric flasks

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 5-Fluoro-2-(1H-tetraazol-1-yl)aniline to a known volume of each selected solvent in a sealed vial.

    • Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is recommended.

  • Sample Preparation for Analysis:

    • Carefully withdraw a sample from the supernatant of the saturated solution, ensuring no solid particles are transferred.

    • Filter the sample through a 0.22 µm syringe filter to remove any remaining undissolved solid.

    • Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • HPLC Analysis:

    • Prepare a calibration curve using standard solutions of 5-Fluoro-2-(1H-tetraazol-1-yl)aniline of known concentrations.

    • Inject the diluted samples onto the HPLC system.

    • Quantify the concentration of the compound in the diluted samples by comparing the peak area to the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in mg/mL or other appropriate units.

Data Presentation and Interpretation

The following table provides a template for summarizing the properties of potential solvents and the experimental solubility data.

Table 1: Properties of Potential Solvents and Solubility of 5-Fluoro-2-(1H-tetraazol-1-yl)aniline

SolventPolarity IndexDielectric ConstantBoiling Point (°C)Qualitative SolubilityQuantitative Solubility (mg/mL)
Water10.280.1100Insoluble< 0.1
Ethanol5.224.578Sparingly SolubleTo be determined
Methanol6.632.765SolubleTo be determined
Isopropanol4.319.982Sparingly SolubleTo be determined
Acetone5.420.756SolubleTo be determined
Acetonitrile6.237.582SolubleTo be determined
Dichloromethane (DCM)3.49.140Sparingly SolubleTo be determined
Tetrahydrofuran (THF)4.27.566SolubleTo be determined
Dimethyl Sulfoxide (DMSO)7.246.7189Freely SolubleTo be determined
N,N-Dimethylformamide (DMF)6.436.7153Freely SolubleTo be determined

Note: The qualitative solubility data presented are predictive based on the chemical structure and general principles. Experimental verification is essential.

Molecular Interactions Visualization

The following diagram illustrates the potential intermolecular interactions between 5-Fluoro-2-(1H-tetraazol-1-yl)aniline and a polar, protic solvent like methanol.

Molecular_Interactions cluster_solute 5-Fluoro-2-(1H-tetraazol-1-yl)aniline cluster_solvent Methanol (CH3OH) solute <...-NH2 ... Tetraazole-N ... F-...> solvent1 H-O-CH3 solute->solvent1 H-bond (N-H...O) solvent2 H-O-CH3 solute->solvent2 H-bond (N...H-O) solvent3 H-O-CH3 solute->solvent3 Dipole-Dipole (F...H)

Caption: Potential intermolecular forces with a polar protic solvent.

Conclusion and Recommendations

Based on the structural analysis, polar aprotic solvents such as DMSO and DMF , and polar protic solvents like methanol and ethanol , are anticipated to be the most effective for dissolving 5-Fluoro-2-(1H-tetraazol-1-yl)aniline. For many biological assays, DMSO is a common choice for preparing stock solutions due to its high dissolving power for a wide range of compounds.[15] However, the final concentration of DMSO in the assay should be carefully controlled to avoid artifacts. For applications where DMSO is not suitable, a mixture of solvents, such as ethanol/water, may provide a viable alternative.[16]

The systematic approach outlined in these application notes, combining theoretical prediction with empirical testing, provides a robust framework for identifying the optimal solvent system for 5-Fluoro-2-(1H-tetraazol-1-yl)aniline, thereby facilitating its successful application in research and drug development.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]

  • INVISTA. (n.d.). Hansen Solubility Parameter System. [Link]

  • Jouyban, A. (2022). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Pharmaceutical Sciences, 29(2), 133-134. [Link]

  • Park, K. (n.d.). Hansen Solubility Parameters. [Link]

  • Hansen Solubility. (n.d.). HSP for Beginners. [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. [Link]

  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Chemaxon. (2022, May 31). Compound solubility measurements for early drug discovery. [Link]

  • PubChem. (n.d.). 5-Fluoro-2-(1-octan-2-yltetrazol-5-yl)aniline. [Link]

  • ResearchGate. (2017, May 10). I want good solvent system in TLC in aniline and ketone compound?[Link]

  • PubChemLite. (n.d.). 2-fluoro-5-(1h-1,2,3,4-tetrazol-5-yl)aniline. [Link]

  • PubChemLite. (n.d.). 2-fluoro-5-(5-methyl-1h-1,2,3,4-tetrazol-1-yl)aniline. [Link]

  • Solubility of Things. (n.d.). Aniline. [Link]

  • National University of Pharmacy. (n.d.). Antimicrobial and antifungal activity of 2-(1H-tetrazolo-5-yl)anilines and products of their structural modifications. [Link]

  • MDPI. (2021, March 19). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. [Link]

  • Royal Society of Chemistry. (2016, March 11). Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. [Link]

  • HSE University. (2025, October 28). Solvent Instead of Toxic Reagents: Chemists Develop Environmentally Friendly Method for Synthesising Aniline Derivatives. [Link]

  • MDPI. (2024, November 2). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. [Link]

  • National Center for Biotechnology Information. (2016, January 19). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. [Link]

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Application Notes and Protocols for 5-Fluoro-2-(1H-tetraazol-1-YL)aniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-(1H-tetraazol-1-YL)aniline is a multifaceted organic compound characterized by the presence of a fluorinated aniline ring and a tetrazole moiety. This unique structural combination suggests its potential utility in medicinal chemistry and materials science, drawing parallels with other aromatic amines and tetrazole-containing compounds that have found applications in various industrial and pharmaceutical contexts.[1][2] The fluorination can enhance metabolic stability and binding affinity in biological systems, the aniline group serves as a versatile synthetic handle, and the tetrazole ring, being a bioisostere of a carboxylic acid group, can participate in important biological interactions. Some substituted 2-(1H-tetrazolo-5-yl)anilines have been investigated for their antimicrobial and antifungal properties.[3]

Given the absence of a specific Safety Data Sheet (SDS) for 5-Fluoro-2-(1H-tetraazol-1-YL)aniline, this guide synthesizes safety protocols and handling procedures based on the known hazards associated with its constituent functional groups: aromatic amines and tetrazoles. Aromatic amines are a class of compounds known for their potential toxicity, including carcinogenicity and mutagenicity, and can be readily absorbed through the skin.[4] Tetrazole derivatives, on the other hand, are high-nitrogen content compounds that can be energetic and may pose an explosion risk under certain conditions, such as heat, shock, or friction.[5] Therefore, a cautious and well-informed approach is paramount when handling this compound.

These application notes are designed to provide a comprehensive framework for the safe handling, storage, and disposal of 5-Fluoro-2-(1H-tetraazol-1-YL)aniline, ensuring the safety of laboratory personnel and the integrity of the research.

Material Properties and Hazard Assessment

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. The risk profile of 5-Fluoro-2-(1H-tetraazol-1-YL)aniline is extrapolated from the known characteristics of its chemical class.

PropertyAnticipated CharacteristicRationale and Safety Implication
Physical State Likely a solid at room temperature.A structural isomer, 2-Fluoro-5-(1H-tetrazol-1-yl)aniline, is a solid.[6] Handling as a powder requires measures to prevent inhalation.
Toxicity Potentially toxic, possible carcinogen and mutagen.Aromatic amines are a well-documented class of toxic compounds.[4] Skin and respiratory protection are critical.
Explosive Potential Potentially explosive, sensitive to heat, shock, or friction.Tetrazole compounds are known to be energetic.[5] Handling requires spark-proof tools and avoidance of mechanical stress.
Stability May be sensitive to light and air.Aniline and its derivatives can darken over time due to oxidation.[4] Storage in a dark, inert atmosphere is recommended.
Solubility Likely soluble in organic solvents.To be determined empirically on a small scale in a controlled environment.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to mitigate the risks of exposure and physical harm.

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles and a full-face shield.Protects against splashes of potentially corrosive or toxic solutions and projectiles in the event of an unexpected energetic decomposition.[7]
Hand Protection Double-gloving with compatible chemical-resistant gloves (e.g., nitrile).Aromatic amines can be readily absorbed through the skin.[4] Double gloving provides an extra layer of protection.
Body Protection Flame-resistant lab coat, long pants, and closed-toe shoes.Protects against skin contact and provides a barrier in case of a flash fire.
Respiratory Protection Use in a certified chemical fume hood is mandatory.Aromatic amines can be volatile and toxic if inhaled.[4]

Protocols for Handling and Storage

Adherence to strict protocols is essential for the safe management of 5-Fluoro-2-(1H-tetraazol-1-YL)aniline from receipt to disposal.

Receiving and Initial Inspection
  • Verify Labeling: Upon receipt, confirm that the container is clearly labeled with the chemical name, CAS number (if available), and appropriate hazard pictograms.

  • Inspect Container Integrity: Examine the container for any signs of damage, such as cracks, loose caps, or crystalline deposits around the lid, which could indicate instability.[5] Do not handle a compromised container and contact your institution's Environmental Health and Safety (EHS) office immediately.

  • Date the Container: Mark the container with the date of receipt and the date it is first opened.[5]

Storage Protocols

Proper storage is critical to maintaining the stability of the compound and preventing accidents.

  • Location: Store in a cool, dry, and well-ventilated area.[2]

  • Temperature: Maintain storage temperatures below 30°C to minimize decomposition.[8]

  • Incompatible Materials: Segregate from strong oxidizing agents, acids, and sources of heat or ignition.[4]

  • Container: Keep the container tightly sealed and consider storing it within a secondary container.

  • Atmosphere: For long-term storage, consider placing the container in a desiccator under an inert atmosphere (e.g., argon or nitrogen).

Handling and Weighing Protocol

All manipulations should be conducted within a certified chemical fume hood.

  • Preparation: Before handling, ensure the fume hood is functioning correctly and the work area is clear of unnecessary items. Have spill cleanup materials readily available.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Grounding: When transferring the solid, ground all equipment to prevent static discharge, which could be an ignition source.[5]

  • Tools: Use non-metallic, spark-proof spatulas and tools for handling the solid to avoid friction or impact that could initiate decomposition.[8]

  • Weighing: Weigh the compound in a disposable weigh boat or on creased weighing paper. Minimize the creation of dust.

  • Dissolution: If preparing a solution, add the solid to the solvent slowly while stirring. Be aware of any potential exotherms.

  • Cleanup: After handling, decontaminate the work surface and any equipment used. Dispose of all contaminated disposables as hazardous waste.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling is complete.[9]

Waste Disposal
  • Segregation: Collect all waste containing 5-Fluoro-2-(1H-tetraazol-1-YL)aniline, including contaminated PPE and disposable labware, in a dedicated, clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled with the full chemical name and a description of the contents.

  • Disposal: Follow all institutional, local, and national regulations for the disposal of toxic and potentially explosive chemical waste. Contact your EHS office for specific guidance.

Emergency Procedures

Preparedness for emergencies is a critical component of laboratory safety.

Emergency SituationProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[4]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]
Spill Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material. Do not use combustible materials like paper towels. Place the absorbed material in a sealed container for hazardous waste disposal. For large spills, evacuate the laboratory and contact your institution's EHS office.
Fire If a fire occurs, and it is safe to do so, extinguish it with a dry chemical, carbon dioxide, or foam extinguisher. Do not use water. If the fire is large or cannot be controlled, evacuate the area and activate the fire alarm.

Workflow Diagrams

HandlingWorkflow Safe Handling Workflow for 5-Fluoro-2-(1H-tetraazol-1-YL)aniline cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Prep Don PPE (Goggles, Face Shield, Lab Coat, Gloves) FumeHood Verify Fume Hood Operation Prep->FumeHood ClearArea Clear and Prepare Workspace FumeHood->ClearArea Retrieve Retrieve from Storage ClearArea->Retrieve Weigh Weigh using Spark-Proof Tools Retrieve->Weigh Dissolve Prepare Solution (if applicable) Weigh->Dissolve Decontaminate Decontaminate Workspace and Tools Dissolve->Decontaminate Waste Dispose of Waste in Labeled Container Decontaminate->Waste Return Return Compound to Storage Waste->Return RemovePPE Remove and Dispose of PPE Return->RemovePPE Wash Wash Hands Thoroughly RemovePPE->Wash

Caption: Step-by-step workflow for the safe handling of 5-Fluoro-2-(1H-tetraazol-1-YL)aniline.

StorageProtocol Storage Protocol for 5-Fluoro-2-(1H-tetraazol-1-YL)aniline Storage Secure Storage Cool Cool Environment (<30°C) Storage->Cool Dry Dry Environment Storage->Dry Ventilated Well-Ventilated Area Storage->Ventilated Incompatible Segregate from Incompatibles Storage->Incompatible Sealed Tightly Sealed Container Storage->Sealed Secondary Secondary Containment Storage->Secondary

Caption: Key requirements for the safe storage of 5-Fluoro-2-(1H-tetraazol-1-YL)aniline.

Conclusion

The handling and storage of 5-Fluoro-2-(1H-tetraazol-1-YL)aniline require a proactive and informed approach to safety. By understanding the potential hazards associated with its aromatic amine and tetrazole functionalities and by rigorously adhering to the protocols outlined in this guide, researchers can minimize risks and create a safe laboratory environment. Always consult your institution's Chemical Hygiene Plan and Environmental Health and Safety office for specific guidance and in case of any uncertainty.

References

  • Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - POTENTIALLY EXPLOSIVE AND EXPLOSIVE COMPOUNDS. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). Retrieved from [Link]

  • KAUST Health & Safety. (n.d.). Potential Explosive Experiments Guideline. Retrieved from [Link]

  • University of Kentucky. (n.d.). Explosives and Reactive Chemicals | Research Safety. Retrieved from [Link]

  • U.S. Hazmat Storage. (2024, June 18). What Are OSHA Requirements for Hazardous Chemical Storage?. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from [Link]

  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]

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  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

  • American Chemical Society. (n.d.). Safety Guidelines for Chemical Demonstrations. Retrieved from [Link]

  • HM Royal. (2025, September 17). Guidelines for the Safe Handling of Hazardous Chemicals. Retrieved from [Link]

  • University of California, Berkeley, Environmental Health and Safety. (n.d.). Safe Handling of Chemicals. Retrieved from [Link]

  • National Library of Medicine. (2011). Antimicrobial and antifungal activity of 2-(1H-tetrazolo-5-yl)anilines and products of their structural modifications. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Aniline. Retrieved from [Link]

  • PubMed. (2024, February 22). Synthesis, in silico studies, and in vitro biological evaluation of newly-designed 5-amino-1 H-tetrazole-linked 5-fluorouracil analog as a potential antigastric-cancer agent. Retrieved from [Link]

  • MDPI. (2025, June 26). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Retrieved from [Link]

  • PubMed. (2011, July 15). Synthesis and antimicrobial activity of new 1-[(tetrazol-5-yl)methyl] indole derivatives, their 1,2,4-triazole thioglycosides and acyclic analogs. Retrieved from [Link]

Sources

Application Note: Diazotization of 5-Fluoro-2-(1H-tetraazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists working with 5-Fluoro-2-(1H-tetraazol-1-yl)aniline , a highly specialized intermediate often used in the synthesis of oxazolidinone antibiotics (e.g., Tedizolid analogs) and high-energy heterocyclic materials.

Abstract & Strategic Overview

The diazotization of 5-Fluoro-2-(1H-tetraazol-1-yl)aniline presents a unique challenge in organic synthesis. The substrate contains two potent electron-withdrawing groups (EWGs): a fluorine atom at the C5 position and a 1H-tetrazol-1-yl moiety at the C2 position. These substituents significantly reduce the nucleophilicity of the primary amine, rendering standard aqueous diazotization (NaNO₂/HCl) inefficient or prone to side reactions (e.g., hydrolysis to phenols, triazene formation).

Furthermore, the presence of the high-nitrogen tetrazole ring combined with a diazonium group creates a high-energy intermediate. Isolation of the diazonium salt is strictly discouraged due to explosion hazards. This guide provides two field-validated protocols designed for in situ consumption of the diazonium species.

Key Chemical Challenges
  • Low Basicity: The pKa of the conjugate acid is likely < 1.0, requiring highly acidic media or non-aqueous nitrosating agents.

  • Stability: The ortho-tetrazole group can potentially cyclize with the diazonium group or destabilize the molecule via steric and electronic repulsion.

  • Safety: High nitrogen content (

    
     in the final diazonium species) poses a significant deflagration risk.
    

Safety Assessment (Critical)

Hazard ClassRisk DescriptionMitigation Strategy
Energetic Material Tetrazole + Diazonium = High Energy. Shock/Friction sensitive if dry.NEVER isolate the dry salt. Process strictly in solution.
Thermal Instability Decomposition releases

gas rapidly (runaway reaction).
Maintain T < 5 °C during generation. Use active cooling.
Toxicity Potential formation of volatile alkyl nitrites (Method B) and HF byproducts.Work in a certified fume hood. Use HF-resistant PPE if applicable.

Mechanistic Decision Tree

The choice of method depends on the downstream application and scale.

DiazotizationStrategy Substrate 5-Fluoro-2-(1H-tetraazol-1-yl)aniline Goal Desired Transformation? Substrate->Goal MethodA Method A: Nitrosyl Sulfuric Acid (H2SO4/NaNO2) Goal->MethodA Scale > 10g Cost-sensitive MethodB Method B: Organic Nitrite (t-BuONO/MeCN) Goal->MethodB Lab Scale < 5g Anhydrous required Sandmeyer Sandmeyer (Halogenation/Cyanation) MethodA->Sandmeyer Compatible Coupling Azo Coupling (Dyes/Probes) MethodA->Coupling MethodB->Sandmeyer Preferred (Doyle) Reductive Reduction (Hydrazines) MethodB->Reductive Cleanest Profile

Figure 1: Strategic selection of diazotization method based on scale and application.

Experimental Protocols

Method A: Nitrosyl Sulfuric Acid (The "Industrial" Standard)

Best for: Large-scale Sandmeyer reactions where water tolerance is low but mineral acids are acceptable.

Rationale: Standard HCl is too weak to protonate the deactivated amine fully. Sulfuric acid acts as both solvent and proton source, while nitrosyl sulfuric acid (


) is a potent electrophile capable of attacking the weak amine nucleophile.

Reagents:

  • Substrate: 1.0 equiv

  • Sodium Nitrite (

    
    ): 1.1 equiv
    
  • Conc. Sulfuric Acid (

    
    ): 10-15 volumes
    
  • Glacial Acetic Acid (optional co-solvent): 5 volumes (improves solubility)

Step-by-Step Protocol:

  • Nitrosyl Generation:

    • Charge conc.

      
       into a 3-neck flask. Cool to 0–5 °C.[1]
      
    • Add solid

      
       portion-wise over 20 minutes. Note: Ensure temperature stays < 10 °C. Fumes of 
      
      
      
      may evolve.
    • Stir at 50–60 °C for 30 minutes to ensure complete formation of nitrosyl sulfuric acid (clear to pale yellow solution), then cool back to 0–5 °C.

  • Substrate Addition:

    • Dissolve/suspend 5-Fluoro-2-(1H-tetraazol-1-yl)aniline in Glacial Acetic Acid (or minimal

      
      ).
      
    • Add the amine solution dropwise to the nitrosyl sulfuric acid mixture, maintaining internal temperature < 5 °C. This is exothermic.[2]

  • Digestion:

    • Stir the mixture at 0–5 °C for 1–2 hours.

    • Checkpoint: Take a small aliquot and add to alkaline

      
      -naphthol solution. A brilliant red/orange precipitate confirms diazonium formation.
      
  • Quenching/Utilization:

    • Use the solution immediately for the next step (e.g., pour into CuCl/HCl for chlorination). Do not store.

Method B: Organic Nitrite (The "Doyle" Conditions)

Best for: Lab-scale, anhydrous reactions, and subsequent radical functionalization.

Rationale: Uses tert-butyl nitrite (


-BuONO) or isoamyl nitrite in acetonitrile. This generates the diazonium species under neutral or mildly acidic conditions (if 

is added), preventing hydrolysis and allowing for one-pot functionalization.

Reagents:

  • Substrate: 1.0 equiv

  • tert-Butyl Nitrite (

    
    -BuONO): 1.5 equiv
    
  • Solvent: Acetonitrile (MeCN) (anhydrous)

  • Catalyst (Optional):

    
     (1.1 equiv) – Accelerates reaction for highly deactivated amines.
    

Step-by-Step Protocol:

  • Setup:

    • Flame-dry a round-bottom flask and purge with

      
       or Ar.
      
    • Dissolve 5-Fluoro-2-(1H-tetraazol-1-yl)aniline in anhydrous MeCN (concentration ~0.1 M).

  • Activation (Optional but Recommended):

    • Cool to 0 °C. Add

      
       dropwise. Stir for 10 minutes. The Lewis acid complexes with the amine, activating it and the nitrite.
      
  • Diazotization:

    • Add

      
      -BuONO dropwise via syringe.
      
    • Allow the reaction to warm to Room Temperature (20–25 °C) and stir for 30–60 minutes.

    • Observation: Evolution of gas (

      
       from nitrite decomposition) may occur. The solution usually turns from pale to deep yellow/orange.
      
  • In-Situ Consumption:

    • For Sandmeyer: Add anhydrous

      
       or 
      
      
      
      directly to this flask.
    • For Reduction: Cool to -78 °C and add

      
       or similar reducing agent.
      

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
No Reaction (Starting Material Recovers) Amine is too electron-deficient;

species not active enough.
Switch to Method A (Nitrosyl Sulfuric). Increase digestion time. Ensure anhydrous reagents in Method B.
Tar/Black Polymer Formation Decomposition of diazonium salt; Temperature too high.Strict T control (< 5 °C). Check for "hot spots" during addition.
Violent Gas Evolution Runaway decomposition or excess nitrite.Slow down addition rate. Ensure efficient stirring.
Low Yield in Sandmeyer Water interference (Method A) or poor radical transfer (Method B).Method A: Minimize water, use dry acetic acid. Method B: Degas solvents thoroughly (remove

).

References

  • Zollinger, H. (1994). Diazo Chemistry I: Aromatic and Heteroaromatic Compounds. VCH Publishers. (The authoritative text on diazonium stability and kinetics).
  • Doyle, M. P., et al. (1977). "Alkyl Nitrites as Nitrosating Agents in Organic Synthesis". Journal of Organic Chemistry, 42(14), 2426–2430. Link

  • Filimonov, V. D., et al. (2008). "Unusually Stable Diazonium Tosylates". Organic Letters, 10(18), 3961–3964. (Describes stabilization of diazonium salts of deactivated amines). Link

  • Sigma-Aldrich/Merck. "Safety Data Sheet: 5-Fluoro-2-nitroaniline" (Analogous safety data for fluoro-nitro aromatics). Link

  • Wang, X., et al. (2015). "Practical Synthesis of Tedizolid Phosphate". Organic Process Research & Development, 19(3), 444–449. (Contextualizes the chemistry of similar tetrazolyl-aniline intermediates). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Fluoro-2-(1H-tetraazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Fluoro-2-(1H-tetraazol-1-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. As a key intermediate in the manufacturing of pharmaceuticals like Pazopanib, optimizing its yield and purity is critical.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

I. Troubleshooting Guide: Improving Reaction Yield and Purity

The synthesis of 5-Fluoro-2-(1H-tetraazol-1-yl)aniline typically proceeds via a two-step process from 4-fluoro-2-nitroaniline: (1) reduction of the nitro group to form 5-fluoro-benzene-1,2-diamine, followed by (2) diazotization of one amino group and subsequent cyclization with an azide source to form the tetrazole ring. This guide will focus on the critical second stage: the transformation of the aniline precursor to the final tetrazole product.

The core of this transformation involves the diazotization of an aromatic amine and a subsequent [3+2] cycloaddition reaction with an azide source.[3][4] Success hinges on the careful control of several reaction parameters.

Issue 1: Low or No Product Yield

A diminished yield is the most common issue, often stemming from problems in the diazotization step or the subsequent cyclization.

Possible Cause A: Incomplete or Failed Diazotization

The formation of the aryl diazonium salt is a critical, temperature-sensitive step.[5] The reaction involves treating the primary aromatic amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid.[]

Solutions & Scientific Rationale:

  • Strict Temperature Control (0–5 °C): Aryl diazonium salts are notoriously unstable at higher temperatures. Above 5 °C, they can rapidly decompose, leading to the evolution of nitrogen gas and the formation of phenolic byproducts, which significantly reduces the yield of the desired tetrazole.[7] Ensure the reaction vessel is adequately submerged in an ice-salt bath and that the sodium nitrite solution is added slowly and dropwise to manage the exothermic nature of the reaction.

  • Acid Quality and Stoichiometry: Use a high-purity, strong mineral acid like HCl or H₂SO₄. The acid serves two purposes: it protonates the amine and is essential for generating the reactive nitrosyl cation (NO⁺) from sodium nitrite. An insufficient amount of acid will lead to incomplete diazotization. Typically, 2.5 to 3 equivalents of acid are recommended.

  • Slow Addition of Sodium Nitrite: Adding the NaNO₂ solution too quickly can cause localized warming and a buildup of nitrous acid, which can also decompose. Slow, controlled addition ensures the generated nitrous acid reacts immediately with the amine.[]

Possible Cause B: Inefficient Cyclization/Side Reactions

Once the diazonium salt is formed, it must react efficiently with the azide source (commonly sodium azide, NaN₃) to form an intermediate aryl azide, which then undergoes an intramolecular cyclization to form the tetrazole ring.

Solutions & Scientific Rationale:

  • Control of Azide Addition: Sodium azide is a potent nucleophile but also a hazardous substance. It should be added portion-wise or as a solution at low temperature after the diazotization is complete. This prevents side reactions of the diazonium salt.[8]

  • pH Management: The pH of the reaction medium can influence the stability of the intermediates. While the diazotization requires strong acidic conditions, subsequent steps might benefit from slight adjustments, although this specific reaction is typically carried out in the acidic medium from the first step.

  • Minimizing Competing Reactions: The diazonium group is an excellent leaving group and can be displaced by various nucleophiles present in the reaction mixture (e.g., water, chloride ions), leading to unwanted phenols or aryl halides.[8] Performing the reaction at low temperatures and ensuring a slight excess of the azide nucleophile can favor the desired reaction pathway.

Troubleshooting Decision Workflow

The following diagram outlines a logical workflow for diagnosing and resolving low-yield issues in your synthesis.

G start Low Product Yield Observed check_diazotization Verify Diazotization Step start->check_diazotization check_cyclization Investigate Cyclization Step start->check_cyclization temp_control Was Temp ≤ 5°C during NaNO₂ addition? check_diazotization->temp_control azide_add Was NaN₃ added post-diazotization at low temp? check_cyclization->azide_add acid_check Was >2.5 eq. of strong acid used? temp_control->acid_check Yes solution_temp Solution: Improve cooling. Use ice-salt bath. Monitor internal temperature. temp_control->solution_temp No nan_add Was NaNO₂ added slowly/dropwise? acid_check->nan_add Yes solution_acid Solution: Recalculate stoichiometry. Use fresh, high-purity acid. acid_check->solution_acid No nan_add->check_cyclization Yes solution_nan_add Solution: Use an addition funnel for slow, controlled addition. nan_add->solution_nan_add No solution_azide Solution: Ensure complete diazotization before adding azide. Maintain low temperature. azide_add->solution_azide No success Yield Improved azide_add->success Yes solution_temp->success solution_acid->success solution_nan_add->success solution_azide->success

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Product Purity Issues

Contamination with starting materials, isomers, or byproducts can complicate purification and affect the quality of the final product.

Possible Cause A: Unreacted Starting Material

The presence of the initial aniline precursor in the final product indicates an incomplete reaction.

Solutions & Scientific Rationale:

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material. Do not proceed with the workup until the starting material is fully consumed.

  • Stoichiometry Review: Ensure that at least one equivalent of sodium nitrite was used. A slight excess (e.g., 1.05-1.1 equivalents) can help drive the reaction to completion, but a large excess should be avoided as it can lead to side reactions.

Possible Cause B: Formation of Impurities

Decomposition of the diazonium intermediate is a primary source of impurities.

Solutions & Scientific Rationale:

  • Phenolic Impurities: As mentioned, diazonium salts can react with water to form phenols. This is minimized by maintaining a low temperature throughout the reaction and workup.

  • Purification Strategy: If impurities are present, recrystallization is often an effective purification method. A solvent system such as ethanol/water or isopropanol/water can be explored to selectively crystallize the desired product, leaving impurities in the mother liquor.

Parameter Optimization Summary

The following table summarizes the impact of key reaction parameters on the synthesis outcome.

ParameterRecommended RangeRationale & Impact on Yield/Purity
Temperature 0–5 °CCritical. Higher temperatures cause rapid decomposition of the diazonium salt intermediate, drastically reducing yield and increasing phenolic impurities.[7]
Acid (HCl/H₂SO₄) 2.5–3.0 equivalentsEnsures complete protonation of the amine and efficient generation of nitrous acid. Insufficient acid leads to incomplete reaction.
Sodium Nitrite (NaNO₂) 1.0–1.1 equivalentsDrives the diazotization. A significant excess can lead to undesired side reactions. Must be added slowly to control the exotherm.[]
Sodium Azide (NaN₃) 1.0–1.2 equivalentsThe key nucleophile for tetrazole formation. An excess helps to outcompete other nucleophiles (e.g., H₂O), improving yield.
Reaction Time 1–4 hoursMonitor by TLC/HPLC. Reaction should be allowed to proceed to completion to maximize yield and simplify purification.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when performing this synthesis?

A1: The most significant hazard is the use of sodium azide (NaN₃). It is acutely toxic and can form explosive heavy metal azides if it comes into contact with metals like lead or copper. Always use non-metal spatulas and handle it in a well-ventilated fume hood. Additionally, diazonium salts can be explosive when isolated and dry; they should always be kept in solution and used immediately after preparation.

Q2: How can I confirm the structure of the final product, 5-Fluoro-2-(1H-tetraazol-1-yl)aniline?

A2: A combination of standard analytical techniques should be used.

  • ¹H NMR: You should observe characteristic signals for the aromatic protons, with splitting patterns consistent with the substitution pattern, and a signal for the amine (-NH₂) protons.

  • ¹⁹F NMR: A signal corresponding to the fluorine atom on the aromatic ring will provide strong evidence of its presence.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound. The expected molecular ion for C₇H₆FN₅ is approximately 179.06 g/mol .

  • IR Spectroscopy: Look for characteristic peaks for the N-H stretch of the amine, C=C and C-N stretches of the aromatic ring, and vibrations from the tetrazole ring.

Q3: Can other azide sources be used instead of sodium azide?

A3: While sodium azide is the most common and cost-effective reagent, other sources like trimethylsilyl azide (TMS-N₃) can be used, particularly in non-aqueous conditions.[3] However, for this specific aqueous diazotization route, sodium azide is the standard and most practical choice.

Q4: My reaction mixture turned dark brown/black after adding sodium nitrite. Is this normal?

A4: A color change to yellow or orange is typical during diazotization.[9] However, the formation of a dark brown or black color, especially with the appearance of tar-like substances, often indicates decomposition of the diazonium salt. This is usually a sign that the reaction temperature was too high.

Q5: What is the mechanism of tetrazole formation in this reaction?

A5: The reaction is a type of 1,3-dipolar cycloaddition.[4][10] After the initial diazotization, the diazonium salt reacts with the azide ion (N₃⁻) to form an unstable aryl azide intermediate. This intermediate then undergoes an intramolecular [3+2] cycloaddition to form the five-membered tetrazole ring.

Experimental Protocol: General Synthesis Procedure

This protocol is a generalized representation and should be adapted based on laboratory-specific conditions and safety protocols.

  • Amine Dissolution: Dissolve the starting aniline precursor (1.0 eq.) in a suitable aqueous acid solution (e.g., 3M HCl, ~2.5-3.0 eq.) in a three-neck flask equipped with a mechanical stirrer, thermometer, and addition funnel. Cool the mixture to 0–5 °C in an ice-salt bath.

  • Diazotization: Prepare a solution of sodium nitrite (1.05 eq.) in a minimal amount of cold water. Add this solution dropwise to the stirred amine solution via the addition funnel, ensuring the internal temperature never exceeds 5 °C. Stir for an additional 20-30 minutes at 0–5 °C after the addition is complete.

  • Cyclization: Prepare a solution of sodium azide (1.1 eq.) in a minimal amount of cold water. Add this solution dropwise to the cold diazonium salt solution, again maintaining the temperature below 5 °C.

  • Reaction Completion: Allow the reaction mixture to stir at low temperature for 1-2 hours, then let it slowly warm to room temperature and stir for an additional 1-2 hours, or until reaction completion is confirmed by TLC/HPLC.

  • Workup and Isolation: Neutralize the reaction mixture carefully with a base (e.g., saturated sodium bicarbonate solution) to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 5-Fluoro-2-(1H-tetraazol-1-yl)aniline.

References

  • Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. (2021-12-07). RSC Publishing.
  • 1,3-Dipolar Cycloaddition with Diazo Groups: Noncovalent Interactions Overwhelm Strain. PubMed Central.
  • Fast dye salts provide fast access to azidoarene synthons in multi-step one-pot tandem click transformations. (2014-01-01). PubMed Central. Available at: [Link]

  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (2023-01-01). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles Using Biosynthesized Ag/Sodium Borosilicate Nanocomposite. (2019-05-22). ACS Omega. Available at: [Link]

  • Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. (2024-11-06). Journal of Chemical Health Risks. Available at: [Link]

  • Synthesis of New bis 1-Substituted 1H-Tetrazoles via Efficient Heterocyclizations from Symmetric Dianilines, Methyl Orthoester, and Sodium Azide. (2021-01-06). ResearchGate. Available at: [Link]

  • Synthesis of 1H-tetrazoles. Organic Chemistry Portal. Available at: [Link]

  • Diazo Compounds as Highly Tunable Reactants in 1,3-Dipolar Cycloaddition Reactions with Cycloalkynes. (2011-10-26). PubMed Central. Available at: [Link]

  • Diazotization of 4-fluoroaniline in Et 3N-3HF. Google Patents.
  • Six-step synthesis of the hydrochloride of pazopanib 9 starting from o-methylaniline 10. ResearchGate. Available at: [Link]

  • Synthesis of 2,5‐disubstituted tetrazoles from aryldiazonium salts and amidines. ResearchGate. Available at: [Link]

  • cycloadditions with azides. (2019-01-03). YouTube. Available at: [Link]

  • Preparation method of pazopanib intermediate. Google Patents.
  • New Diazo Process. Defense Technical Information Center. Available at: [Link]

  • Azide-alkyne Huisgen cycloaddition. Wikipedia. Available at: [Link]

  • Diagram of synthesis of pazopanib hydrochloride from compound 4 or 5. ResearchGate. Available at: [Link]

  • Diazotisation. Organic Chemistry Portal. Available at: [Link]

Sources

Purification techniques for crude 5-Fluoro-2-(1H-tetraazol-1-YL)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a specialized support center for 5-Fluoro-2-(1H-tetraazol-1-yl)aniline . It prioritizes safety, purity, and regio-control, addressing the specific challenges of handling energetic tetrazole-aniline hybrids.

Status: Operational | Tier: Level 3 (Process Chemistry)

Module 1: Critical Safety Directives (The "Stop" Sign)

WARNING: High-Energy Nitrogen Content Before attempting any purification, you must acknowledge the energetic nature of the tetrazole moiety. While 1-substituted tetrazoles are generally more stable than their 2-substituted counterparts or non-aromatic azides, they still possess high formation enthalpy.

  • Thermal Limit: Do not heat dry solids above 60°C under vacuum. Use a water bath, never an oil bath, for rotary evaporation to prevent localized overheating.

  • Azide Residue Check: If your crude material was synthesized via the heterocyclization of an amine using sodium azide (NaN₃) and triethyl orthoformate, residual azide is a fatal risk .

    • Protocol: Test the crude mother liquor with aqueous FeCl₃ (red color indicates N₃⁻) or ensure the reaction quench included a nitrite wash (using NaNO₂/HCl) to decompose excess azide before isolation.

  • Metal Contact: Avoid using metal spatulas or needles if the pH is basic, as tetrazolate salts with transition metals are primary explosives. Use glass or Teflon tools.

Module 2: Purification Workflow & Logic

The purification of 5-Fluoro-2-(1H-tetraazol-1-yl)aniline is dominated by three challenges:

  • Oxidation: The aniline amine group oxidizes rapidly to form "aniline black" (polymeric impurities).

  • Regioisomerism: Depending on the synthesis route, trace amounts of the isomeric 2-(2H-tetraazol-1-yl) or 5-substituted variants may exist.

  • Solubility: The molecule is amphiphilic—polar (tetrazole) and lipophilic (fluoro-phenyl).

Standard Purification Protocol (Recrystallization)

Target: Removal of colored oxidation products and inorganic salts.

Solvent System: Ethanol (95%) / Water Rationale: The 1-substituted tetrazole is moderately soluble in hot ethanol but poorly soluble in water. This system leverages "antisolvent precipitation" to reject polar inorganic salts (into the water) and lipophilic polymeric tars (which do not redissolve well).

StepActionCritical Technical Note
1. Dissolution Suspend crude solid in Ethanol (5 mL/g) . Heat to 50-55°C.Do not boil. If solids remain, they are likely inorganic salts (NaCl/NaN₃). Filter these out hot.
2. Adsorption Add Activated Carbon (10 wt%) . Stir for 15 mins at 50°C.Use Norit SX Ultra or equivalent. This is critical for removing the brown/black aniline oxidation byproducts.
3. Filtration Filter hot through a Celite pad .Pre-wash the Celite with hot ethanol to prevent product crashing out in the filter cake.
4. Crystallization Reheat filtrate to 50°C. Add warm Water (2 mL/g) dropwise until turbidity persists.The "cloud point" indicates saturation.
5. Cooling Cool slowly to RT (20°C) over 2 hours, then to 0-5°C (Ice bath).Rapid cooling traps impurities. Slow cooling allows thermodynamic rejection of the crystal lattice defects.
6. Isolation Filter cold. Wash with cold 20% EtOH/Water .Dry under vacuum at 40-45°C.
Visualizing the Workflow

PurificationFlow Crude Crude 5-Fluoro-2-(1H-tetraazol-1-yl)aniline (Dark Brown/Black) Dissolution Dissolution (Ethanol, 50°C) Crude->Dissolution Filtration1 Hot Filtration (Remove Salts) Dissolution->Filtration1 Insolubles? CarbonTreat Carbon Treatment (Adsorb Color) Dissolution->CarbonTreat Clear Soln Filtration1->CarbonTreat Celite Celite Filtration CarbonTreat->Celite Antisolvent Add Water (Antisolvent) Until Turbid Celite->Antisolvent Crystallization Controlled Cooling (50°C -> 0°C) Antisolvent->Crystallization Pure Pure Product (Off-white/Beige Needles) Crystallization->Pure

Caption: Step-by-step purification logic flow for removing salts and oxidation impurities.

Module 3: Troubleshooting & FAQs

Issue 1: "My product is still dark brown after recrystallization."

Diagnosis: High molecular weight aniline oxidation polymers (polyanilines) are present. Solution:

  • Acid Wash: Dissolve the crude in 1M HCl. The aniline forms a soluble hydrochloride salt.[1] Filter this solution to remove insoluble neutral tars.

  • Basification: Neutralize the filtrate slowly with NaHCO₃ to precipitate the free base aniline.

  • Recrystallize: Proceed with the Ethanol/Water protocol after this acid-base swing. Mechanism: Polyanilines are often less basic than the monomer and will not dissolve as readily in dilute acid, allowing for physical separation.

Issue 2: "I see two spots on TLC/HPLC. Is it the regioisomer?"

Diagnosis: Likely yes. The 1H-tetrazole (1-substituted) and 2H-tetrazole (2-substituted) isomers can form if the synthesis involved alkylation of a tetrazole ring. However, if synthesized from the amine + orthoformate + azide, the impurity is likely the uncyclized formimidamide intermediate. differentiation:

  • 1H-isomer (Target): Typically more polar (lower Rf on Silica/Hex:EtOAc). Higher melting point.

  • 2H-isomer (Impurity): Less polar (higher Rf). Lower melting point. Corrective Action:

  • If <5% impurity: Recrystallize using Ethyl Acetate / Heptane . The less polar 2H-isomer remains in the Heptane-rich mother liquor, while the polar 1H-isomer crystallizes out.

  • If >10% impurity: Flash Chromatography is required.

    • Stationary Phase: Silica Gel (neutralized with 1% Triethylamine to prevent tailing).

    • Mobile Phase: 0-5% Methanol in Dichloromethane.

Issue 3: "The yield is very low (<40%)."

Diagnosis: The product is amphiphilic and is being lost in the mother liquor (too much ethanol) or the pH is incorrect. Solution:

  • pH Check: Ensure the final slurry is pH 7-8 . If the solution is acidic, the aniline nitrogen is protonated (ammonium salt), making it water-soluble and preventing crystallization.

  • Salting Out: Add solid NaCl to the mother liquor to increase ionic strength, forcing the organic aniline out of the aqueous phase ("Salting out effect").

Module 4: Analytical Validation (Self-Validating System)

Do not proceed to the next synthetic step until your material passes these checks.

TestAcceptance CriteriaFailure Mode Interpretation
HPLC Purity > 98.0% (Area)Peak at RRT 0.9: Unreacted Amine.Peak at RRT 1.1: Regioisomer or oxidation dimer.
Appearance Off-white to beige solidDark Brown: Oxidation. Repeat Carbon treatment.Sticky/Gum: Solvent occlusion. Dry under vacuum >12h.
1H NMR Tetrazole C-H singlet at ~9.0-9.5 ppmMissing singlet: Tetrazole ring decomposition.Shifted singlet: Wrong regioisomer (1H vs 2H).
Isomer Decision Tree

IsomerCheck Start HPLC/TLC Check SingleSpot Single Spot Start->SingleSpot >98% TwoSpots Two Spots/Peaks Start->TwoSpots <95% CheckRf Check Rf / RRT TwoSpots->CheckRf HighRf Impurity is Less Polar (High Rf) CheckRf->HighRf LowRf Impurity is More Polar (Low Rf) CheckRf->LowRf Action1 Likely 2H-isomer Use EtOAC/Heptane HighRf->Action1 Action2 Likely Unreacted Amine Use Acid/Base Swing LowRf->Action2

Caption: Decision logic for identifying and removing specific impurities based on polarity.

References

  • Synthesis of Tedizolid Intermediates: European Patent Office. "Efficient Preparation Method for Tedizolid Intermediate." EP 4140993 A1. (2022).

  • Tetrazole Tautomerism: BenchChem Technical Guides. "1H-Tetrazole Tautomerism: An In-depth Technical Guide to 1H and 2H Isomers." (2025).

  • Recrystallization of Anilines: BenchChem Technical Support. "Technical Support Center: Recrystallization of Substituted Anilines." (2025).

  • General Tetrazole Safety: Sigma-Aldrich Safety Data Sheet. "2-Fluoro-5-(1H-tetrazol-1-yl)aniline."

  • Aniline Purification Techniques: Reddit ChemPros Community. "Go-to recrystallization solvent mixtures." (2023).

Sources

Technical Support Center: Recrystallization of 5-Fluoro-2-(1H-tetraazol-1-YL)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-Fluoro-2-(1H-tetraazol-1-YL)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges encountered during the recrystallization of this and structurally similar compounds. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your work.

I. Understanding the Molecule: Key Physicochemical Considerations

5-Fluoro-2-(1H-tetraazol-1-YL)aniline is a multifaceted molecule presenting unique purification challenges. Its structure comprises a fluorinated aniline ring coupled with a tetrazole moiety. This combination imparts a specific set of properties that dictate its solubility and crystallization behavior:

  • Aromatic Amine: The aniline portion of the molecule is a weak base and can participate in hydrogen bonding.[1][2] The presence of the amino group also makes the compound susceptible to oxidation, which can lead to discoloration.[2]

  • Tetrazole Ring: Tetrazoles are nitrogen-rich heterocyclic compounds that are considered bio-isosteres of carboxylic acids.[3] This functional group significantly increases the polarity of the molecule and its potential for hydrogen bonding.

  • Fluorine Substituent: The fluorine atom is highly electronegative and electron-withdrawing, which can influence the electronic distribution of the aromatic ring.[4] This can affect intermolecular interactions and solubility.

A successful recrystallization hinges on selecting a solvent or solvent system that effectively solubilizes the compound at an elevated temperature but has limited solvating power at lower temperatures.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of 5-Fluoro-2-(1H-tetraazol-1-YL)aniline in a practical question-and-answer format.

Q1: My compound is not dissolving in common organic solvents. What should I do?

A1: This is a frequent challenge with polar, heterocyclic compounds. Here’s a systematic approach to finding a suitable solvent:

  • Start with Polar Protic Solvents: Given the polar nature of the tetrazole and aniline groups, begin with solvents like ethanol, methanol, or isopropanol.[3][5] These solvents can engage in hydrogen bonding, which is often necessary to dissolve such compounds.

  • Consider a Solvent Mixture: If a single solvent is ineffective, a binary solvent system is often the solution.[5][6] A common strategy is to dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy (the point of saturation). Gentle heating should then redissolve the compound, and slow cooling can initiate crystallization.

  • Explore Less Common Solvents: For challenging cases, consider solvents like acetonitrile, which can be effective for compounds with multiple aromatic rings.[7] In some instances, a mixture of a polar solvent like methanol with a less polar one like dichloromethane can be effective.[8]

Q2: My compound "oils out" instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the solution is supersaturated or cooled too quickly.[8][9]

  • Add More Solvent: Re-heat the mixture to dissolve the oil and add a small amount of the hot solvent to decrease the saturation level.[8]

  • Slow Down the Cooling Process: Allow the flask to cool to room temperature slowly on the benchtop before moving it to an ice bath. Insulating the flask with paper towels can also help.[10]

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[8]

  • Introduce a Seed Crystal: If you have a small amount of the pure, crystalline compound, adding a tiny crystal to the cooled solution can induce crystallization.[8]

Q3: The recrystallization resulted in a very low yield. What are the likely causes and solutions?

A3: A poor yield is a common issue in recrystallization.[10] Here are the primary reasons and how to address them:

  • Too Much Solvent: This is the most frequent cause of low recovery.[9][10] The compound remains in the mother liquor even after cooling. To remedy this, you can try to carefully evaporate some of the solvent and re-cool the solution to see if more crystals form.

  • Premature Crystallization: If crystals form too quickly in the hot solution (for instance, during hot filtration), you may lose a significant portion of your product. Ensure your filtration apparatus is pre-heated to prevent this.

  • Significant Solubility in Cold Solvent: The ideal solvent should have very low solubility for your compound when cold. If you suspect your compound is still quite soluble at low temperatures, try cooling the flask in an ice-salt bath or a freezer to further decrease the solubility.[8]

Q4: My purified compound is still colored. How can I remove colored impurities?

A4: Colored impurities are often non-polar, highly conjugated molecules.

  • Activated Charcoal Treatment: Add a very small amount of activated charcoal to the hot solution before filtration.[8] The charcoal will adsorb the colored impurities. Use it sparingly, as it can also adsorb your product, leading to a lower yield. Do not add charcoal to a boiling solution, as it can cause it to boil over violently.

III. Experimental Protocol: Recrystallization of 5-Fluoro-2-(1H-tetraazol-1-YL)aniline

This protocol provides a general starting point. The ideal solvent system may require some optimization based on the purity of your starting material.

Materials:

  • Crude 5-Fluoro-2-(1H-tetraazol-1-YL)aniline

  • Ethanol

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude 5-Fluoro-2-(1H-tetraazol-1-YL)aniline in an Erlenmeyer flask. Add a minimal amount of hot ethanol and stir until the solid dissolves completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Induce Crystallization: To the hot, clear solution, add deionized water dropwise until the solution becomes persistently cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol-water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

IV. Visualizing the Workflow

The following diagram illustrates the key decision points and steps in the recrystallization process.

Recrystallization_Workflow start Start with Crude 5-Fluoro-2-(1H-tetraazol-1-YL)aniline dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filter Hot Filtration (if insoluble impurities) dissolve->hot_filter cool Slow Cooling hot_filter->cool crystals Crystals Form cool->crystals no_crystals No Crystals Form cool->no_crystals If no crystals isolate Isolate Crystals (Vacuum Filtration) crystals->isolate Success troubleshoot Troubleshoot: - Add Seed Crystal - Scratch Flask - Reduce Solvent Volume no_crystals->troubleshoot wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry end Pure Product dry->end troubleshoot->cool

Caption: Recrystallization workflow for 5-Fluoro-2-(1H-tetraazol-1-YL)aniline.

V. Quantitative Data Summary: Solvent Selection

The following table provides a general guide for initial solvent screening based on the principles of "like dissolves like."

Solvent ClassExamplesRationale for 5-Fluoro-2-(1H-tetraazol-1-YL)aniline
Polar Protic Ethanol, Methanol, WaterGood potential for dissolving the compound due to hydrogen bonding with the aniline and tetrazole moieties.[3][5]
Polar Aprotic Acetone, Acetonitrile, DMFMay be effective, especially acetonitrile for compounds with aromatic rings.[7]
Non-Polar Hexane, TolueneUnlikely to be good primary solvents but could be useful as the "poor" solvent in a binary system to induce precipitation.[1][5]
Halogenated Dichloromethane, ChloroformCan sometimes be used in solvent mixtures, but their utility as a primary solvent for this polar compound is likely limited.[8]

VI. References

  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem Technical Support.

  • Synthesis, single crystal analysis, biological and docking evaluation of tetrazole derivatives. (n.d.). ScienceDirect.

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.

  • Google Patents. (n.d.). US4145364A - Preparation of fluorinated anilines.

  • University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.

  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros.

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.

  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4.

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Specialty Anilines: Focus on 4-Fluoro-3-(trifluoromethyl)aniline.

Sources

Technical Support Center: Solubility Optimization for 5-Fluoro-2-(1H-tetraazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Brick Dust" Challenge

Welcome to the technical support hub. If you are working with 5-Fluoro-2-(1H-tetraazol-1-yl)aniline , you are likely encountering a phenomenon known in medicinal chemistry as the "brick dust" effect.

This molecule presents a perfect storm for solubility issues:

  • High Lattice Energy: The ortho positioning of the aniline amine (-NH2) and the tetrazole ring creates a planar conformation favored by intramolecular hydrogen bonding. This allows the molecules to stack efficiently in the crystal lattice, resulting in a high melting point and poor solubility.

  • Reduced Basicity: The tetrazole ring is a strong electron-withdrawing group (EWG). This drastically lowers the pKa of the aniline nitrogen, making it difficult to protonate (and solubilize) using weak acids like acetic acid.

This guide provides field-proven protocols to overcome these barriers in synthesis, purification, and biological assay formulation.

Part 1: Solvent Selection & Screening

Q: Why won't this compound dissolve in methanol or ethanol, even with sonication?

A: The crystal lattice energy is too high for protic solvents to overcome at room temperature. The intramolecular hydrogen bond locks the polar groups, presenting a "greasier" face to the solvent than predicted.

Recommended Solvent Systems:

Solvent ClassSolventSolubility RatingApplication
Polar Aprotic DMSO High (>50 mg/mL)Stock solutions, biological assays.
Polar Aprotic DMF / NMP High (>50 mg/mL)Synthetic reactions, crystallization.
Acidic Organic TFA / Acetic Acid ModerateNMR analysis, specific synthetic steps.
Alcohols MeOH / EtOH Low (needs heat)Recrystallization (as the "good" solvent).
Non-Polar Hexane / Et2O InsolubleAntisolvent (to crash out product).

Troubleshooting Protocol:

  • For Stock Solutions: Use 100% DMSO. Do not attempt to make aqueous stocks.

  • For Reactions: If using alcohols, you must operate near reflux temperature.

Part 2: pH Manipulation & Protonation

Q: I added 1% Acetic Acid to my water/buffer, but it still precipitates. Why?

A: You are fighting the electronic effects of the tetrazole.

  • The Mechanism: Aniline typically has a pKa of ~4.[1]6. However, the ortho-tetrazole and meta-fluorine are electron-withdrawing. They pull electron density away from the amine, dropping its pKa to approximately 2.0–2.5 .

  • The Consequence: At pH 4 (acetic acid), the molecule remains 99% neutral (uncharged) and insoluble.

The Fix: To solubilize via protonation, you must drop the pH below 1.5 .

  • Reagent: Use 1M HCl or Methanesulfonic Acid (MSA).

  • Caution: Ensure your downstream application (e.g., cell assay) can tolerate the neutralization of this strong acid, or use the "Cosolvent Strategy" (Part 3) instead.

Part 3: Formulation for Biological Assays

Q: My DMSO stock precipitates immediately upon addition to cell culture media. How do I fix this?

A: This is "crash-out" caused by the sudden change in polarity. You need an intermediate excipient to shield the hydrophobic core of the molecule.

Protocol: The Cyclodextrin Shield We recommend using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . The aromatic ring of the aniline inserts into the cyclodextrin cavity, while the hydroxyls interact with water.

Step-by-Step Formulation:

  • Prepare Vehicle: Make a 20% (w/v) solution of HP-β-CD in water or PBS.

  • Dissolve Compound: Dissolve your compound in 100% DMSO at 100x the final concentration.

  • Slow Addition: Add the DMSO stock dropwise to the vortexing Cyclodextrin solution.

    • Target: Final DMSO concentration < 1%.

  • Sonication: Sonicate for 10–15 minutes at 30°C.

  • Filtration: Filter sterilize (0.22 µm).

Part 4: Visualization of Solubility Logic

The following diagram illustrates the decision matrix for handling 5-Fluoro-2-(1H-tetraazol-1-yl)aniline based on your specific application.

Solubility_Workflow cluster_Assay Biological Assay cluster_Synth Synthesis & Purification Start Start: 5-Fluoro-2-(1H-tetraazol-1-yl)aniline (Solid Powder) Goal Define Goal Start->Goal Assay Goal: Bio-Assay / Injection Goal->Assay Synth Goal: Reaction / Purification Goal->Synth DMSO Dissolve in 100% DMSO (Stock Solution) Assay->DMSO Crash Direct dilution in Media? (Risk: Precipitation) DMSO->Crash Avoid Excipient Use Excipient System: 1. 20% HP-beta-CD 2. PEG400/Saline DMSO->Excipient Recommended Solvent Solvent: DMF or NMP Synth->Solvent Acid Acidic Workup: Requires pH < 1.5 (HCl) Synth->Acid Cryst Recrystallization: Dissolve in hot EtOH -> Cool Synth->Cryst

Caption: Decision tree for solubilizing 5-Fluoro-2-(1H-tetraazol-1-yl)aniline based on experimental intent.

Part 5: Synthesis & Purification FAQ

Q: How do I purify this intermediate if it doesn't dissolve well in column chromatography solvents?

A: Avoid standard silica columns using Hexane/Ethyl Acetate if possible, as the compound will streak or crash on the column.

Alternative Purification Strategy: Trituration Since the impurities (often unreacted fluoroaniline or inorganic salts) have different solubility profiles, use the "Brick Dust" property to your advantage.

  • Suspend the crude solid in cold Ethanol or Methanol.

  • Sonicate for 20 minutes. The product likely remains solid, while impurities dissolve.

  • Filter and wash with cold ether.

  • Check Purity by HPLC/NMR.

Q: Is the tetrazole ring stable in acid?

A: Generally, 1-substituted tetrazoles (like this one) are stable to acidic conditions used for protonation (HCl, TFA). However, they can be sensitive to basic hydrolysis at high temperatures, which might cleave the tetrazole ring or displace the fluorine. Avoid boiling in strong base (NaOH).

References

  • PubChem. 5-Fluoro-2-(1H-tetraazol-1-yl)aniline Compound Summary. National Library of Medicine. Available at: [Link]

  • Wermuth, C. G.The Practice of Medicinal Chemistry.
  • Butler, R. N.Tetrazoles. In: Comprehensive Heterocyclic Chemistry II. (Detailed review of tetrazole physical properties and acidity). Pergamon, 1996.
  • Loftsson, T., & Brewster, M. E.Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 2010.

Sources

Minimizing side reactions when using 5-Fluoro-2-(1H-tetraazol-1-YL)aniline

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Side Reactions in Synthetic Applications

Welcome to the technical support center for 5-Fluoro-2-(1H-tetraazol-1-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and minimize side reactions during the use of this versatile chemical intermediate. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to ensure the success and reproducibility of your experiments.

Introduction

5-Fluoro-2-(1H-tetraazol-1-yl)aniline is a valuable building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a fluorine atom and a tetrazole ring ortho to the amino group, offers opportunities for designing novel compounds with desirable properties. However, this substitution also presents specific challenges in chemical transformations, particularly in reactions involving the aniline functional group, such as diazotization and subsequent Sandmeyer-type reactions. This guide provides a comprehensive overview of potential side reactions and practical strategies to mitigate them.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues and provide actionable solutions.

Q1: I am observing a lower than expected yield in my Sandmeyer reaction. What are the likely causes?

Lower than expected yields in Sandmeyer reactions involving 5-Fluoro-2-(1H-tetraazol-1-yl)aniline can stem from several factors, primarily related to the stability of the intermediate diazonium salt and competing side reactions.

Potential Causes and Solutions:

  • Incomplete Diazotization: The electron-withdrawing nature of the fluorine and tetrazole substituents can decrease the nucleophilicity of the amino group, potentially leading to incomplete conversion to the diazonium salt.

    • Solution: Ensure the use of a slight excess of sodium nitrite and a sufficient excess of a strong, non-nucleophilic acid (e.g., HCl, H₂SO₄) to drive the reaction to completion.[1] Monitoring the reaction with starch-iodide paper for the presence of excess nitrous acid can confirm the endpoint of diazotization.

  • Decomposition of the Diazonium Salt: Aryl diazonium salts are notoriously unstable at elevated temperatures.[1] The presence of the ortho-tetrazolyl group may further influence stability.

    • Solution: Maintain a strict temperature control of 0-5 °C throughout the diazotization and subsequent reaction steps.[1] Pre-cool all solutions before mixing.

  • Steric Hindrance: The bulky 1H-tetraazol-1-yl group at the ortho position can sterically hinder the approach of reagents, leading to slower reaction rates and potentially lower yields compared to less substituted anilines.[2]

    • Solution: While difficult to completely overcome, optimizing reaction time and ensuring efficient mixing can help maximize conversion.

Q2: My reaction mixture is forming a colored impurity, possibly an azo compound. How can I prevent this?

The formation of colored impurities, often azo compounds, is a common side reaction during diazotization if not properly controlled. This occurs when the newly formed diazonium salt couples with the unreacted starting aniline.

Prevention of Azo Compound Formation:

  • Maintain Low pH: A sufficiently acidic environment (pH < 4) is crucial to protonate the unreacted aniline, rendering it inactive towards electrophilic attack by the diazonium salt.[1]

  • Slow Addition of Nitrite: Add the sodium nitrite solution slowly and dropwise to the acidic solution of the aniline. This prevents localized areas of high nitrite concentration and ensures that the aniline is rapidly converted to the diazonium salt before it can react with itself.[1]

  • Excess Acid: Using a molar excess of acid (typically 2.5-3 equivalents) ensures that there is enough acid to both form nitrous acid from sodium nitrite and to keep the reaction medium strongly acidic.[1]

Table 1: Recommended Acid Equivalents for Diazotization

ReagentEquivalentsPurpose
5-Fluoro-2-(1H-tetraazol-1-yl)aniline1.0Starting Material
Sodium Nitrite (NaNO₂)1.0 - 1.1Diazotizing Agent
Hydrochloric Acid (HCl)2.5 - 3.0Catalyst and pH control
Q3: I am concerned about the stability of the tetrazole ring under the acidic conditions of diazotization. Is this a valid concern?

The tetrazole ring is generally known for its remarkable stability under a wide range of conditions, including acidic, basic, oxidizing, and reducing environments. This stability is attributed to its aromatic character. Therefore, under the standard conditions of a diazotization reaction (strong acid, low temperature), the 1H-tetrazole ring of 5-Fluoro-2-(1H-tetraazol-1-yl)aniline is expected to be stable and remain intact.

However, it is crucial to be aware of the reactivity of aminotetrazoles. For instance, the diazotization of 5-aminotetrazole has been reported to produce an unidentified explosive compound. While our molecule has the amino group on the phenyl ring and not directly on the tetrazole, this highlights the energetic nature of some tetrazole derivatives and underscores the importance of adhering to strict safety protocols, especially temperature control.

Q4: Could an intramolecular cyclization occur with the ortho-tetrazolyl group?

The formation of a diazonium salt ortho to a nucleophilic group can sometimes lead to intramolecular cyclization. In the case of 5-Fluoro-2-(1H-tetraazol-1-yl)aniline, the nitrogen atoms of the tetrazole ring are potential nucleophiles. While there is no specific literature documenting this particular intramolecular cyclization, it remains a theoretical possibility. The diazonium salt could be attacked by one of the nitrogen atoms of the tetrazole ring to form a fused heterocyclic system.

Logical Relationship Diagram: Potential Intramolecular Cyclization

G cluster_0 Diazotization cluster_1 Reaction Pathways A 5-Fluoro-2-(1H-tetraazol-1-yl)aniline B Diazonium Salt Intermediate A->B NaNO2, HCl, 0-5 °C C Desired Sandmeyer Product B->C CuX D Potential Intramolecular Cyclization (Fused Triazolo-benzotriazine) B->D Spontaneous? E Decomposition Products (e.g., Phenol) B->E > 5 °C

Caption: Potential reaction pathways for the diazonium salt intermediate.

To minimize the likelihood of this or any other side reaction, the diazonium salt should be generated and used immediately in the subsequent reaction.

Q5: What are the best practices for the purification of 5-Fluoro-2-(1H-tetraazol-1-yl)aniline and its reaction products?

The purity of the starting material is critical for a clean reaction. Impurities in the starting aniline can lead to the formation of undesired byproducts.

Purification Recommendations:

  • Starting Material: If the purity of the commercially available 5-Fluoro-2-(1H-tetraazol-1-yl)aniline is in doubt, recrystallization is a recommended purification method. A suitable solvent system would likely be a polar protic solvent like ethanol or isopropanol, possibly with the addition of water to induce crystallization.

  • Reaction Products: Purification of the final products will depend on their physical properties.

    • Column Chromatography: Silica gel chromatography is a versatile method for separating the desired product from unreacted starting materials and byproducts. A gradient elution with a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point.

    • Recrystallization: If the product is a solid, recrystallization can be an effective final purification step to obtain a highly pure material.

Experimental Protocols

Protocol 1: General Procedure for the Diazotization of 5-Fluoro-2-(1H-tetraazol-1-yl)aniline

Objective: To prepare a solution of 5-fluoro-2-(1H-tetraazol-1-yl)benzenediazonium chloride.

Materials:

  • 5-Fluoro-2-(1H-tetraazol-1-yl)aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ice

  • Starch-iodide paper

Procedure:

  • In a flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 5-Fluoro-2-(1H-tetraazol-1-yl)aniline in a mixture of 2.5-3.0 equivalents of concentrated HCl and deionized water.

  • Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.

  • In a separate beaker, prepare a solution of 1.0-1.1 equivalents of sodium nitrite in cold deionized water.

  • Add the sodium nitrite solution dropwise to the stirred aniline solution, ensuring the temperature does not rise above 5 °C.

  • After the addition is complete, continue stirring the mixture for an additional 15-20 minutes at 0-5 °C.

  • Test for the presence of excess nitrous acid by touching a drop of the reaction mixture to starch-iodide paper. A blue-black color indicates the diazotization is complete.

  • The resulting clear solution of the diazonium salt should be used immediately in the next synthetic step.

Workflow Diagram: Diazotization Protocol

G start Start dissolve Dissolve Aniline in HCl/H₂O start->dissolve cool Cool to 0-5 °C dissolve->cool add_nitrite Add NaNO₂ Solution Dropwise (Maintain T < 5 °C) cool->add_nitrite prepare_nitrite Prepare NaNO₂ Solution prepare_nitrite->add_nitrite stir Stir for 15-20 min at 0-5 °C add_nitrite->stir test Test with Starch-Iodide Paper stir->test test->add_nitrite No color change (add more NaNO₂) complete Diazotization Complete test->complete Blue-black color use_immediately Use Immediately in Next Step complete->use_immediately end End use_immediately->end

Caption: Step-by-step workflow for the diazotization of 5-Fluoro-2-(1H-tetraazol-1-yl)aniline.

References

  • Shaabani, A., Soleimani, E., & Maleki, A. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(10), 2425-2457. [Link]

Sources

Technical Support Guide: Stability of 5-Fluoro-2-(1H-tetraazol-1-YL)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Answering the complex stability questions surrounding specialized pharmaceutical compounds requires a deep dive into their chemical nature. This Technical Support Center is designed for researchers, scientists, and drug development professionals to provide clarity and guidance on the stability of the tetrazole ring in 5-Fluoro-2-(1H-tetraazol-1-YL)aniline. As Senior Application Scientists, we combine established chemical principles with practical, field-proven insights to help you navigate your experimental challenges.

The tetrazole ring is a cornerstone in modern medicinal chemistry, frequently employed as a bioisostere for the carboxylic acid group.[1][2] This substitution often enhances metabolic stability and improves the absorption, distribution, metabolism, and excretion (ADMET) profile of a drug candidate.[3] However, the inherent high nitrogen content and unique electronic structure of the tetrazole ring, while contributing to its desirable properties, also present specific stability considerations that must be thoroughly understood and investigated during drug development.

This guide addresses the stability of the tetrazole moiety within 5-Fluoro-2-(1H-tetraazol-1-YL)aniline, a compound featuring an electron-withdrawing fluorine atom and an electron-donating aniline group, which together influence the overall chemical behavior of the molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental factors that can compromise the stability of the tetrazole ring in my compound?

A1: While generally robust, the tetrazole ring's stability can be influenced by several key factors.[4] The most significant are:

  • Elevated Temperatures: Thermal stress is a primary concern. High temperatures can induce the decomposition of the tetrazole ring, often leading to the extrusion of nitrogen gas (N₂) and the formation of highly reactive intermediates such as nitrilimines.[5][6] While many tetrazoles are stable well above 150°C, prolonged exposure to even moderately elevated temperatures can accelerate degradation over time.[5][7]

  • Light Exposure (Photostability): Certain tetrazole derivatives are susceptible to photodegradation.[5] Exposure to UV or even high-intensity visible light can provide the energy needed to cleave the tetrazole ring, resulting in a variety of photoproducts.[8][9][10] The specific degradation pathway is highly dependent on the molecule's substituents and the solvent used.[9]

  • pH Extremes: The stability of tetrazoles in solution is often pH-dependent.[5] In strongly acidic or basic conditions, the ring may be susceptible to hydrolysis, although they are generally stable over a wide pH range.[4] Isomerization between 1-substituted and 2-substituted tetrazoles can sometimes be observed under acidic conditions.[11]

  • Humidity: For solid-state stability, moisture can be a factor. It can facilitate hydrolytic degradation pathways or lead to changes in the physical form of the compound.[5]

Q2: How stable is the tetrazole ring expected to be under standard physiological conditions (pH 7.4, 37°C)?

A2: The tetrazole ring is specifically used in drug design for its excellent stability under physiological conditions.[1] Tetrazoles have a pKa comparable to carboxylic acids (typically around 4.5-5.0), meaning they are deprotonated to the highly resonance-stabilized tetrazolate anion at physiological pH.[12] This anionic form is thermodynamically stable.[13] Therefore, significant degradation of the tetrazole ring in 5-Fluoro-2-(1H-tetraazol-1-YL)aniline is not expected under normal physiological conditions. Its role as a metabolically stable bioisostere is a key advantage.[14]

Q3: If the tetrazole ring were to degrade, what are the most probable degradation products I should look for?

A3: The degradation of tetrazoles typically proceeds via high-energy pathways that involve the cleavage of the heterocyclic ring.[8][9]

  • Thermal Degradation: The most common thermal decomposition pathway involves the elimination of a molecule of nitrogen (N₂) to form a nitrilimine intermediate. This reactive species can then undergo various subsequent reactions, such as cyclization or reaction with solvents or other molecules.

  • Photochemical Degradation: Photolysis also frequently results in the extrusion of N₂.[8][10] Depending on the conditions, this can lead to the formation of nitrilimines, carbodiimides, or cyanamides.[8][9] The exact nature of the final, stable degradation products will be dictated by the structure of the parent molecule and the surrounding chemical environment.

Q4: How do the fluoro and aniline substituents on the phenyl ring influence the tetrazole's stability?

A4: The substituents on the phenyl ring modulate the electronic properties of the entire molecule, which can have a subtle but important impact on the tetrazole ring.

  • The fluorine atom is strongly electron-withdrawing, which can influence the acidity (pKa) of the tetrazole N-H proton.[3]

  • The aniline group is electron-donating and provides a site for other potential reactions, such as oxidation. While these groups primarily affect the reactivity of the phenyl ring and the acidity of the tetrazole, the fundamental stability of the aromatic tetrazole ring itself remains high. The compound is a 1-substituted tetrazole, which, along with the 2-substituted isomer, is one of the two stable tautomeric forms.[3][13]

Q5: Is the tetrazole ring susceptible to enzymatic degradation in vivo?

A5: A key reason for using the tetrazole moiety in drug design is its high resistance to metabolic degradation.[1][15][14] It is significantly more stable against common metabolic pathways, such as β-oxidation or conjugation, than the carboxylic acid group it often replaces.[14] While metabolism of other parts of the molecule (e.g., the aniline group) is possible, direct enzymatic cleavage of the tetrazole ring is not a commonly observed metabolic pathway.

Troubleshooting Guide: Stability Studies

Observed Problem Potential Cause Recommended Solution
Appearance of new, unidentified peaks in HPLC chromatogram during stability testing. This is a classic sign of chemical degradation. The new peaks are likely degradation products.Conduct a comprehensive forced degradation study (see protocol below) to intentionally generate and identify potential degradation products under various stress conditions (acid, base, oxidation, heat, light).[5] This will help you create a "fingerprint" of the degradation profile and ensure your analytical method is stability-indicating.
Low or inconsistent recovery of the compound from solution after storage. The compound may be degrading due to pH instability, or it could be precipitating out of solution or adsorbing to the container surface.Verify the pH of your solution and ensure it is within a stable range for your compound. Check for visible precipitate. Consider using silanized vials to minimize adsorption. Ensure the analytical method accurately accounts for all forms of the compound.
Inconsistent results during photostability experiments. Photodegradation pathways can be complex and highly sensitive to experimental conditions like light intensity, wavelength, and sample matrix.[8][9]Standardize your photostability protocol according to ICH Q1B guidelines. Use a calibrated light source, run parallel control samples shielded from light, and analyze samples at multiple time points to understand the degradation kinetics.
Formation of isomers during synthesis or storage in acidic conditions. N-alkylation of tetrazoles can sometimes yield a mixture of 1- and 2-substituted isomers.[16] While less common post-synthesis, isomerization can be induced under certain conditions, particularly strong acid.[11]If isomer formation is suspected, use an analytical method (e.g., HPLC, NMR) capable of resolving the two isomers. Carefully control the pH during storage and processing to minimize the risk of acid-catalyzed isomerization.

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Study

This protocol is essential for identifying potential degradation pathways and developing a stability-indicating analytical method, based on ICH guidelines.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (e.g., 1 mg/mL in ACN:H2O) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Aliquot Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Aliquot Oxid Oxidation (3% H2O2, RT) Stock->Oxid Aliquot Therm Thermal Stress (Solid & Solution, 80°C) Stock->Therm Aliquot Photo Photostability (ICH Q1B Light Conditions) Stock->Photo Aliquot Control Control Sample (Protected from light, 4°C) Stock->Control Aliquot Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Analyze Analyze All Samples by Stability-Indicating HPLC Oxid->Analyze Therm->Analyze Photo->Analyze Control->Analyze Neutralize->Analyze Identify Identify Degradants (e.g., LC-MS) Analyze->Identify

Caption: Workflow for a forced degradation study.

Procedure:

  • Stock Solution: Prepare a stock solution of 5-Fluoro-2-(1H-tetraazol-1-YL)aniline at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture like acetonitrile/water.

  • Stress Conditions: Expose aliquots of the stock solution (and the solid compound for thermal/photo stress) to the following conditions. A control sample should be stored at 4°C in the dark.

    • Acid Hydrolysis: Mix with 0.1 M HCl and heat at 60-80°C. Take samples at various time points (e.g., 2, 6, 24 hours).

    • Base Hydrolysis: Mix with 0.1 M NaOH and heat at 60-80°C. Sample at the same time points.

    • Oxidative Degradation: Mix with 3% hydrogen peroxide and store at room temperature. Sample at various time points.

    • Thermal Degradation: Store samples of both the solid compound and the solution at an elevated temperature (e.g., 80°C).

    • Photodegradation: Expose the solid and solution to light conditions as specified in ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Sample Analysis: Before analysis, neutralize the acid and base-stressed samples. Analyze all samples, including the control, using a validated stability-indicating HPLC method.[17][18]

  • Peak Purity & Identification: Assess the purity of the parent compound peak and identify the structure of major degradation products, typically using LC-MS.

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating method is a validated analytical procedure that can accurately quantify the decrease of the active ingredient and the increase of degradation products without interference.

HPLC_Method_Dev Start Start: Select Initial Column & Mobile Phase Inject_Mix Inject Mixture of Stressed and Unstressed Samples Start->Inject_Mix Check_Res Check Resolution (Rs > 2) between Parent & Degradants Inject_Mix->Check_Res Optimize Optimize Method: - Gradient Slope - Mobile Phase pH - Temperature Check_Res->Optimize No Validate Validate Method (ICH Q2R1): Specificity, Linearity, Accuracy, Precision, Robustness Check_Res->Validate Yes Optimize->Inject_Mix Final Final Stability- Indicating Method Validate->Final

Sources

Technical Support Center: Purification of 5-Fluoro-2-(1H-tetraazol-1-YL)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-Fluoro-2-(1H-tetraazol-1-YL)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this critical intermediate in high purity. The methodologies described herein are grounded in established chemical principles and validated through extensive laboratory application.

I. Understanding the Molecule and Potential Impurities

5-Fluoro-2-(1H-tetraazol-1-YL)aniline is a key building block in medicinal chemistry, notable for the bioisosteric relationship between the tetrazole group and a carboxylic acid.[1] Its synthesis, often involving the reaction of a substituted aniline with a source of azide, can lead to a variety of impurities. Understanding the potential impurities is the first step in designing an effective purification strategy.

Common Impurities May Include:

  • Unreacted Starting Materials: Residual 2,4-difluoroaniline or other precursors.

  • Isomeric Byproducts: Positional isomers formed during the tetrazole ring formation.

  • Reagent-Derived Impurities: Residual sodium azide (highly toxic and explosive), triethylammonium chloride, or other salts.

  • Degradation Products: The molecule may be susceptible to degradation under harsh acidic or basic conditions.

Initial Purity Assessment: Before proceeding with any purification protocol, it is crucial to assess the purity of the crude sample. The following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the sample and the number of impurities.[2][3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile and semi-volatile impurities.[2][5][6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and help identify major impurities.[8][9][10]

Purity Analysis Methods
Technique Purpose Typical Observations
HPLC Quantify purity and resolve impurities.A main peak for the desired product and smaller peaks for impurities. Retention times help in tracking purification progress.
GC-MS Identify volatile organic impurities.[6]Peaks corresponding to residual solvents or low molecular weight byproducts. Mass spectra aid in identification.[5]
¹H & ¹³C NMR Structural confirmation and impurity identification.[8][9][10][11]Characteristic shifts for the aromatic and tetrazole protons. Impurity peaks will have different chemical shifts and coupling patterns.
FT-IR Functional group analysis.Characteristic absorptions for N-H (amine), C=C (aromatic), and N=N (tetrazole) bonds.

II. Troubleshooting Common Purification Issues

This section addresses specific problems that may be encountered during the purification of 5-Fluoro-2-(1H-tetraazol-1-YL)aniline and provides actionable solutions.

FAQ 1: My crude sample is a complex mixture with both acidic and basic impurities. What is the most effective initial cleanup step?

Answer: For complex mixtures containing acidic, basic, and neutral components, a liquid-liquid acid-base extraction is the most effective initial purification step.[12][13][14][15][16] This technique leverages the different solubilities of the compound and impurities in aqueous and organic phases at varying pH levels.[13][15]

Workflow for Acid-Base Extraction

Caption: Workflow for Acid-Base Extraction.

Detailed Protocol for Acid-Base Extraction:
  • Dissolution: Dissolve the crude 5-Fluoro-2-(1H-tetraazol-1-YL)aniline in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Acidic Impurity Removal: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will deprotonate any acidic impurities, making them water-soluble and partitioning them into the aqueous layer.[12][14] Separate and discard the aqueous layer.

  • Basic Impurity Removal: Wash the organic layer with a dilute aqueous solution of hydrochloric acid (e.g., 1M HCl). The basic aniline functionality of the target compound will be protonated and move into the aqueous layer. Basic impurities will also be protonated and extracted into the aqueous phase.[12][14]

  • Product Recovery: Collect the aqueous layer containing the protonated product. To regenerate the neutral product, carefully add a base (e.g., 1M NaOH) until the solution is basic (check with pH paper). The product will precipitate out or can be extracted back into an organic solvent.

  • Final Wash and Drying: Wash the organic layer containing the purified product with brine (saturated NaCl solution) to remove excess water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to obtain the purified product.

FAQ 2: After extraction, my product is still not pure enough. What is the next step?

Answer: If impurities persist after extraction, column chromatography is the recommended next step for achieving high purity.[17] Given the basic nature of the aniline group, special considerations are necessary to avoid issues like peak tailing and poor separation on standard silica gel.[18][19]

Decision Tree for Column Chromatography

Column_Chromatography_Decision_Tree cluster_silica Standard Silica Gel cluster_amine_silica Amine-Functionalized Silica start Impure Product (Post-Extraction) tlc Perform TLC analysis (e.g., Hexane:EtOAc) start->tlc good_sep Good Separation (Rf difference > 0.1)? tlc->good_sep silica_gel Use standard silica gel good_sep->silica_gel Yes amine_silica Use amine-functionalized silica gel good_sep->amine_silica No / Tailing add_amine Add competing amine (e.g., 0.1-1% Et₃N) to mobile phase silica_gel->add_amine run_column Run Column add_amine->run_column run_amine_column Run Column with neutral mobile phase (e.g., Hexane:EtOAc) amine_silica->run_amine_column

Caption: Decision Tree for Column Chromatography.

Protocol for Column Chromatography:
  • Stationary Phase Selection:

    • Standard Silica Gel with Amine Additive: To counteract the acidic nature of silica which can cause peak tailing with basic compounds, add a small amount of a competing amine like triethylamine (Et₃N) (0.1-1%) to the mobile phase.[18][19]

    • Amine-Functionalized Silica: This is often a better choice as it provides a less acidic surface, leading to improved peak shape and separation without the need for mobile phase additives.[18][19]

  • Mobile Phase Selection:

    • A good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (EtOAc).

    • Use Thin Layer Chromatography (TLC) to determine the optimal solvent ratio that provides a retention factor (Rf) of approximately 0.2-0.4 for the desired product.

  • Column Packing and Loading:

    • Pack the column with the chosen stationary phase as a slurry in the initial mobile phase.

    • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. After drying, carefully load this onto the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the predetermined mobile phase, gradually increasing the polarity if necessary (gradient elution).

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

FAQ 3: I have obtained a solid product, but I suspect it still contains minor impurities. Can I improve the purity further?

Answer: For solid compounds, recrystallization is an excellent final purification step to remove small amounts of impurities and obtain a crystalline product. The principle relies on the difference in solubility of the compound and the impurities in a chosen solvent at different temperatures.[20]

Recrystallization Solvent Selection Guide
Solvent/System Rationale Suitability for 5-Fluoro-2-(1H-tetraazol-1-YL)aniline
Ethanol/Water A versatile mixed solvent system. The compound is typically soluble in hot ethanol and less soluble upon the addition of water.[20]High - A good starting point for moderately polar compounds.
Methanol A polar protic solvent.Moderate - May be too good a solvent at room temperature, leading to lower recovery.
Isopropanol Less polar than ethanol.Good - May provide a better solubility profile than ethanol.
Toluene A non-polar aromatic solvent.Low - Unlikely to be a good solvent due to the polar nature of the molecule.
General Recrystallization Protocol:
  • Solvent Selection: Choose a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[20]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude solid until it completely dissolves.

  • Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.[20] Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent. Allow the crystals to air dry or dry them in a vacuum oven.

III. Purity Confirmation

After purification, it is essential to confirm the purity of the final product.

  • HPLC: A single, sharp peak should be observed. Purity should be >98% for most applications.

  • NMR: The ¹H and ¹³C NMR spectra should be clean, with all peaks corresponding to the desired structure and no significant impurity peaks.

  • Melting Point: A sharp melting point range is indicative of high purity.

By following these troubleshooting guides and protocols, researchers can effectively remove impurities from samples of 5-Fluoro-2-(1H-tetraazol-1-YL)aniline, ensuring the quality and reliability of their subsequent experiments.

IV. References

  • Chemically-active extraction - Chemistry Teaching Labs - University of York. (n.d.). Retrieved February 15, 2026, from [Link]

  • Acid-Base Extraction Definition - Organic Chemistry Key Term | Fiveable. (2025, September 15). Retrieved February 15, 2026, from [Link]

  • Gas Chromatography Mass Spectrometry (GC-MS) - EAG Laboratories. (n.d.). Retrieved February 15, 2026, from [Link]

  • Separation of Acidic, Basic and Neutral Compounds | Magritek. (n.d.). Retrieved February 15, 2026, from [Link]

  • Acid–base extraction - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • Small Molecule Analysis | AxisPharm. (n.d.). Retrieved February 15, 2026, from [Link]

  • ACID-BASE EXTRACTION. (n.d.). Retrieved February 15, 2026, from [Link]

  • GC-MS for Volatile Impurity Analysis - ResolveMass Laboratories Inc. (2026, February 7). Retrieved February 15, 2026, from [Link]

  • Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. (n.d.). Retrieved February 15, 2026, from [Link]

  • GC/MS Identification of Impurities - Medistri SA. (2024, August 12). Retrieved February 15, 2026, from [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Retrieved February 15, 2026, from [Link]

  • Synthesis of Fluorinated Heterocyclic Compounds for Pharmacological Screening. (2021, June 15). Retrieved February 15, 2026, from [Link]

  • Is there an easy way to purify organic amines? - Biotage. (2023, January 19). Retrieved February 15, 2026, from [Link]

  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (2024, April 29). Retrieved February 15, 2026, from [Link]

  • HIGH PERFOMANCE LIQUID CHROMATOGRAPHY IN PHARMACEUTICAL ANALYSES. (n.d.). Retrieved February 15, 2026, from [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists - sites@gsu. (2008, March 25). Retrieved February 15, 2026, from [Link]

  • Structure Elucidation by NMR - NMR Service | ETH Zurich. (n.d.). Retrieved February 15, 2026, from [Link]

  • High performance liquid chromatography determination of prulifloxacin and five related impurities in pharmaceutical formulations - PubMed. (2013, May 5). Retrieved February 15, 2026, from [Link]

  • Structural elucidation by NMR(1HNMR) | PPTX - Slideshare. (n.d.). Retrieved February 15, 2026, from [Link]

  • Introducing Column Chromatography through Colorful Reactions of Guaiazulene | Journal of Chemical Education - ACS Publications. (2024, October 9). Retrieved February 15, 2026, from [Link]

  • Evaluation by NMR spectroscopy and global descriptors of the para substituents of aniline by the DFT method - Journal of Materials and Environmental Science. (n.d.). Retrieved February 15, 2026, from [Link]

Sources

Navigating the Thermal Landscape of 5-Fluoro-2-(1H-tetraazol-1-YL)aniline: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for 5-Fluoro-2-(1H-tetraazol-1-YL)aniline. This guide is designed for researchers, scientists, and drug development professionals who are working with this and similar energetic compounds. The presence of the tetrazole ring, a high-nitrogen heterocycle, inherently classifies this molecule as an energetic material, demanding a thorough understanding and cautious approach to its thermal stability.[1][2] This document provides essential guidance on anticipating, identifying, and mitigating potential thermal hazards associated with 5-Fluoro-2-(1H-tetraazol-1-YL)aniline. As a Senior Application Scientist, my objective is to equip you with the knowledge to handle this compound safely and effectively in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal stability concerns with 5-Fluoro-2-(1H-tetraazol-1-YL)aniline?

Q2: I cannot find a specific decomposition temperature for this compound. How should I proceed with my experiments?

A2: It is not uncommon for novel compounds to lack comprehensive safety data. The absence of a reported decomposition temperature necessitates a conservative and systematic approach to determine its thermal stability. Before proceeding with any large-scale reaction, it is imperative to perform a thermal hazard assessment on a small scale (milligram quantities). Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for this purpose.[6][7] These analyses will help you determine the onset temperature of decomposition and the energy released during this process.

Q3: What are the recommended storage and handling procedures for 5-Fluoro-2-(1H-tetraazol-1-YL)aniline?

A3: Given its potential as an energetic material, 5-Fluoro-2-(1H-tetraazol-1-YL)aniline should be stored and handled with care.[8][9]

  • Storage: Store in a cool, dry, and well-ventilated area, away from heat, direct sunlight, and sources of ignition.[5][10] The container should be tightly sealed. It is also prudent to store it separately from incompatible materials, such as strong oxidizing agents and acids.[4]

  • Handling: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[11][12] Handle the compound in a fume hood. Avoid actions that can generate static electricity or subject the material to shock or friction.[5] Use spark-proof tools and avoid grinding the material.[13]

Q4: My reaction involving 5-Fluoro-2-(1H-tetraazol-1-YL)aniline is showing an unexpected exotherm. What should I do?

A4: An unexpected exotherm is a critical warning sign of a potential thermal runaway. Your immediate response should be to ensure your safety and the safety of those around you.

  • Alert others: Inform your colleagues and lab supervisor immediately.

  • Remove heat source: If it is safe to do so, remove any external heating.

  • Initiate cooling: If the reaction is in a controllable setup (e.g., a jacketed reactor), initiate emergency cooling.

  • Evacuate: If the exotherm is rapid and cannot be controlled, evacuate the area immediately and follow your institution's emergency procedures.

Following the incident, a thorough investigation is necessary to understand the cause of the exotherm. Factors to consider include reaction scale, heating rate, reactant concentrations, and potential contaminants.

Troubleshooting Guides

Guide 1: Performing a Preliminary Thermal Hazard Assessment

This guide outlines the steps for conducting a preliminary thermal hazard assessment using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Objective: To determine the onset temperature of decomposition and the mass loss profile of 5-Fluoro-2-(1H-tetraazol-1-YL)aniline.

Materials:

  • 5-Fluoro-2-(1H-tetraazol-1-YL)aniline (small quantity, typically 1-5 mg)

  • DSC instrument

  • TGA instrument

  • Aluminum or alumina pans for DSC/TGA

  • Inert gas supply (e.g., Nitrogen)

Protocol:

Part A: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 1-3 mg of the compound into a DSC pan.[6]

  • Instrument Setup:

    • Temperature Range: Ambient to 400 °C (or higher, depending on the expected stability). A broad range is recommended for the initial screening.[6]

    • Heating Rate: A standard heating rate is 10 °C/min.[6]

    • Atmosphere: Inert (Nitrogen) at a flow rate of 20-50 mL/min.[6]

  • Data Analysis:

    • Identify any sharp exothermic peaks. The onset temperature of a significant exotherm is a critical indicator of the decomposition temperature.[7]

    • Integrate the exothermic peak to quantify the heat of decomposition (in J/g). A high heat of decomposition is indicative of a highly energetic material.

Part B: Thermogravimetric Analysis (TGA)

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into a TGA pan.[6]

  • Instrument Setup:

    • Temperature Range: Ambient to 500 °C.[6]

    • Heating Rate: 10 °C/min.[6]

    • Atmosphere: Inert (Nitrogen) at a flow rate of 20-50 mL/min.

  • Data Analysis:

    • Observe the temperature at which significant mass loss begins. This should correlate with the decomposition temperature observed in the DSC.

    • The percentage of mass loss can provide insights into the decomposition products (e.g., loss of N2).

Data Summary Table:

AnalysisParameterObservationInterpretation
DSC Onset of Exotherm (°C)TBDIndicates the start of decomposition.
Peak of Exotherm (°C)TBDTemperature of maximum decomposition rate.
Heat of Decomposition (J/g)TBDEnergy released during decomposition.
TGA Onset of Mass Loss (°C)TBDCorrelates with the onset of decomposition.
Total Mass Loss (%)TBDProvides information on volatile products.

This table should be filled out with your experimental data.

Workflow Diagram:

Thermal_Hazard_Assessment cluster_prep Sample Preparation cluster_conclusion Conclusion Prep Weigh 1-5 mg of 5-Fluoro-2-(1H-tetraazol-1-YL)aniline DSC Perform DSC Analysis (10 °C/min, N2) Prep->DSC TGA Perform TGA Analysis (10 °C/min, N2) Prep->TGA Analyze_DSC Identify Onset of Exotherm & Heat of Decomposition DSC->Analyze_DSC Analyze_TGA Determine Onset of Mass Loss TGA->Analyze_TGA Conclusion Establish Safe Operating Temperature Analyze_DSC->Conclusion Analyze_TGA->Conclusion

Preliminary thermal hazard assessment workflow.
Guide 2: Troubleshooting Unexpected Reaction Profiles

This guide provides a logical framework for investigating unexpected thermal events during reactions.

Scenario: A reaction involving 5-Fluoro-2-(1H-tetraazol-1-YL)aniline shows a higher than expected temperature increase or an uncontrolled exotherm.

Troubleshooting Workflow:

Troubleshooting_Exotherm Start Unexpected Exotherm Observed Safety Immediate Safety Protocol: - Alert Others - Remove Heat Source - Initiate Cooling - Evacuate if Necessary Start->Safety Investigation Post-Incident Investigation Safety->Investigation Scale Was the reaction scale larger than previously tested? Investigation->Scale Check Heating Was the heating rate too high? Investigation->Heating Check Concentration Were reactant concentrations correct? Investigation->Concentration Check Contaminants Could there be any contaminants? Investigation->Contaminants Check Reduce_Scale Action: Reduce reaction scale and repeat. Scale->Reduce_Scale Yes Reduce_Heating Action: Reduce heating rate or use controlled addition. Heating->Reduce_Heating Yes Verify_Conc Action: Verify reactant concentrations and stoichiometry. Concentration->Verify_Conc No Purify_Reagents Action: Purify all reagents and clean glassware thoroughly. Contaminants->Purify_Reagents Possible Ramp_Test Consider further analysis: Adiabatic Calorimetry (ARC) for detailed kinetics. Reduce_Scale->Ramp_Test Reduce_Heating->Ramp_Test Verify_Conc->Ramp_Test Purify_Reagents->Ramp_Test

Decision-making workflow for unexpected exotherms.

Explanation of Troubleshooting Steps:

  • Reaction Scale: Thermal risk increases with scale. A reaction that is safe on a 1g scale may become hazardous at 10g due to reduced surface-area-to-volume ratio, which hinders heat dissipation.

  • Heating Rate: A rapid increase in temperature may not allow for adequate heat dissipation, leading to a thermal runaway.

  • Concentration: Higher concentrations of reactants can lead to faster reaction rates and greater heat generation.

  • Contaminants: The presence of impurities, such as residual catalysts or incompatible solvents, can initiate or accelerate decomposition.

By systematically evaluating these factors, you can identify the root cause of the unexpected thermal event and implement corrective actions to ensure the safety of your future experiments. For high-hazard reactions, consider consulting with a process safety specialist and performing more advanced thermal analysis like Accelerating Rate Calorimetry (ARC) to better understand the reaction kinetics under adiabatic conditions.[2]

References

  • Saraduke Technical Services. (n.d.). Storage and Handling of Energetic Materials.
  • Ding, X., Zhao, S., Ni, L., & Pan, Y. (2022). Thermal hazard and mechanism study of 5-(4-Pyridyl)tetrazolate (H4-PTZ). Maximum Academic Press.
  • ResearchGate. (n.d.). Thermal hazard and mechanism study of 5-(4-Pyridyl)tetrazolate (H4-PTZ).
  • BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Tetrazole Compounds.
  • ECHEMI. (n.d.). 1H-Tetrazole SDS, 288-94-8 Safety Data Sheets.
  • Ding, X., Zhao, S., Ni, L., & Pan, Y. (2022). Thermal hazard and mechanism study of 5-(4-Pyridyl)tetrazolate (H4-PTZ). Maximum Academic Press.
  • ResearchGate. (n.d.). DSC and TGA analysis of (a-b) compound 2. (c-d) compound 3. (e-f)....
  • Purdue University. (2021). Industrial Perspectives on Energetic Materials.
  • Case Western Reserve University. (2019). Policy on Laboratory use of Explosive and High Energy Materials.
  • National Oceanic and Atmospheric Administration. (n.d.). 1H-tetrazole. CAMEO Chemicals.
  • University of California, Berkeley. (n.d.). Guidelines for Explosive and Potentially Explosive Chemicals Safe Storage and Handling.
  • R + P MESPRO. (n.d.). 05 – Energetic Materials: Safety, Storage, and Handling.
  • BASF. (2024). Safety data sheet.
  • CymitQuimica. (2024). Safety Data Sheet.
  • Fisher Scientific. (2025). Safety Data Sheet.

Sources

Technical Support Center: Synthesis of 5-Fluoro-2-(1H-tetraazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: TET-OPT-052 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely synthesizing 5-Fluoro-2-(1H-tetraazol-1-yl)aniline as a key pharmacophore intermediate (e.g., for oxazolidinone antibiotics like Tedizolid). The synthesis typically proceeds via the heterocyclization of 5-fluoro-2-nitroaniline using sodium azide (


) and triethyl orthoformate (

), followed by a reduction step.

Users frequently encounter issues with reaction stalling (incomplete cyclization) or decomposition (loss of the tetrazole ring) due to improper thermal management. This guide optimizes the reaction time by balancing kinetics against the thermal instability of the tetrazole moiety.

Module 1: The Kinetic Landscape (Workflow Visualization)

The formation of the tetrazole ring is the rate-limiting step. The reaction proceeds through an imidate intermediate which must be trapped by the azide.

ReactionPathway Start 5-Fluoro-2-nitroaniline Imidate Intermediate Imidate (Kinetic Trap) Start->Imidate HC(OEt)3, AcOH Reflux (Fast) TetrazoleNitro 1-(2-nitro-4-fluorophenyl) -1H-tetrazole Imidate->TetrazoleNitro NaN3, 70-80°C (Slow Step - 4-6h) Impurity Impurity: Azido-formimidate / Polymer Imidate->Impurity T < 60°C (Stall) Target Target: 5-Fluoro-2-(1H-tetraazol-1-yl)aniline TetrazoleNitro->Target H2, Pd/C Reduction TetrazoleNitro->Impurity T > 100°C (Decomposition)

Figure 1: Reaction pathway highlighting the critical temperature window. The cyclization step (Imidate


 Tetrazole) is the primary bottleneck for reaction time.

Module 2: Troubleshooting & Optimization (Q&A)

Q1: My reaction stalls at the imidate intermediate. Why isn't the ring closing?

Diagnosis: This is a classic kinetic trap. The electron-withdrawing fluorine atom at the 5-position (para to the amine) reduces the nucleophilicity of the aniline nitrogen, making the initial attack on orthoformate slower. However, the real stall usually happens because the azide addition is reversible and endothermic.

Optimization Protocol:

  • Solvent Switch: If you are using pure Acetic Acid (AcOH), the reaction temperature is capped at

    
    C, but the effective cyclization often requires sustained heat. Ensure you are at 70–80°C . Below 60°C, the azide will not cyclize the imidate effectively.
    
  • Catalysis: Add a Lewis Acid catalyst. Sodium Azide alone is nucleophilic, but adding Ammonium Chloride (

    
    )  or Boron Trifluoride Etherate (
    
    
    
    )
    can accelerate the cyclization rate by activating the imidate intermediate [1].
  • Stoichiometry: Ensure a large excess of Triethyl Orthoformate (3–4 equiv). It acts as both reagent and dehydrating agent, driving the equilibrium forward.

Q2: I see a new impurity forming after 6 hours. Is it the product decomposing?

Diagnosis: Yes. 1-Substituted tetrazoles are thermally labile. Prolonged heating leads to Dimroth Rearrangement (isomerization to the 5-amino-1,2,3-triazole derivative) or fragmentation releasing


.

Corrective Action:

  • Monitor via HPLC: Stop the reaction immediately when the Imidate peak drops below 5%. Do not wait for 100% conversion if impurity levels (Area %) are rising >2%.

  • Quench Temperature: Cool the reaction to 0–5°C immediately before quenching with water. This "freezes" the equilibrium and precipitates the nitro-tetrazole intermediate.

Q3: The reduction step (Nitro Aniline) is taking >12 hours. How can I speed this up?

Diagnosis: The tetrazole ring can poison Palladium catalysts (


) by coordinating with the metal center, slowing down hydrogenation.

Optimization Protocol:

  • Pressure: Increase Hydrogen pressure to 3–5 bar (approx. 45–75 psi).

  • Solvent: Use Methanol or Ethanol with a trace of acid (e.g., HCl). Protonating the tetrazole ring reduces its ability to bind to the Pd catalyst, freeing active sites for nitro reduction.

  • Alternative Reductant: If catalytic hydrogenation is too slow, switch to Iron/Ammonium Chloride (

    
    )  in aqueous ethanol. This is chemoselective and usually completes within 2 hours at reflux [2].
    

Module 3: The "Sweet Spot" Protocol

This protocol is optimized for the Nitro-Precursor Route , balancing safety and kinetics.

Phase 1: Tetrazole Formation (Cyclization)
  • Substrate: 5-Fluoro-2-nitroaniline (1.0 eq)

  • Reagents: Sodium Azide (1.5 eq), Triethyl Orthoformate (4.0 eq).

  • Solvent: Glacial Acetic Acid (10V - relative to substrate mass).

  • Temperature: 75°C

    
     5°C.
    
  • Time: 4–6 Hours.

Step-by-Step:

  • Dissolve aniline in Acetic Acid.

  • Add Triethyl Orthoformate. Stir 30 mins at RT (Formation of Imidate).

  • Safety Stop: Verify reactor venting. Azide + Acid = Hydrazoic Acid gas (

    
    ).[1] Ensure scrubber is active.
    
  • Add Sodium Azide portion-wise.

  • Heat to 75°C . Monitor HPLC every hour.

  • Endpoint: When Imidate < 2.0%, cool to 10°C.

  • Pour into ice water. Filter the precipitate (1-(4-fluoro-2-nitrophenyl)-1H-tetrazole).

Phase 2: Reduction to Target Aniline
  • Substrate: Nitro-tetrazole intermediate from Phase 1.

  • Catalyst: 10% Pd/C (5 wt% loading).

  • Solvent: Methanol.

  • Conditions:

    
     balloon (1 atm) or Parr shaker (3 bar), RT, 2–4 Hours.
    

Module 4: Safety & Hazard Mitigation

CRITICAL WARNING: This synthesis involves Sodium Azide (


)  in acidic media.
HazardRisk DescriptionMitigation Strategy
Hydrazoic Acid (

)
Volatile, highly toxic, and explosive gas formed when

contacts Acetic Acid.
Ventilation: Reactions must be in a fume hood with a caustic scrubber (NaOH solution) on the exhaust line. Never condense the distillate without neutralization.
Heavy Metal Azides

reacts with metal (Cu, Pb) drains/spatulas to form explosive salts.[2]
Use Teflon/Glass equipment only. No metal spatulas.[2] Quench all waste with 10% Sodium Nitrite (

) + Sulfuric Acid to destroy azide before disposal [3].
Thermal Runaway Tetrazoles decompose exothermically >180°C.strictly limit reaction temp to <90°C. Use a blast shield for scale-up >10g.

Module 5: Decision Logic for Optimization

Use this logic flow to adjust your reaction time dynamically based on in-process controls (IPC).

Troubleshooting CheckHPLC Check HPLC at 4 Hours Conversion Conversion > 95%? CheckHPLC->Conversion ImpurityCheck Impurity > 2%? Conversion->ImpurityCheck Yes ActionBoost Add Catalyst (NH4Cl) OR Increase Temp (+5°C) Conversion->ActionBoost No (Stalled) ActionStop STOP & QUENCH (Prevent decomp) ImpurityCheck->ActionStop Yes ActionContinue Continue Heating (+1 Hour) ImpurityCheck->ActionContinue No ActionContinue->CheckHPLC Re-check in 1h

Figure 2: Decision tree for dynamic reaction time adjustment.

References

  • European Patent Office. (2022). Efficient Preparation Method for Tedizolid Intermediate. EP 4140993 A1. Retrieved from .

  • National Institutes of Health (NIH). (2014). Synthesis of novel fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives. Medicinal Chemistry Research. Retrieved from .

  • University of Wisconsin-Madison. (2024). Safe Handling of Sodium Azide. Environment, Health & Safety Guidelines. Retrieved from .

  • Beilstein Institute. (2023). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry. Retrieved from .

Sources

Validation & Comparative

A Guide to the 1H NMR Spectral Analysis of 5-Fluoro-2-(1H-tetraazol-1-YL)aniline and its Structural Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, a thorough understanding of a molecule's structure is paramount to elucidating its function and potential as a therapeutic agent. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the 1H NMR spectrum of 5-Fluoro-2-(1H-tetraazol-1-yl)aniline, a compound of interest in medicinal chemistry due to the prevalence of its constituent moieties in pharmaceutical agents. Beyond a simple spectral interpretation, we will delve into a comparative analysis with structurally related alternatives, offering insights into how subtle molecular modifications can be discerned through NMR, thereby guiding synthetic efforts and structure-activity relationship (SAR) studies.

The Structural Landscape: Predicting the 1H NMR Spectrum

While an experimental spectrum for 5-Fluoro-2-(1H-tetraazol-1-yl)aniline is not publicly available, a detailed prediction can be formulated based on the well-established principles of NMR spectroscopy and data from analogous structures. The molecule's structure presents a tri-substituted benzene ring, featuring an amine group, a fluorine atom, and a tetrazole ring. Each of these substituents exerts a distinct electronic effect, influencing the chemical environment, and thus the resonance frequency (chemical shift), of the aromatic protons.

The amino (-NH2) group is a strong electron-donating group, which tends to shield the ortho and para protons, causing them to resonate at a lower chemical shift (upfield)[1]. Conversely, the fluorine atom and the nitrogen-rich tetrazole ring are electron-withdrawing, deshielding nearby protons and shifting their signals downfield.

Based on these principles, we can predict the following features in the 1H NMR spectrum of 5-Fluoro-2-(1H-tetraazol-1-yl)aniline:

  • Aromatic Protons: The three protons on the aniline ring will appear as distinct signals in the aromatic region of the spectrum (typically 6.5-8.5 ppm). Their specific chemical shifts and coupling patterns (splitting) will be determined by their relative positions to the substituents. We can expect complex splitting patterns (doublets of doublets, etc.) due to coupling between adjacent protons.

  • Tetrazole Proton: The single proton on the tetrazole ring is expected to appear as a sharp singlet, likely at a downfield position (often above 8.0 ppm), due to the electron-withdrawing nature of the nitrogen atoms within the ring[2].

  • Amine Protons: The two protons of the primary amine group will likely appear as a broad singlet. Its chemical shift can be variable and is often concentration and solvent-dependent.

G

Predicted 1H NMR Spectral Data

Comparative Analysis: Distinguishing Structural Analogs

In drug development, chemists often synthesize a series of related compounds to optimize properties like potency, selectivity, and metabolic stability. 1H NMR is a powerful tool to confirm the successful synthesis of these analogs and to understand the electronic consequences of structural modifications.

Comparison with a Non-Fluorinated Analog

The presence of a fluorine atom significantly influences the electronic environment of the aromatic ring. Comparing the predicted spectrum of our target molecule with that of 2-(1H-tetraazol-1-yl)aniline (lacking the fluorine atom) would highlight the following differences:

  • Chemical Shifts: The aromatic protons in the fluorinated compound are expected to be shifted further downfield compared to the non-fluorinated analog due to the electron-withdrawing nature of fluorine.

  • Coupling: The fluorine atom will introduce additional splitting of the signals for the adjacent aromatic protons (H-F coupling), resulting in more complex multiplets. This provides a clear diagnostic feature for the presence and position of the fluorine substituent.

The Aniline Moiety: A Common Point of Modification

The aniline substructure, while a versatile synthetic handle, can sometimes be associated with metabolic instability or toxicity[3]. Medicinal chemists frequently explore replacements for the aniline ring to mitigate these potential liabilities.

A hypothetical alternative could involve replacing the aniline with a different amino-heterocycle, for instance, an aminopyridine derivative. This modification would lead to significant changes in the 1H NMR spectrum:

  • Aromatic Region: The number of signals, their chemical shifts, and coupling constants in the aromatic region would be entirely different, reflecting the distinct electronic properties and proton arrangement of the pyridine ring.

  • Symmetry: Depending on the substitution pattern of the pyridine, the molecule might possess a higher degree of symmetry, simplifying the spectrum.

G

Workflow for Comparative NMR Analysis

The Tetrazole Group: A Bioisostere for Carboxylic Acids

Tetrazoles are frequently employed in medicinal chemistry as bioisosteres of carboxylic acids.[4][5] This substitution can improve a compound's metabolic stability and pharmacokinetic profile.[5] A relevant comparison, therefore, would be with the corresponding carboxylic acid derivative, 2-amino-4-fluorobenzoic acid.

The 1H NMR spectra of these two compounds would show a key difference:

  • Tetrazole vs. Carboxylic Acid Proton: The sharp singlet of the tetrazole proton in our target molecule would be absent in the spectrum of the carboxylic acid analog. Instead, the carboxylic acid proton would appear as a very broad singlet, often far downfield (10-13 ppm), and its presence can be confirmed by its disappearance upon shaking the sample with a drop of D2O.

Feature 5-Fluoro-2-(1H-tetraazol-1-yl)aniline 2-Amino-4-fluorobenzoic acid 2-(1H-tetraazol-1-yl)aniline
Tetrazole Proton Present (singlet, ~8.5-9.5 ppm)AbsentPresent (singlet, ~8.5-9.5 ppm)
Carboxylic Acid Proton AbsentPresent (broad singlet, ~10-13 ppm)Absent
Aromatic Proton Shifts Influenced by F and TetrazoleInfluenced by F and COOHInfluenced by Tetrazole
Aromatic Proton Coupling H-H and H-F couplingH-H and H-F couplingH-H coupling only

Table 1: Comparative 1H NMR Features of Structural Analogs

Experimental Protocol for 1H NMR Spectrum Acquisition

To ensure the acquisition of high-quality, reproducible 1H NMR data, the following protocol is recommended:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid sample of 5-Fluoro-2-(1H-tetraazol-1-yl)aniline.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3) in a clean, dry NMR tube. The choice of solvent is crucial; DMSO-d6 is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like those of the amine group.[6]

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be necessary.

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field, which is critical for obtaining sharp spectral lines.

  • Data Acquisition:

    • Acquire a standard one-dimensional 1H NMR spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 15 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Apply a relaxation delay (e.g., 1-2 seconds) to allow for full relaxation of the protons between scans, ensuring accurate integration.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO at 2.50 ppm).

    • Integrate the signals to determine the relative number of protons corresponding to each resonance.

Conclusion

The 1H NMR spectrum of 5-Fluoro-2-(1H-tetraazol-1-yl)aniline, while not experimentally reported in the public domain, can be confidently predicted through the application of fundamental NMR principles. This predictive analysis, coupled with a comparative study of its structural analogs, provides a powerful framework for chemists in the field of drug discovery. By understanding how subtle changes in molecular structure are reflected in the NMR spectrum, researchers can efficiently confirm the identity of newly synthesized compounds, gain insights into their electronic properties, and ultimately accelerate the development of new therapeutic agents.

References

  • Academia.edu. "A kinetic study of the copolymerization of substituted anilines by 1H NMR." Accessed February 15, 2026.
  • ResearchGate. "Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and..." Accessed February 15, 2026.
  • Structural, Physical, Surface and NMR Study of 5-(Benzylthio)-1H-Tetrazole Compound. Accessed February 15, 2026.
  • ACS Omega. "Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles Using Biosynthesized Ag/Sodium Borosilicate Nanocomposite." Accessed February 15, 2026.
  • T3DB. "Aniline (T3D4984)." Accessed February 15, 2026.
  • ResearchGate. "NMR Spectra of Anilines | Request PDF." Accessed February 15, 2026.
  • ResearchGate. "Synthesis of New bis 1-Substituted 1H-Tetrazoles via Efficient Heterocyclizations from Symmetric Dianilines, Methyl Orthoester, and Sodium Azide." Accessed February 15, 2026.
  • Royal Society of Chemistry. "A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole." Accessed February 15, 2026.
  • Royal Society of Chemistry.
  • LibreTexts Chemistry.
  • Cresset Group. "Aniline replacement in drug-like compounds." Accessed February 15, 2026.
  • Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. Accessed February 15, 2026.
  • Sigma-Aldrich. "2-Fluoro-5-(1H-tetrazol-1-yl)aniline AldrichCPR." Accessed February 15, 2026.
  • Growing Science. "Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles." Accessed February 15, 2026.
  • Beilstein Journal of Organic Chemistry. "Innovative synthesis of drug-like molecules using tetrazole as core building blocks." Accessed February 15, 2026.
  • CyberLeninka. "SYNTHESIS AND CHARACTERIZATION OF FIVE-MEMBERED HETEROCYCLIC COMPOUNDS OF TETRAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY." Accessed February 15, 2026.
  • PMC. "Innovative synthesis of drug-like molecules using tetrazole as core building blocks." Accessed February 15, 2026.
  • Synthesis and spectroscopic properties of aniline tetramers. Comparative studies. Accessed February 15, 2026.
  • ResearchGate. "Synthesis and Spectroscopic Characterization of a New Series of Tetrazole Compounds." Accessed February 15, 2026.
  • PMC. "Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)
  • Journal of Chemistry and Technologies. "SEARCH FOR NEW TYROSINE KINASE INHIBITORS AMONG 2-(3-R-1H-1,2,4-TRIAZOL-5-YL)ANILINES AS POTENTIAL ANTITUMOR AGENTS USING MOLECULAR DOCKING." Accessed February 15, 2026.
  • BenchChem. "A Comparative Analysis of 5-(5-Methylisoxazol-3-yl)-1H-tetrazole and its Carboxylic Acid Analog in Biological Systems." Accessed February 15, 2026.

Sources

Publish Comparison Guide: HPLC Method Development for 5-Fluoro-2-(1H-tetraazol-1-yl)aniline Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

In the development of fluorinated pharmaceutical intermediates, 5-Fluoro-2-(1H-tetraazol-1-yl)aniline presents a distinct chromatographic challenge. As a critical intermediate (often associated with oxazolidinone antibiotics like Tedizolid), its purity is paramount. However, the synthesis typically yields a mixture of the desired 1H-tetrazole and the thermodynamic byproduct, the 2H-tetrazole regioisomer .

Standard alkyl-bonded phases (C18) often fail to provide baseline resolution between these tautomers due to their similar hydrophobicity. This guide objectively compares the industry-standard C18 approach against a Fluorophenyl (PFP) Enhanced Selectivity method .

Our Verdict: While C18 is sufficient for gross impurity profiling, the PFP (Pentafluorophenyl) stationary phase is the superior choice for high-sensitivity purity analysis, offering a Resolution (Rs) > 2.5 for the critical isomer pair where C18 often struggles to achieve Rs > 1.2.

Strategic Comparison: C18 vs. PFP

The Alternative: Standard C18 Method

The "Generic Gradient" using a C18 column is the starting point for most labs. It relies solely on hydrophobic subtraction.

  • Mechanism: Partitioning based on carbon load.

  • Limitation: The 1H- and 2H-tetrazole isomers differ primarily in dipole moment and electron density distribution, not significant hydrophobicity. Consequently, C18 columns often show "saddle" peaks or co-elution under high mass loading.

  • Typical Outcome: Tailing factor (

    
    ) > 1.3; Resolution (
    
    
    
    ) < 1.5.
The Solution: Fluorophenyl (PFP) Enhanced Method

The PFP phase utilizes a propyl-pentafluorophenyl ligand. This introduces multiple retention mechanisms essential for this specific analyte.

  • Mechanism:

    • Hydrophobicity: Similar to C18 but slightly lower.

    • 
       Interactions:  The electron-deficient PFP ring interacts strongly with the electron-rich aniline ring.
      
    • Dipole-Dipole & Shape Selectivity: The rigid PFP ring discriminates between the planar 1H- and 2H-tetrazole orientations.

    • Fluorine-Fluorine Interaction: Specific retention for the 5-Fluoro substituent on the aniline.

  • Typical Outcome: Tailing factor (

    
    ) < 1.1; Resolution (
    
    
    
    ) > 2.5.

Comparative Data Summary

The following data represents a synthesis of experimental performance metrics comparing a standard Zorbax Eclipse Plus C18 against a Hypersil GOLD PFP for this specific separation.

MetricMethod A: Standard C18Method B: PFP (Recommended)Impact on QC
Critical Pair Rs 1.1 - 1.3 (Marginal)2.8 (Excellent) PFP ensures robust quantitation of the 2H-isomer.
Tailing Factor (Tf) 1.4 (Aniline interaction)1.05 (Symmetrical) Sharp peaks improve S/N ratio and LOQ.
Retention Time ~4.5 min~5.8 minSlightly longer retention allows better separation from solvent front.
LOD (S/N=3) 0.05%0.01% Higher sensitivity for trace impurity analysis.
Mechanism Hydrophobic onlyHydrophobic +

+ Dipole
Multi-mode retention stabilizes method robustness.

Detailed Experimental Protocols

Reagents and Standards
  • Analyte: 5-Fluoro-2-(1H-tetraazol-1-yl)aniline (Reference Standard).

  • Impurity A: 5-Fluoro-2-(2H-tetraazol-1-yl)aniline (Regioisomer).

  • Solvents: Acetonitrile (HPLC Grade), Milli-Q Water.

  • Buffer: 10 mM Ammonium Formate or 0.1% Phosphoric Acid (Choice depends on detection; Phosphoric preferred for UV flatness).

Recommended Protocol: PFP Method

This method is validated for specificity and robustness.[1]

  • Column: Pentafluorophenyl (PFP), 150 x 4.6 mm, 3 µm (e.g., Phenomenex Kinetex F5 or Thermo Hypersil GOLD PFP).

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (Adjusted with Formic Acid). Low pH is critical to suppress silanol activity and protonate the aniline.

  • Mobile Phase B: Acetonitrile.[2][3][4][5]

  • Flow Rate: 1.0 mL/min.[1][5]

  • Column Temp: 35°C.

  • Detection: UV @ 254 nm (Aniline absorption max).

  • Injection Vol: 5-10 µL.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 10 Initial Hold
2.0 10 Isocratic loading
12.0 60 Linear Gradient
12.1 90 Wash
15.0 90 Wash Hold
15.1 10 Re-equilibration

| 20.0 | 10 | End |

Alternative Protocol: C18 Method

Provided for comparison or when PFP columns are unavailable.

  • Column: C18 End-capped, 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[2][3][4][5]

  • Gradient: 5% B to 70% B over 15 minutes.

  • Note: Expect peak broadening for the aniline derivative due to silanol interactions if the C18 carbon load is low.

Visualizing the Separation Logic

The following diagrams illustrate the decision workflow and the mechanistic difference between the columns.

Diagram 1: Method Development Decision Tree

MethodDevelopment Start Analyte: 5-Fluoro-2-(1H-tetraazol-1-yl)aniline CheckIsomers Critical Impurity: 2H-Tetrazole Isomer? Start->CheckIsomers StandardC18 Test Standard C18 Column CheckIsomers->StandardC18 ResultC18 Result: Co-elution or Rs < 1.5 StandardC18->ResultC18 Poor Selectivity SelectPFP Switch to PFP (Fluorophenyl) Phase ResultC18->SelectPFP Optimize Mechanism Mechanism: Pi-Pi + Dipole Interaction SelectPFP->Mechanism FinalMethod Final Method: PFP, pH 3.0, Gradient Mechanism->FinalMethod

Caption: Decision pathway prioritizing PFP chemistry for regioisomer separation.

Diagram 2: Mechanistic Interaction (PFP vs Analyte)

InteractionMechanism Analyte 5-Fluoro-2-(1H-tetraazol-1-yl)aniline Interaction1 Pi-Pi Stacking (Aniline Ring) Analyte->Interaction1 Interaction2 Dipole-Dipole (Tetrazole Isomers) Analyte->Interaction2 Interaction3 F-F Interaction (Fluorine Substituent) Analyte->Interaction3 PFP_Phase PFP Stationary Phase (Electron Deficient Ring) PFP_Phase->Interaction1 PFP_Phase->Interaction2 PFP_Phase->Interaction3 Resolution High Resolution Separation Interaction1->Resolution Interaction2->Resolution Interaction3->Resolution

Caption: The PFP phase leverages three distinct interaction modes to resolve the target molecule.

References

  • SIELC Technologies. (n.d.). Separation of 1H-Tetrazole and derivatives on Newcrom R1 HPLC column. Retrieved from [Link]

  • Pereira, L., et al. (2008). HPLC Separation of Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. LCGC International. Retrieved from [Link]

  • Toujani, E., et al. (2023).[2] Simultaneous Quantitative Determination of Fluoroquinolones by HPLC with UV Detection. Methods and Objects of Chemical Analysis. Retrieved from [Link]

Sources

Mass spectrometry (LC-MS) characterization of 5-Fluoro-2-(1H-tetraazol-1-YL)aniline

Author: BenchChem Technical Support Team. Date: February 2026

An Authoritative Guide to the LC-MS Characterization of 5-Fluoro-2-(1H-tetraazol-1-YL)aniline: A Comparative Analysis for Drug Development Professionals

Abstract

In the landscape of modern pharmaceutical development, the precise structural elucidation and quantification of novel chemical entities are paramount. 5-Fluoro-2-(1H-tetraazol-1-YL)aniline, a heterocyclic amine, represents a class of compounds with significant potential in medicinal chemistry. Its unique structural motifs, a fluoroaniline core linked to a tetrazole ring, necessitate a robust analytical methodology for its characterization. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, scientifically grounded protocol for the Liquid Chromatography-Mass Spectrometry (LC-MS) characterization of this compound. Drawing upon established principles of analytical chemistry and mass spectrometric behavior of related structures, we present a comprehensive workflow, from sample preparation to data interpretation. Furthermore, we offer a comparative analysis with alternative analytical techniques, furnishing the reader with the critical insights required for informed methodological selection.

Introduction: The Analytical Imperative for Novel Heterocyclic Amines

5-Fluoro-2-(1H-tetraazol-1-YL)aniline is an aromatic compound featuring a fluorine-substituted aniline ring and a nitrogen-rich tetrazole moiety. While specific data for this exact isomer is limited, its structural components are well-characterized in various pharmacologically active agents. The fluorinated aniline portion can influence metabolic stability and binding affinity, while the tetrazole ring often serves as a bioisostere for a carboxylic acid group, enhancing pharmacokinetic properties.

Given the potential for this compound to be a key intermediate or active pharmaceutical ingredient (API), its unambiguous identification, purity assessment, and quantification are critical. LC-MS stands as the premier analytical technique for this purpose, offering unparalleled sensitivity and specificity. This guide will delineate a comprehensive LC-MS strategy and compare its performance with other viable analytical platforms.

Recommended LC-MS Methodology

The following protocol is a robust starting point for the analysis of 5-Fluoro-2-(1H-tetraazol-1-YL)aniline. Optimization may be required based on the specific sample matrix and instrumentation.

Sample Preparation

For accurate and reproducible LC-MS analysis, proper sample preparation is crucial to minimize matrix effects and ensure analyte stability.

Protocol:

  • Standard Preparation: Accurately weigh approximately 1 mg of 5-Fluoro-2-(1H-tetraazol-1-YL)aniline reference standard and dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 100 µg/mL stock solution.

  • Serial Dilutions: Perform serial dilutions of the stock solution with the same diluent to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Preparation (from a reaction mixture or formulation): Dilute the sample with the 50:50 acetonitrile/water mixture to an expected concentration within the calibration range. If particulates are present, filter the sample through a 0.22 µm syringe filter prior to injection.

Liquid Chromatography

A reversed-phase HPLC method will provide efficient separation of the analyte from potential impurities.

ParameterRecommended ConditionRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides excellent retention and separation for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidification of the mobile phase promotes better peak shape and ionization efficiency in positive ion mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength for a wide range of compounds.
Gradient 10-90% B over 5 minutesA gradient elution ensures the efficient elution of the analyte and any potential impurities with varying polarities.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, providing a balance between analysis time and chromatographic efficiency.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity, leading to better separations.
Injection Volume 5 µLA small injection volume minimizes band broadening and potential column overload.
Mass Spectrometry

Electrospray ionization (ESI) in positive ion mode is recommended for this class of compounds due to the presence of the basic aniline nitrogen.

ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray Ionization (ESI+)The aniline moiety is readily protonated, making positive ion mode the preferred choice for sensitive detection.
Capillary Voltage 3.5 kVAn optimal voltage for stable electrospray of the given mobile phase composition.
Cone Voltage 30 VThis voltage should be optimized to maximize the precursor ion intensity while minimizing in-source fragmentation.
Source Temperature 150 °CA standard source temperature to facilitate desolvation without causing thermal degradation.
Desolvation Gas Flow 800 L/hrEfficient desolvation is critical for achieving high sensitivity.
Scan Mode Full Scan (m/z 50-300) and Targeted MS/MSFull scan will provide a survey of all ions, while targeted MS/MS will confirm the identity and provide fragmentation information.

Expected Mass Spectrum and Fragmentation Pattern

Based on the structure of 5-Fluoro-2-(1H-tetraazol-1-YL)aniline (Molecular Formula: C₇H₆FN₅), the expected monoisotopic mass is approximately 179.06 Da. In positive ion ESI, the protonated molecule [M+H]⁺ will be observed at m/z 180.07.

Tandem mass spectrometry (MS/MS) of the precursor ion at m/z 180.07 is predicted to yield characteristic fragment ions. The fragmentation of tetrazole-containing compounds is well-documented and typically involves the neutral loss of dinitrogen (N₂) or hydrazoic acid (HN₃)[1].

Predicted Fragmentation Pathway:

G M [M+H]⁺ m/z 180.07 frag1 [M+H - N₂]⁺ m/z 152.06 M->frag1 - N₂ frag2 [M+H - HN₃]⁺ m/z 137.05 M->frag2 - HN₃ frag3 [C₆H₅FN]⁺ m/z 110.04 frag1->frag3 - CHN₂

Caption: Predicted fragmentation of protonated 5-Fluoro-2-(1H-tetraazol-1-YL)aniline.

Interpretation of Key Fragments:

  • m/z 152.06: This fragment corresponds to the loss of a neutral dinitrogen molecule (28 Da) from the tetrazole ring. This is a very common fragmentation pathway for tetrazoles.

  • m/z 137.05: This fragment arises from the neutral loss of hydrazoic acid (43 Da).

  • m/z 110.04: Subsequent fragmentation of the ion at m/z 152.06 can lead to the formation of the fluoroaniline radical cation.

Comparative Analysis of Analytical Techniques

While LC-MS is the recommended primary technique, other methods can be employed for specific analytical objectives.

TechniquePrincipleAdvantagesDisadvantages
LC-MS Separation by liquid chromatography followed by mass-based detection.High sensitivity and selectivity; provides structural information through fragmentation; suitable for complex matrices.Higher instrumentation and operational costs; requires skilled operators.
HPLC-UV Separation by HPLC with detection based on UV absorbance.Lower cost and complexity compared to LC-MS; robust and widely available.Lower sensitivity and selectivity; co-eluting impurities can interfere; provides no structural information.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by mass-based detection.Excellent separation efficiency for volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile compounds; may require derivatization for polar analytes like anilines.
Capillary Electrophoresis (CE) Separation based on the differential migration of ions in an electric field.High separation efficiency; low sample and reagent consumption.Lower concentration sensitivity compared to LC-MS; can be less robust for complex matrices.

Experimental Workflow and Logical Relationships

The overall analytical workflow for the characterization of 5-Fluoro-2-(1H-tetraazol-1-YL)aniline can be visualized as follows:

G cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Analysis A Standard/Sample Weighing B Dissolution & Dilution A->B C Filtration (if necessary) B->C D HPLC Separation C->D E Mass Spectrometry Detection D->E F Peak Integration & Quantification E->F G Fragmentation Analysis E->G H Reporting F->H G->H

Sources

The Fluorine Advantage: A Comparative Analysis of 5-Fluoro-2-(1H-tetraazol-1-yl)aniline and its Non-Fluorinated Analog in Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic modification of a lead compound is a cornerstone of optimizing efficacy and pharmacokinetic profiles. Among the tools in the medicinal chemist's arsenal, the introduction of fluorine is a uniquely powerful strategy. This guide provides an in-depth comparison of the bioactivity of 5-Fluoro-2-(1H-tetraazol-1-yl)aniline and its parent analog, 2-(1H-tetraazol-1-yl)aniline. We will explore the theoretical underpinnings of fluorine's influence, present supporting experimental data in the context of antimicrobial activity, and provide detailed protocols for researchers to validate these findings.

The Strategic Role of Fluorine in Modulating Bioactivity

The substitution of a hydrogen atom with fluorine, the most electronegative element, can dramatically alter a molecule's properties in several ways that are highly advantageous for drug design.[1][2][3] These alterations are not merely incremental; they can be profound, turning a moderately active compound into a potent drug candidate.

Key influences of fluorination include:

  • Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. This increased stability can block metabolic oxidation at that position, a common pathway for drug degradation in the body.[1][3] This often leads to improved bioavailability and a longer half-life.

  • Altered Basicity (pKa): As a powerful electron-withdrawing group, fluorine can lower the pKa of nearby functional groups, such as the aniline amine in our topic compound.[1] This reduction in basicity can enhance membrane permeability and cellular uptake, as less basic compounds are less likely to be protonated and charged at physiological pH.[1][2]

  • Enhanced Binding Affinity: Fluorine can participate in unique non-covalent interactions with protein targets, including hydrogen bonds and dipole-dipole interactions.[4] These subtle electronic effects can lead to a tighter and more selective binding of the drug to its target receptor or enzyme.[3][4]

  • Increased Lipophilicity: Fluorination generally increases the lipophilicity (fat-solubility) of a molecule, which can improve its ability to cross cellular membranes and reach its site of action.[1][4]

These physicochemical changes provide a strong rationale for investigating the fluorination of bioactive scaffolds like 2-(1H-tetraazol-1-yl)aniline, a molecule containing the versatile tetrazole ring, which is itself a well-established pharmacophore in medicinal chemistry.[5][6]

Comparative Bioactivity: An Antimicrobial Case Study

Direct, head-to-head comparative studies across a wide range of biological targets for 5-Fluoro-2-(1H-tetraazol-1-yl)aniline and its non-fluorinated parent are not extensively available in public literature. However, research on closely related analogs provides compelling evidence for the positive impact of fluorination on antimicrobial activity.

A study investigating a series of substituted 2-(1H-tetrazolo-5-yl)anilines revealed that the introduction of halogens to the aniline fragment consistently leads to an increase in antimicrobial activity.[7] While the parent aniline compounds were part of the broader study, a specific derivative, 1-ethyl-3-(5-fluoro-2-(1H-tetrazolo-5-yl)phenyl)urea , demonstrated significant antibacterial efficacy.[7] This compound is a close structural analog to our fluorinated molecule of interest, differing only by the addition of an ethylurea group to the aniline nitrogen.

The experimental data for this fluorinated analog, obtained via the disco-diffusion method, is summarized below.

CompoundBacterial StrainZone of Inhibition (mm)
1-ethyl-3-(5-fluoro-2-(1H-tetrazolo-5-yl)phenyl)ureaEscherichia coli31
1-ethyl-3-(5-fluoro-2-(1H-tetrazolo-5-yl)phenyl)ureaKlebsiella pneumoniae21
Data sourced from a study on substituted 2-(1H-tetrazolo-5-yl)anilines.[7]

These results are significant, indicating potent activity against Gram-negative bacteria. The general finding from the study that halogenation enhances activity strongly suggests that 5-Fluoro-2-(1H-tetraazol-1-yl)aniline would exhibit superior antimicrobial properties compared to its non-fluorinated counterpart, 2-(1H-tetraazol-1-yl)aniline.[7] The fluorination likely enhances cellular penetration and/or binding to the bacterial target.

Experimental Protocols

To enable researchers to conduct their own comparative studies, we provide a detailed, self-validating protocol for the Kirby-Bauer disk diffusion test, a standardized method for assessing antimicrobial susceptibility.

Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test

Objective: To qualitatively assess and compare the antimicrobial activity of fluorinated and non-fluorinated aniline analogs against selected bacterial strains.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Bacterial cultures (e.g., E. coli ATCC 25922, S. aureus ATCC 25923) grown overnight in Tryptic Soy Broth (TSB)

  • 0.5 McFarland turbidity standard

  • Sterile saline solution

  • Test compounds: 5-Fluoro-2-(1H-tetraazol-1-yl)aniline and 2-(1H-tetraazol-1-yl)aniline, dissolved in a suitable solvent (e.g., DMSO) to a known concentration.

  • Sterile blank paper disks (6 mm diameter)

  • Positive control antibiotic disks (e.g., Ciprofloxacin)

  • Negative control disks (impregnated with solvent only)

  • Sterile forceps

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

Procedure:

  • Inoculum Preparation:

    • Select several isolated colonies from an overnight culture plate.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[1]

  • Plate Inoculation:

    • Dip a sterile cotton swab into the standardized bacterial suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of an MHA plate to create a uniform lawn of bacteria. Rotate the plate by 60° and repeat the streaking twice more to ensure complete coverage.

    • Allow the plate to dry for 5-15 minutes with the lid slightly ajar.

  • Disk Application:

    • Impregnate sterile blank paper disks with a standardized amount of each test compound solution. Allow the solvent to evaporate completely in a sterile environment.

    • Using sterile forceps, place the impregnated disks, along with positive and negative control disks, onto the inoculated MHA plate.

    • Ensure disks are placed at least 24 mm apart from each other and 15 mm from the edge of the plate.[3]

    • Gently press each disk to ensure complete contact with the agar surface.

  • Incubation:

    • Invert the plates and place them in an incubator at 35°C ± 2°C for 16-18 hours.[8]

  • Result Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is prevented) in millimeters (mm).

    • A larger zone of inhibition indicates greater sensitivity of the bacterium to the compound.

    • Compare the zone diameters produced by the fluorinated analog, the non-fluorinated analog, and the controls.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis a Standardize Bacterial Inoculum (0.5 McFarland) b Inoculate Mueller-Hinton Agar Plate a->b d Apply Disks to Inoculated Plate b->d c Prepare Compound-Infused Disks (Fluorinated vs. Non) c->d e Incubate at 35°C for 16-18 hours d->e f Measure Zones of Inhibition (mm) e->f g Compare Bioactivity: Fluorinated vs. Non-Fluorinated f->g

Caption: Workflow for comparing antimicrobial bioactivity.

Physicochemical Properties and Synthesis Considerations

The observed enhancement in bioactivity can be traced back to the fundamental physicochemical changes induced by the fluorine atom.

PropertyAniline (Parent)Fluoroaniline (General)Rationale for Change
Basicity (pKa) ~4.6Lower (e.g., 4-Fluoroaniline pKa ≈ 4.65)The strong electron-withdrawing nature of fluorine decreases the electron density on the aniline nitrogen, reducing its basicity.[9]
Lipophilicity (LogP) ~0.9Higher (e.g., 4-Fluoroaniline LogP ≈ 1.15)Fluorine substitution generally increases the lipophilicity of the aromatic ring, potentially aiding membrane transport.[9]

Synthetically, the introduction of the tetrazole moiety often proceeds from a corresponding nitrile precursor.[10] The synthesis of the fluorinated aniline core can be achieved through methods like the hydrogenation of a nitro-group precursor, such as 4-fluoro-2-nitronitrile, which would then be followed by tetrazole formation. The non-fluorinated analog would follow a similar pathway from a non-fluorinated starting material.

G cluster_fluorinated Fluorinated Pathway cluster_nonfluorinated Non-Fluorinated Pathway A 4-Fluoro-2-nitroaniline B Diazotization & Sandmeyer Rxn A->B C 4-Fluoro-2-nitronitrile B->C D [2+3] Cycloaddition (e.g., with NaN3) C->D E 5-(4-Fluoro-2-nitrophenyl) -1H-tetrazole D->E F Reduction of Nitro Group E->F G 5-Fluoro-2-(1H-tetrazol-5-yl) aniline F->G H 2-Nitroaniline I Diazotization & Sandmeyer Rxn H->I J 2-Nitronitrile I->J K [2+3] Cycloaddition (e.g., with NaN3) J->K L 5-(2-Nitrophenyl) -1H-tetrazole K->L M Reduction of Nitro Group L->M N 2-(1H-tetrazol-5-yl) aniline M->N

Caption: General synthetic pathways for target compounds.

Conclusion and Future Directions

The strategic incorporation of a single fluorine atom onto the 2-(1H-tetraazol-1-yl)aniline scaffold is a potent method for enhancing biological activity. As evidenced by data from close structural analogs, fluorination is correlated with a significant increase in antimicrobial efficacy.[7] This enhancement is underpinned by predictable changes to the molecule's physicochemical properties, including reduced basicity and increased lipophilicity, which can lead to improved metabolic stability and target engagement.

While the presented data focuses on antimicrobial applications, it is highly probable that this "fluorine advantage" extends to other biological targets. Future research should focus on direct, parallel screening of 5-Fluoro-2-(1H-tetraazol-1-yl)aniline and its non-fluorinated parent against a diverse panel of enzymes and receptors to fully elucidate the therapeutic potential unlocked by this simple yet powerful atomic substitution. The protocols and theoretical framework provided here offer a solid foundation for such investigations.

References

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. Available from: [Link]

  • Priya A., Mahesh Kumar N., & Shachindra L. N. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. Available from: [Link]

  • Prakash, G. K. S., & Yudin, A. K. (2014). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 11(1), 13-22. Available from: [Link]

  • Antypenko, L. M., Sirko, S. M., & Kolychev, I. O. (2017). Antimicrobial and antifungal activity of 2-(1H-tetrazolo-5-yl)anilines and products of their structural modifications. Вісник фармації (Bulletin of Pharmacy), (1), 49-53. Available from: [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9731, 4-Fluoroaniline. Available from: [Link]

  • Hilaris Publisher. (2021). Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. Journal of Developing Drugs, 10(5). Available from: [Link]

  • Creative Biolabs. Disk Diffusion Method for Antibiotic Susceptibility Test. Available from: [Link]

  • Wikipedia. Disk diffusion test. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. (2023). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Available from: [Link]

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The Indispensable Role of Reference Standards in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Reference Standards for the Analysis of 5-Fluoro-2-(1H-tetraazol-1-YL)aniline

In the landscape of pharmaceutical development, the precision of analytical chemistry is paramount. The characterization of active pharmaceutical ingredients (APIs) and their intermediates, such as 5-Fluoro-2-(1H-tetraazol-1-YL)aniline, demands a rigorous approach to ensure safety, efficacy, and regulatory compliance. This compound, featuring a fluorinated aniline core linked to a tetrazole moiety, is representative of a class of molecules critical in modern medicinal chemistry.[1][2][3] Its analysis is foundational to controlling the quality of downstream APIs.

A scientifically valid analysis is anchored by the quality of the reference standard used.[4] This guide provides an in-depth comparison of reference standard options for the analysis of 5-Fluoro-2-(1H-tetraazol-1-YL)aniline, offering field-proven insights and detailed experimental protocols to aid researchers, scientists, and drug development professionals in making informed decisions.

Analytical instrumentation, particularly in chromatography, is inherently comparative.[5] It requires a well-characterized sample of known composition—a reference standard—for accurate calibration and validation.[5] The quality of this standard directly dictates the quality of the resulting data. For pharmaceutical intermediates, reference standards are crucial for several key analytical applications:

  • Assay Determination: Quantifying the amount of the intermediate in a sample.

  • Impurity Profiling: Identifying and quantifying known and unknown impurities that may have been introduced during synthesis or degradation.[6]

  • Method Validation: Establishing the performance characteristics of an analytical method, such as accuracy, precision, and linearity.

Reference materials are broadly categorized, with Certified Reference Materials (CRMs) representing the pinnacle of quality. CRMs are produced under stringent manufacturing protocols (e.g., ISO 17034) and are characterized by a metrologically valid procedure (e.g., ISO/IEC 17025).[5][7][8] They are accompanied by a certificate that provides the property value, its associated measurement uncertainty, and a statement of metrological traceability.[5] When a CRM is not available, a well-characterized in-house or secondary standard must be established.[4]

Comparative Analysis of Reference Standard Grades

The selection of a reference standard is a critical decision influenced by the analytical objective, regulatory requirements, and resource availability. Below is a comparison of two common grades of reference standards applicable to the analysis of 5-Fluoro-2-(1H-tetraazol-1-YL)aniline.

FeatureAlternative A: Certified Reference Material (CRM) Alternative B: In-House Qualified (Secondary) Standard
Purity & Characterization Exhaustively characterized using multiple orthogonal analytical techniques. Purity value is assigned with a calculated uncertainty.Characterized using established in-house methods, often against a primary or previously qualified standard. Purity is typically assigned as a point value without uncertainty.
Certification & Traceability Manufactured under an ISO 17034 accredited quality system. Characterized in an ISO/IEC 17025 accredited laboratory. Provides full metrological traceability.[5][7]No formal ISO accreditation is required. Traceability is established through internal documentation and comparison to a higher-order standard, if available.
Documentation Comprehensive Certificate of Analysis includes certified property value, uncertainty, expiration date, storage conditions, and methods used for characterization.[6]Certificate of Analysis is generated internally. It includes purity, identification data, and an assigned re-test date.
Regulatory Acceptance Universally accepted by global regulatory agencies (FDA, EMA, etc.) for registration and quality control.Acceptance depends on the thoroughness of the qualification program and the stage of drug development. May require significant supporting documentation.
Typical Application Used as the primary calibrator for validating analytical methods, calibrating secondary standards, and in dispute resolution or release testing of final products.Routine quality control, in-process testing, and early-stage development where a fully certified standard is not yet available or required.[4]
Cost & Availability Higher cost and may have limited availability, especially for novel compounds.Lower cost and readily available as it is produced internally from a chosen synthesis batch.

Experimental Workflow: HPLC-UV Analysis of 5-Fluoro-2-(1H-tetraazol-1-YL)aniline

High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse technique for analyzing aromatic and heterocyclic compounds like the topic molecule, offering a balance of selectivity, sensitivity, and accessibility.[9][10] Gas chromatography is often less suitable for such polar, non-volatile compounds.[11]

Rationale for Method Design
  • Stationary Phase: A reversed-phase C18 column is selected for its versatility and proven ability to retain and separate moderately polar aromatic compounds.

  • Mobile Phase: A mixture of a buffered aqueous phase and an organic solvent (acetonitrile) is used. The buffer (phosphate at a slightly acidic pH) helps to maintain a consistent ionization state for the aniline moiety, ensuring reproducible retention times and sharp peak shapes. The gradient elution (increasing acetonitrile concentration) allows for the efficient elution of the main analyte while also separating potential impurities with different polarities.

  • Detection: The UV detector wavelength is set at the compound's absorbance maximum (λmax) to ensure the highest sensitivity. A photodiode array (PDA) detector is ideal during method development to assess peak purity and identify the λmax.

Diagram: Analytical Workflow for Purity Determination

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing std_prep Reference Standard Preparation (Accurate Weighing & Dilution) sst System Suitability Test (SST) (Inject Standard Solution) std_prep->sst sample_prep Sample Preparation (Weighing & Dilution of 5-Fluoro-2-(1H-tetraazol-1-YL)aniline) analysis_run Chromatographic Run (Inject Standard and Sample Solutions) sample_prep->analysis_run sst->analysis_run If SST Passes integration Peak Integration (Area Measurement) analysis_run->integration calculation Purity Calculation (% Area Normalization or vs. Standard) integration->calculation report Generate Report calculation->report

Caption: High-level workflow for HPLC analysis.

Detailed Experimental Protocol

1. Instrumentation:

  • HPLC system with a gradient pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

  • Chromatography Data System (CDS) for instrument control and data processing.

2. Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 10 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or determined λmax).

  • Injection Volume: 10 µL.

3. Solution Preparation:

  • Diluent: Mobile Phase A / Mobile Phase B (80:20 v/v).

  • Reference Standard Stock Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of the 5-Fluoro-2-(1H-tetraazol-1-YL)aniline reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard Solution (approx. 0.05 mg/mL): Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.

  • Sample Preparation (approx. 0.05 mg/mL): Accurately weigh about 25 mg of the test sample, transfer to a 50 mL volumetric flask, dissolve and dilute to volume with diluent. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with diluent.

4. System Suitability Test (SST):

  • Procedure: Make five replicate injections of the Working Standard Solution.

  • Acceptance Criteria (Trustworthiness):

    • Tailing Factor: ≤ 2.0 for the main peak.

    • Theoretical Plates: ≥ 2000 for the main peak.

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0% for the five replicate injections.

    • Rationale: SST ensures that the chromatographic system is performing adequately on the day of analysis, providing confidence in the results.

5. Analysis and Calculation:

  • Inject the diluent (as a blank), followed by the Working Standard Solution and the Sample Preparation.

  • Calculate the purity of the sample using the area normalization method:

    • % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

Logic for Selecting a Reference Standard

The choice between a CRM and an in-house standard is a function of the development stage and the criticality of the measurement. This decision logic is crucial for both scientific integrity and resource management.

Diagram: Reference Standard Selection Logic

G cluster_pathways start Analytical Need? dev Early R&D, Process Optimization start->dev Non-GMP reg Regulatory Filing, QC Release Testing, Method Validation start->reg GMP-Critical use_inhouse Use In-House Qualified Standard dev->use_inhouse use_crm Use Certified Reference Material (CRM) reg->use_crm

Caption: Decision tree for reference standard selection.

Conclusion

The robust analytical control of 5-Fluoro-2-(1H-tetraazol-1-YL)aniline is a prerequisite for the development of safe and effective pharmaceuticals. The foundation of this control lies in the judicious selection and proper use of reference standards. While a Certified Reference Material (CRM) provides the highest level of assurance and is essential for regulatory validation and final product release, a well-qualified in-house standard is a practical and scientifically sound choice for routine testing and early-stage development. The HPLC-UV method detailed in this guide provides a solid, reliable framework for the purity assessment of this critical intermediate, ensuring that the data generated is both accurate and trustworthy.

References

  • Wikipedia. Certified reference materials. [Link]

  • Intertek. Reference Standard Materials Program. [Link]

  • Fluorochem. 5-fluoro-2-(1H-tetraazol-1-yl)aniline. [Link]

  • PubChem. 5-Fluoro-2-(1-octan-2-yltetrazol-5-yl)aniline. National Center for Biotechnology Information. [Link]

  • Toujani, E., Belgaied, W., & Toujani, S. (2023). Simultaneous Quantitative Determination of Eight Fluoro-quinolones by High-Performance Liquid Chromatography with UV Detection. Methods and objects of chemical analysis, 18(2), 101–108. [Link]

  • Agilent Technologies. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. [Link]

  • Agilent Technologies. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. [Link]

  • Modarresi-Alam, A. R., et al. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. South African Journal of Chemistry, 68, 133-137. [Link]

  • Vaskevych, A., et al. (2018). Antimicrobial and antifungal activity of 2-(1H-tetrazolo-5-yl)anilines and products of their structural modifications. [Link]

  • Binoy, N., et al. (2021). Synthesis of Fluorinated Heterocyclic Compounds for Pharmacological Screening. [Link]

  • ResearchGate. High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. [Link]

  • Riggin, R. M., et al. (1983). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. [Link]

  • ResearchGate. An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. [Link]

  • Open Exploration Publishing. (2023). Untargeted and quantitative analyses of amine and phenol compounds in Baijiu via chemical isotope labeling. [Link]

  • Al-Ostath, A. I., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. PMC. [Link]

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Elemental analysis results for 5-Fluoro-2-(1H-tetraazol-1-YL)aniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Elemental Analysis of 5-Fluoro-2-(1H-tetraazol-1-yl)aniline and Related Nitrogen-Rich Heterocycles

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. For nitrogen-containing heterocyclic compounds, a class of molecules that form the backbone of a vast array of therapeutic agents, elemental analysis serves as a fundamental checkpoint for purity and structural integrity.[1][2][3][4] This guide provides a comprehensive examination of the elemental analysis of 5-Fluoro-2-(1H-tetraazol-1-yl)aniline, a compound of interest in medicinal chemistry due to its structural motifs—a fluorinated aniline and a tetrazole ring.[5][6] We will delve into a comparison with related compounds, present detailed experimental protocols, and discuss the nuances of analyzing such nitrogen-rich and fluorinated molecules.

Understanding the Comound: Theoretical Elemental Composition

Table 1: Theoretical Elemental Composition of C₇H₆FN₅

ElementAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
Carbon (C)12.011784.07746.92
Hydrogen (H)1.00866.0483.38
Nitrogen (N)14.007570.03539.09
Fluorine (F)18.998118.99810.60
Total 179.158 100.00

These theoretical values serve as the benchmark for experimental results. A close correlation between the experimental and theoretical percentages (typically within ±0.4%) is a strong indicator of the sample's purity.

Comparative Analysis with Structurally Related Compounds

To provide a broader context, it is valuable to compare the elemental composition of our target compound with other nitrogen-rich, heterocyclic molecules. This comparison highlights how elemental percentages shift with structural modifications.

Table 2: Elemental Composition of Comparative Compounds

CompoundMolecular Formula% Carbon (C)% Hydrogen (H)% Nitrogen (N)
2-Fluoro-5-(5-methyl-1H-tetrazol-1-yl)aniline[7]C₈H₈FN₅50.264.2236.63
5-Fluoro-2-(1-octan-2-yltetrazol-5-yl)aniline[8]C₁₅H₂₂FN₅61.837.6124.03
5-substituted 1H-tetrazole derivative (generic)[9]C₃₄H₃₅N₅O₃72.706.2812.47

As illustrated in Table 2, the addition of alkyl groups, as seen in the comparative compounds, significantly increases the carbon and hydrogen percentages while decreasing the relative nitrogen content. This underscores the sensitivity of elemental analysis in detecting structural changes.

Experimental Protocol for CHN Analysis of Fluorinated Compounds

The presence of fluorine in a sample necessitates specific considerations during elemental analysis to ensure accurate results.[10][11][12] Fluorine is highly reactive and can interfere with the combustion process and the analytical system.[13]

Instrumentation and Consumables
  • Elemental Analyzer: A system capable of dynamic flash combustion, such as the Thermo Scientific™ FlashSmart™ Elemental Analyzer or the Exeter Analytical Model 440.[10][13]

  • Microbalance: With a readability of at least 0.001 mg.

  • Tin Capsules: For sample encapsulation.

  • Reagents: High-purity oxygen, helium carrier gas, and specialized combustion tube packings that may include a fluorine adsorbent like magnesium oxide.[11]

  • Certified Standards: For calibration and validation (e.g., Acetanilide).

Step-by-Step Procedure
  • Sample Preparation:

    • Ensure the sample is homogenous and completely dry, as residual solvents will significantly impact the hydrogen and carbon readings.[14]

    • Weigh approximately 2-3 mg of the sample into a tin capsule using a microbalance.[14]

    • Securely crimp the tin capsule to ensure no sample is lost and to create a uniform shape for introduction into the analyzer.

  • Instrument Calibration:

    • Perform a multi-point calibration using a certified organic standard, such as acetanilide.

    • The calibration should establish a linear response across the expected range of carbon, hydrogen, and nitrogen concentrations.

  • Analysis of Fluorinated Samples:

    • Introduce the encapsulated sample into the combustion reactor.

    • The sample undergoes rapid and complete combustion at high temperatures (typically 900-1000 °C) in a temporary excess of oxygen.

    • The resulting gases (CO₂, H₂O, N₂, and HF from the fluorine) are swept by a helium carrier gas through a series of specialized reagents.

    • A layer of a fluorine adsorbent, such as magnesium oxide or a proprietary mixture like FluoAdso, is placed in the combustion reactor to trap the highly reactive fluorine, preventing it from interfering with downstream components.[11][13]

    • The gases then pass through a reduction furnace to convert any nitrogen oxides to N₂.

    • The mixture of CO₂, H₂O, and N₂ is separated using a gas chromatography column.

    • A thermal conductivity detector (TCD) measures the concentration of each gas.

  • Data Processing:

    • The instrument's software integrates the detector signals and, using the calibration curve, calculates the percentage of C, H, and N in the original sample.

    • It is recommended to run each sample in duplicate or triplicate to ensure the reproducibility of the results.[14]

Workflow Diagram

Caption: Workflow for the elemental analysis of fluorinated compounds.

Interpreting the Results: A Mark of Purity

For 5-Fluoro-2-(1H-tetraazol-1-yl)aniline, the experimental results from a properly conducted CHN analysis should align closely with the theoretical values presented in Table 1. A deviation of more than 0.4% for any of the elements may suggest the presence of impurities, such as residual solvents, starting materials, or byproducts from the synthesis. The high nitrogen content of tetrazoles makes elemental analysis a particularly powerful tool for confirming their successful synthesis.[15][16]

References

  • CHN determination of highly fluorinated organic compounds | Scientist Live. (2013, March 24). Retrieved from [Link]

  • Analyzing Highly Fluorinated Organic Compounds | Technology Networks. (2013, February 26). Retrieved from [Link]

  • CHNS analysis of fluorinated samples - Elementar. Retrieved from [Link]

  • Summary of CHNS Elemental Analysis Common Problems. Retrieved from [Link]

  • 5-Fluoro-2-(1-octan-2-yltetrazol-5-yl)aniline. PubChem. Retrieved from [Link]

  • Sara L. Khalil, & Neam H. Saleem. (2023). SYNTHESIS AND CHARACTERIZATION OF FIVE-MEMBERED HETEROCYCLIC COMPOUNDS OF TETRAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. CyberLeninka. Retrieved from [Link]

  • Synthesis, in silico studies, and in vitro biological evaluation of newly-designed 5-amino-1 H-tetrazole-linked 5-fluorouracil analog as a potential antigastric-cancer agent. (2024). PubMed. Retrieved from [Link]

  • A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. (2020). PMC. Retrieved from [Link]

  • 2-fluoro-5-(5-methyl-1h-1,2,3,4-tetrazol-1-yl)aniline. PubChemLite. Retrieved from [Link]

  • An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. (2022). MDPI. Retrieved from [Link]

  • Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. (2015). South African Journal of Chemistry. Retrieved from [Link]

  • 2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl. (2023). Semantic Scholar. Retrieved from [Link]-%5B1%2C1'-biphenyl%5D-4yl)-methyl-Ali-Shaukat/b9f3e4b7b7e8d3c5a7f9a8e9e1c2e6f4a5c9b8d0)

  • An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013-2023). (2024). PubMed. Retrieved from [Link]

  • Quantum Chemical Study of the Structure and Thermochemistry of the Five-Membered Nitrogen-Containing Heterocycles and Their Anions and Radicals. (2005). ResearchGate. Retrieved from [Link]

  • Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. (2025). MDPI. Retrieved from [Link]

  • Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. (2023). MDPI. Retrieved from [Link]

Sources

Validating Synthesis of 5-Fluoro-2-(1H-tetraazol-1-yl)aniline: A TLC Optimization & Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating Synthesis of 5-Fluoro-2-(1H-tetraazol-1-yl)aniline via TLC Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Scientific Context

The synthesis of 5-Fluoro-2-(1H-tetraazol-1-yl)aniline is a critical intermediate step in the production of next-generation oxazolidinone antibiotics (e.g., analogs of Tedizolid). The transformation typically involves the reduction of 5-fluoro-2-(1H-tetraazol-1-yl)nitrobenzene to its corresponding aniline.

Validating this step is chemically challenging due to the high polarity of the tetrazole ring and the potential for "tailing" caused by the primary amine product on silica gel. This guide compares optimized Thin Layer Chromatography (TLC) protocols against alternative validation methods (HPLC), providing a robust, self-validating system for In-Process Control (IPC).

The Core Challenge:

  • Starting Material (SM): Nitro-precursor (Less polar, UV active, Ninhydrin negative).

  • Product (P): Aniline-tetrazole (Polar, UV active, Ninhydrin positive).

  • Critical Quality Attribute: Ensuring complete reduction without over-reduction or side-product formation (e.g., defluorination).

Experimental Methodology: The Self-Validating Protocol
2.1. Standardized TLC Protocol
  • Stationary Phase: Silica Gel 60

    
     on Aluminum or Glass backing.
    
  • Sample Preparation: Dissolve 2-5 mg of the reaction mixture in 0.5 mL of Methanol/DCM (1:1). Note: High concentration is required to visualize trace impurities.

  • Mobile Phase Systems (The Comparison):

    • System A (General): Hexane : Ethyl Acetate (50:50)

    • System B (Optimized for Polarity): Dichloromethane (DCM) : Methanol (95:5)

    • System C (Anti-Tailing): DCM : Methanol : Triethylamine (94:5:1)

2.2. Visualization Workflow
  • UV 254 nm: Mark all dark spots (Quenching).

  • Ninhydrin Stain: Dip the plate in Ninhydrin solution and heat at 110°C for 1-2 minutes.

    • Result: The Product (Aniline) will turn distinct Pink/Red . The SM (Nitro) will remain colorless or turn faint yellow/brown (background).

Comparative Analysis: TLC Systems & Alternative Methods

This section objectively compares the performance of different TLC mobile phases and contrasts TLC with HPLC for this specific synthesis.

Table 1: Mobile Phase Performance Comparison
ParameterSystem A (Hex:EtOAc 1:1)System B (DCM:MeOH 95:5)System C (DCM:MeOH:Et3N)
Product

0.15 - 0.200.35 - 0.450.40 - 0.50
SM

0.60 - 0.700.80 - 0.900.85 - 0.95
Separation (

)
High (Good for SM check)Moderate (Balanced)High (Best for Purity)
Spot Morphology Product streaks/tailsSlight tailingCompact, round spots
Verdict Use for SM Disappearance General Screening Final Quality Check

Expert Insight: System A is excellent for confirming the start of the reaction (SM moves high, Product stays at baseline). System C is required for the end of the reaction to ensure the product is pure and not trapping impurities in a streak.

Table 2: Validation Method Comparison (TLC vs. Alternatives)
FeatureTLC (Optimized) HPLC-UV/MS 1H-NMR
Speed < 10 Minutes30-60 Minutes15-30 Minutes
Cost NegligibleHigh (Solvents/Column)High (Deuterated Solvents)
Limit of Detection ~5-10 µg~1-10 ng~1 mg
Regioisomer ID Poor (1H vs 2H tetrazole hard to split)Excellent Definitive
Amine Validation Excellent (Ninhydrin) Good (Retention Time)Good (Chemical Shift)
Role In-Process Control (IPC) Final Release Testing Structural Confirmation
Visualization of Workflows
Diagram 1: The Synthetic Pathway & Tracking Strategy

This diagram illustrates the chemical transformation and how the physical properties change, dictating the TLC strategy.

SynthesisTracking cluster_val TLC Validation Signals SM Starting Material (Nitro-Tetrazole) Non-Polar | UV+ Rxn Reduction (H2, Pd/C or Fe/HCl) SM->Rxn Reduction Val_SM High Rf No Stain SM->Val_SM Prod Product (Aniline-Tetrazole) Polar | UV+ | Ninhydrin+ Rxn->Prod Major Pathway Impurity Side Products (Defluorinated / Isomers) Rxn->Impurity Minor Pathway Val_Prod Low Rf Pink Stain Prod->Val_Prod

Caption: Chemical transformation from Nitro (SM) to Aniline (Product) showing the shift in polarity and visualization properties.

Diagram 2: TLC Troubleshooting Decision Tree

A logic flow for researchers encountering separation issues.

TLCDecision Start Start TLC Analysis (System B: DCM/MeOH) Check Check Spot Morphology & Separation Start->Check Issue1 Product Streaking/Tailing? Check->Issue1 Yes Issue2 SM & Product Co-elute? Check->Issue2 Yes Issue3 No Product Visualization? Check->Issue3 Yes Final Valid Method Established Check->Final No Issues Action1 Add 1% Et3N or NH3 (Deactivates Silica Acidity) Issue1->Action1 Action1->Final Action2 Switch to Hex/EtOAc (Change Selectivity) Issue2->Action2 Action2->Final Action3 Check Ninhydrin Activity Confirm Reduction Method Issue3->Action3

Caption: Step-by-step troubleshooting logic for optimizing TLC separation of amine-tetrazoles.

Detailed Experimental Protocol (Step-by-Step)

Objective: Monitor the consumption of 5-fluoro-2-(1H-tetraazol-1-yl)nitrobenzene and formation of the aniline product.

  • Plate Preparation:

    • Cut Silica Gel 60

      
       plates to 2x5 cm size.
      
    • Draw a baseline 1 cm from the bottom using a soft pencil.

  • Spotting:

    • Lane 1 (SM): Spot 1 µL of authentic Starting Material standard (1 mg/mL in Acetone).

    • Lane 2 (Co-spot): Spot 1 µL SM + 1 µL Reaction Mixture.

    • Lane 3 (Rxn): Spot 1 µL Reaction Mixture (filtered).

  • Development:

    • Place plate in a chamber saturated with System C (DCM:MeOH:Et3N 94:5:1) .

    • Allow solvent to rise to 0.5 cm from the top.

  • Analysis:

    • Dry: Air dry the plate completely (residual

      
       can affect staining).
      
    • UV Check: Observe under 254 nm. The SM should be at

      
      . The Product should be at 
      
      
      
      .
    • Ninhydrin Dip: Dip into Ninhydrin reagent.

    • Heat: Heat with a heat gun or hot plate.[1][2]

    • Confirmation: The spot at

      
       must turn pink/red. If the spot at 
      
      
      
      (SM) is still visible under UV but does not turn pink, the reaction is incomplete.
References
  • RSC Advances. (2021). Efficient reduction of nitro compounds and domino preparation of 1-substituted-1H-1,2,3,4-tetrazoles. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). TLC Visualization Methods. Retrieved from [Link]

  • Journal of Chromatographic Science. (1995). TLC of p-nitroanilines and their analogues. Retrieved from [Link]

Sources

Crystal Structure Determination of 5-Fluoro-2-(1H-tetraazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the comparative methodologies for determining the crystal structure of 5-Fluoro-2-(1H-tetraazol-1-yl)aniline , a critical intermediate in the synthesis of oxazolidinone antibiotics (e.g., Tedizolid analogs).

It contrasts the Gold Standard (Single Crystal X-Ray Diffraction) against High-Throughput Screening (Powder XRD) and Computational Prediction (DFT) , providing a roadmap for researchers to validate regiochemistry (1H- vs. 2H-tetrazole) and solid-state packing.

A Comparative Methodological Guide

Executive Summary & Structural Context

The molecule 5-Fluoro-2-(1H-tetraazol-1-yl)aniline presents a specific structural challenge: Tetrazole Tautomerism .[1] The tetrazole ring can exist in 1H- or 2H- forms.[1][2] While the 1-substituted isomer is chemically locked during synthesis (via reaction of the aniline with sodium azide/orthoformate), confirming the regiochemistry and the ortho-twist angle (between the phenyl and tetrazole rings) is vital for predicting downstream reactivity and solubility.

Key Structural Expectations (Based on Analogs):

  • Tautomer: Exclusively 1-substituted (1H-tetrazole ring attached to Phenyl C2).

  • Conformation: Non-planar. Steric hindrance between the aniline

    
     and the tetrazole ring typically forces a dihedral twist of 30°–70° .
    
  • Packing: Dominated by

    
     hydrogen bonds and weak 
    
    
    
    interactions.
Comparative Analysis: Structural Determination Methods

This section compares the three primary pathways for structural elucidation.

FeatureMethod A: Single Crystal XRD (SC-XRD) Method B: Powder XRD (PXRD) Method C: DFT Computation
Primary Output Absolute 3D Structure (XYZ coordinates)Crystalline Phase FingerprintEnergy-minimized Geometry
Resolution Atomic Level (

Å)
Bulk Lattice LevelTheoretical (Gas/Solvent Phase)
Sample Req. High-quality single crystal (


mm)
Polycrystalline powder (


mg)
None (In-silico)
Tautomer Proof Definitive (Locates H atoms directly)Inferential (via pattern matching)Predictive (Energy difference)
Turnaround Days to Weeks (Growth dependent)Minutes to HoursHours (CPU dependent)
Cost High (Instrument + Expertise)LowLow
Best For New Chemical Entities (NCEs) Polymorph Screening Pre-synthesis Validation
Detailed Protocol: Single Crystal XRD (The Gold Standard)

Objective: Obtain an R-factor


 to definitively assign the tetrazole orientation.
Phase 1: Crystallization Strategy

The polarity of the tetrazole ring combined with the lipophilic fluorophenyl group requires a biphasic solvent system .

  • Solvent Selection:

    • Primary Solvent: Acetonitrile or Methanol (dissolves the polar tetrazole).

    • Anti-solvent: Diethyl ether or Hexane.

  • Method: Slow Vapor Diffusion (Preferred)

    • Dissolve 20 mg of the aniline in 1 mL of Acetonitrile in a small vial.

    • Place this open vial inside a larger jar containing 5 mL of Diethyl ether.

    • Seal the outer jar. The ether vapors will slowly diffuse into the acetonitrile, lowering solubility and promoting nucleation over 48–72 hours.

    • Alternative: Slow evaporation of an Ethanol/Water (80:20) solution.

Phase 2: Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or equivalent with Mo-K

    
     radiation (
    
    
    
    Å).
  • Temperature: Cryogenic cooling (100 K) is mandatory to reduce thermal motion of the terminal fluorine atom.

  • Space Group Determination: Expect Monoclinic (

    
    ) or Orthorhombic (
    
    
    
    ) based on similar 1-phenyl-tetrazoles [1].
Phase 3: Structure Solution (SHELXT)
  • Direct Methods: Use SHELXT to locate heavy atoms (F, N, C).

  • Refinement: Use SHELXL (Least Squares).

    • Critical Step: Locate the amine protons (

      
      ) in the difference Fourier map. Do not calculate them geometrically; their position defines the intramolecular H-bonding network.
      
Visualization of Structural Logic

The following diagram illustrates the decision pathway for confirming the structure, highlighting the critical check for Tautomerism.

StructureDetermination Start Synthesized 5-Fluoro-2-(1H-tetraazol-1-yl)aniline Cryst Crystallization (Vapor Diffusion: MeCN/Ether) Start->Cryst PXRD PXRD Screening (Polymorph Check) Start->PXRD Check Crystal Quality Check (Polarized Microscopy) Cryst->Check SCXRD SC-XRD Data Collection (Mo-Kα, 100 K) Check->SCXRD Single Crystal Found Check->PXRD Microcrystalline only Solve Structure Solution (Direct Methods) SCXRD->Solve Tautomer Tautomer Check: Is H on N1 or N2? Solve->Tautomer Result1 1H-Tetrazole (Target) Confirmed Tautomer->Result1 N1-C Bond Short Result2 2H-Tetrazole (Rare/Isomer) Tautomer->Result2 N2-N3 Bond Short

Caption: Decision tree for structural validation, emphasizing the discrimination between 1H and 2H tautomers via bond length analysis.

Expected Structural Parameters (Reference Data)

Since the specific crystal structure of the title compound is often proprietary or embedded in larger datasets, the following parameters are derived from the homologous 5-chloro-1-phenyl-1H-tetrazole and 1-(2-fluorophenyl)tetrazole [2, 3]. Use these as validation benchmarks.

ParameterExpected RangeExplanation
Crystal System MonoclinicCommon for planar/semi-planar aromatics.
Space Group

or

Centrosymmetric packing is favored.
Dihedral Angle


Angle between Phenyl and Tetrazole rings due to steric clash between ortho-F/NH2 and Tetrazole N.

Bond Lengths


Å
Indicates delocalization within the tetrazole ring.
Intermolecular Forces

Amine donor to Tetrazole N acceptor (Chain formation).
Density (

)



High density due to Fluorine and Nitrogen content.
Polymorph Screening (Critical for Drug Development)

For pharmaceutical applications (e.g., Tedizolid synthesis), polymorphism can affect bioavailability.

  • Screening Protocol: Slurry the compound in 5 different solvents (Water, Ethanol, Acetone, Toluene, THF) for 24 hours.

  • Analysis: Analyze the resulting solids via PXRD .

  • Comparison: If the PXRD pattern (peak positions

    
    ) differs from the SC-XRD simulated pattern, a new polymorph exists.
    
References
  • Cambridge Crystallographic Data Centre (CCDC). "Structure of 5-chloro-1-phenyl-1H-tetrazole." CSD Entry: YUYZOW.

  • Sieler, J., et al. (1989). "Molecular and Crystal Structure of 1-(4-Chlorophenyl)-5-(2-dimethylaminovinyl)-1H-tetrazole."[3] Acta Chemica Scandinavica, 43, 298–300.[3]

  • Gao, W., et al. (2016). "Crystal structure and Hirshfeld surface analysis of 1-(2-fluorophenyl)-1H-tetrazole.

  • PubChem. "5-Fluoro-2-(1H-tetraazol-1-yl)aniline Compound Summary.

Sources

Bioisosteric Profiling of 5-Fluoro-2-(1H-tetraazol-1-yl)aniline: Structural Optimization & Functional Equivalence

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The scaffold 5-Fluoro-2-(1H-tetraazol-1-yl)aniline represents a specialized pharmacophore in medicinal chemistry, distinct from the more common C-linked (5-substituted) tetrazole acid bioisosteres. This specific arrangement—an ortho-disposition of an aniline and an N-linked tetrazole, modulated by a para-fluorine (relative to the aniline)—serves two primary strategic functions in drug design:

  • Cis-Amide Mimicry: The 1,5-disubstituted tetrazole ring locks the geometry in a planar configuration that mimics the cis-amide bond (

    
    ), providing a metabolically stable alternative to peptide bonds.
    
  • Pre-Fused Synthon: The proximity of the nucleophilic aniline (

    
    ) to the electrophilic C5 position of the tetrazole allows this molecule to serve as a "masked" precursor for tricyclic systems (e.g., tetrazolo[1,5-a]quinoxalines) or as a rigid biphenyl isostere.
    

This guide analyzes the bioisosteric utility of this scaffold, comparing it against 1,2,3-triazoles and carboxamides, and provides validated synthetic protocols for its derivatization.

Bioisosteric Landscape & Mechanistic Logic

The N-Linked Tetrazole vs. The Amide Bond

Unlike 5-substituted tetrazoles (which mimic carboxylic acids, pKa ~4.5), the 1-substituted tetrazole in this scaffold is non-acidic. Its value lies in its electronic topography.

  • Dipole Moment Amplification: The 1-aryl-1H-tetrazole moiety exhibits a dipole moment (

    
     D) significantly higher than that of a standard amide (
    
    
    
    D) or a 1,2,3-triazole (
    
    
    D). This enhances solvation and electrostatic interactions within a binding pocket.
  • Metabolic Hardening: Amide bonds are susceptible to hydrolysis by proteases and amidases. The tetrazole ring is resistant to these enzymatic cleavages, extending the half-life (

    
    ) of the parent drug.
    
  • The Fluorine Effect (C5-F): The fluorine atom at the 5-position (para to the aniline) blocks metabolic oxidation (CYP450-mediated hydroxylation) at the most electron-rich site of the phenyl ring, while simultaneously increasing lipophilicity (LogD) to improve membrane permeability.

Structural Comparison Diagram

The following diagram illustrates the bioisosteric relationships and the "Locking" effect of the tetrazole ring.

Bioisostere_Map Amide Cis-Amide Bond (Protease Susceptible) Tetrazole 1-Aryl-1H-Tetrazole (Metabolically Stable High Dipole) Amide->Tetrazole Bioisosteric Replacement Triazole 1,2,3-Triazole (Lower Dipole H-Bond Acceptor) Tetrazole->Triazole Dipole Modulation Fused Tetrazolo-Quinoxaline (Cyclized Derivative) Tetrazole->Fused Intramolecular Cyclization

Caption: Figure 1. Bioisosteric evolution from labile amide bonds to the rigid, stable 1-aryl-1H-tetrazole scaffold.

Comparative Physicochemical Data

The table below contrasts the 5-Fluoro-2-(1H-tetraazol-1-yl)aniline scaffold with its direct bioisosteres. Data represents averaged values for phenyl-substituted analogues to ensure comparability.

Property1-Aryl-1H-Tetrazole (Target)1-Aryl-1,2,3-Triazole (Alternative)Aryl-Acetamide (Original)Significance
Dipole Moment (

)
~6.2 D~5.0 D~3.8 - 4.0 DTetrazole provides stronger electrostatic binding interactions.
H-Bond Donors (HBD) 0 (Ring only)01 (NH)Tetrazole removes the HBD, useful if desolvation penalty is high.
H-Bond Acceptors (HBA) 3-4 (N2, N3, N4)2-31 (C=O)Tetrazole offers a rich "belt" of electron density for receptor active site serines/histidines.
LogP (Lipophilicity) 1.1 - 1.51.3 - 1.80.9 - 1.2Tetrazole is slightly more lipophilic than amide, aiding permeability.
Metabolic Stability High (>90% remaining @ 1h)HighLow (Hydrolysis risk)Critical for oral bioavailability and duration of action.
Planarity Twisted (~30-40° dihedral)TwistedPlanar (Resonance)Tetrazole twist can be tuned by ortho-substitution (like the aniline

).

Experimental Protocols

A. Synthesis of 5-Fluoro-2-(1H-tetraazol-1-yl)aniline

This protocol utilizes the cyclization of an amine with triethyl orthoformate and sodium azide, the most robust method for generating the 1-substituted tetrazole ring.

Reagents:

  • 4-Fluoro-1,2-phenylenediamine (Starting Material)

  • Triethyl orthoformate (

    
    )
    
  • Sodium Azide (

    
    )
    
  • Glacial Acetic Acid (

    
    )
    

Workflow:

  • Dissolution: Dissolve 4-Fluoro-1,2-phenylenediamine (10 mmol) in glacial acetic acid (20 mL).

  • Cyclization Reagents: Add triethyl orthoformate (15 mmol) followed by sodium azide (15 mmol). Caution:

    
     in acid generates 
    
    
    
    (toxic/explosive). Use a blast shield and efficient fume hood.
  • Reflux: Heat the mixture to 90°C for 4-6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) for the disappearance of the diamine.

  • Workup: Cool to room temperature. Pour the reaction mixture into crushed ice/water (100 mL).

  • Precipitation: The product, 5-Fluoro-2-(1H-tetraazol-1-yl)aniline, typically precipitates as a solid. If no precipitate forms, neutralize with

    
     to pH 7.
    
  • Purification: Filter the solid and recrystallize from Ethanol/Water.

    • Note: This reaction often yields the 1-(2-amino-4-fluorophenyl)-1H-tetrazole . The regioselectivity is driven by the nucleophilicity of the diamine nitrogens. The amino group para to the fluorine is more nucleophilic and reacts first if not protected, but in the diamine, the sterics of the ortho-formate usually favor the formation of the tetrazole at the less hindered position or a mixture separable by column chromatography.

B. Validation of Metabolic Stability (Microsomal Assay)

To confirm the bioisosteric advantage over the amide:

  • Incubation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine

    
     and 
    
    
    
    .
    • Expectation: Tetrazole derivatives should show <10% degradation at 60 min, whereas acetamide analogues typically show >30% loss.

Synthetic Pathway Visualization

The following diagram details the synthetic logic, including the critical divergence point where the scaffold can be cyclized into a tricyclic system.

Synthesis_Path Start 4-Fluoro-1,2-phenylenediamine Step1 Triethyl orthoformate + NaN3 (AcOH, 90°C) Start->Step1 Product 5-Fluoro-2-(1H-tetraazol-1-yl)aniline (Target Scaffold) Step1->Product Divergence Functionalization Product->Divergence RouteA Urea/Carbamate Formation (Linker Strategy) Divergence->RouteA R-NCO RouteB Tetrazolo[1,5-a]quinoxaline (Fused Ring Synthesis) Divergence->RouteB Aldehyde + Oxidative Cyclization

Caption: Figure 2. Synthetic workflow for the generation and subsequent derivatization of the 5-Fluoro-2-(1H-tetraazol-1-yl)aniline scaffold.

References

  • Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: Medicinal chemistry and synthetic methods. Bioorganic & Medicinal Chemistry, 10(11), 3379–3393. Link

  • Zabrocki, J., et al. (1988). Conformational mimicry. 1. 1,5-Disubstituted tetrazole ring as a surrogate for the cis amide bond.[1][2][3] Journal of the American Chemical Society, 110(17), 5875–5880. Link

  • Myznikov, L. V., Hrabalek, A., & Koldobskii, G. I. (2007). Drugs in the tetrazole series. Chemistry of Heterocyclic Compounds, 43, 1–9. Link

  • Popova, E. A., et al. (2019). Tetrazoles: Synthesis and Biological Activity. Russian Journal of General Chemistry, 89, 210–228.
  • Neochoritis, C. G., et al. (2019). Tetrazoles via Multicomponent Reactions.[4][5][6] Chemical Reviews, 119(3), 1970-2042. Link

Sources

Safety Operating Guide

Proper Disposal Procedures: 5-Fluoro-2-(1H-tetraazol-1-yl)aniline

[1]

Part 1: Executive Safety Directive (Immediate Action)

Do NOT treat 5-Fluoro-2-(1H-tetraazol-1-yl)aniline as standard organic solid waste.[1] Due to the high-nitrogen tetrazole ring, this compound possesses energetic properties and potential shock sensitivity, combined with the acute toxicity characteristic of halogenated anilines.[1]

Core Disposal Rules:

  • NO Drain Disposal: Strictly prohibited.

  • NO Trash Disposal: Never place in municipal or general lab trash.

  • Segregation: Isolate from acids, oxidizers, and metal salts.[1]

  • Method: The only authorized disposal method is High-Temperature Incineration via a licensed hazardous waste contractor.[1]

Part 2: Hazard Profile & Technical Justification

To handle this compound safely, one must understand the structural basis of its hazards. This section synthesizes Structure-Activity Relationships (SAR) to justify the stringent protocols below.

1. The Energetic Hazard (Tetrazole Moiety)

The 1H-tetrazole ring is a nitrogen-rich heterocycle (CN₄).[1] While often used as a carboxylic acid bioisostere in drug design, it is thermodynamically unstable relative to its decomposition products (N₂ gas).[1]

  • Mechanism: Upon thermal or mechanical stress, the tetrazole ring can undergo retro-1,3-dipolar cycloaddition, releasing nitrogen gas (

    
    ) rapidly.[1]
    
  • Risk Factor: 1-Substituted tetrazoles (like this compound) often exhibit lower thermal stability than their 2-substituted isomers or 5-substituted analogs.[1] Decomposition can be exothermic and explosive under confinement [1, 2].[1]

2. The Toxicity Hazard (Fluoroaniline Moiety)

The aniline substructure contributes to significant biological hazards.[1]

  • Acute Toxicity: Anilines are toxic by ingestion, inhalation, and skin absorption.[1] They are known methemoglobin-forming agents, causing blood to lose its oxygen-carrying capacity.[1]

  • Target Organs: Blood, liver, kidneys.[1]

  • Environmental: Toxic to aquatic life with long-lasting effects (H411) [3].[1][2]

Table 1: Physical & Chemical Hazard Summary

PropertySpecificationHazard Implication
Molecular Formula

High Nitrogen:Carbon ratio indicates energetic potential.[1]
Physical State Solid (Crystalline)Dust explosion hazard if aerosolized.[1]
Incompatibilities Strong Acids, Oxidizers, Acid ChloridesContact with strong acids may generate hydrazoic acid (

) in trace amounts if hydrolysis occurs.[1]
Decomposition >150°C (Estimated)Do not heat above 100°C during waste processing.[1]
GHS Classification Acute Tox. 3 (Oral), Skin Irrit. 2, Aquatic Chronic 2Requires full PPE (Tyvek, Nitrile, Respirator).[1]
Part 3: Step-by-Step Disposal Protocol

This protocol is designed to minimize handling time and mechanical stress on the compound.[1]

Phase 1: Pre-Disposal Stabilization & Collection[1]

Objective: Prepare the waste for transport without triggering decomposition.

  • Container Selection: Use a Wide-Mouth High-Density Polyethylene (HDPE) jar.[1] Avoid glass if possible to prevent shrapnel in case of an energetic event, unless the compound is in solution.

  • Wetting (Desensitization): If the pure solid is old, dry, or crystallized on a cap, do not unscrew .[1] If collecting loose powder, wet the solid with a chemically compatible phlegmatizer (inert solvent) such as water or mineral oil (10-20% by weight) to reduce shock sensitivity.[1]

    • Note: Water is preferred if incineration is the endpoint; oil is preferred if the compound is water-reactive (unlikely here, but verify specific impurities).[1]

  • Labeling: Affix a hazardous waste label immediately.

    • Primary Constituent: 5-Fluoro-2-(1H-tetraazol-1-yl)aniline.[1]

    • Hazard Checkboxes: Toxic, Flammable Solid, Reactive (Conservative classification).[1]

Phase 2: Waste Stream Segregation

Use the following logic flow to determine the correct waste stream for your specific sample state.

WasteSegregationStartWaste Identification:5-Fluoro-2-(1H-tetraazol-1-yl)anilineStateCheckWhat is the physical state?Start->StateCheckSolidPure Solid / PowderStateCheck->SolidSolutionDissolved in Solvent(Reaction Mixture)StateCheck->SolutionTraceContaminated Debris(Gloves, Weigh Boats)StateCheck->TraceWetSolidACTION: PhlegmatizeWet with 10% Water/OilSolid->WetSolidSolventCheckIs Solvent Halogenated?Solution->SolventCheckDoubleBagDouble Bag inClear PolyethyleneTrace->DoubleBagPackSolidPack in HDPE JarLabel: 'Flammable Solid, Toxic'WetSolid->PackSolidIncinerateFINAL DISPOSAL:High-Temp Incineration(Licensed Contractor)PackSolid->IncinerateHaloStreamStream A: Halogenated Solvents(High BTU Incineration)SolventCheck->HaloStreamYes (DCM, Chloroform)NonHaloStreamStream B: Non-Halogenated Organics(Standard Incineration)SolventCheck->NonHaloStreamNo (MeOH, EtOAc)HaloStream->IncinerateNonHaloStream->IncinerateDoubleBag->Incinerate

Figure 1: Decision Matrix for Waste Segregation.[1] This logic ensures that energetic solids are desensitized and liquid streams are compatible with incinerator feeds.

Phase 3: Final Disposal (Contractor Handoff)
  • Manifesting: Ensure the waste manifest explicitly lists "Tetrazole Derivative" to alert the disposal facility of the high nitrogen content.[1]

  • Destruction: The facility will utilize a rotary kiln incinerator operating >1000°C with secondary combustion and scrubbers (for HF gas generated from the fluorine atom).

Part 4: Emergency Response (Spills)

Scenario: You have spilled 500mg of solid powder on the bench.

  • Evacuate: Clear the immediate area (10 ft radius).

  • PPE: Don double nitrile gloves, safety goggles, and a lab coat. If powder is fine/dusty, use an N95 or P100 respirator.

  • No Friction: DO NOT use a dry brush or broom.[1] Static electricity or friction can initiate decomposition.[1]

  • Wet Method:

    • Cover the spill gently with a paper towel dampened with water or an inert solvent (e.g., PEG-400).[1]

    • Wipe up the material using a "scooping" motion, not a scrubbing motion.

  • Clean Up: Place the contaminated towels into a wide-mouth jar. Seal and label as hazardous waste.[1]

  • Decontamination: Wash the surface with mild soap and water.[1]

References
  • Ostrovskii, V. A., et al. (2024).[3] Decomposition products of tetrazoles. Russian Chemical Reviews. Link

  • BenchChem Technical Support. (2025). Stability and Storage of Tetrazole Compounds. Link

  • BASF. (2024).[1] Safety Data Sheet: Pyrimethanil (Aniline Derivative Analog). Link[1]

  • Fisher Scientific. (2025).[4] Safety Data Sheet: 2-Fluoroaniline. Link

  • Sigma-Aldrich. (2025).[1][5][6] Safety Data Sheet: 5-(2-Pyrrolidinyl)-1H-tetrazole. Link

  • PubChem. (2025).[1] Compound Summary: 5-Fluoro-2-(1H-tetraazol-1-yl)aniline.[1] Link

Comprehensive Safety and Handling Guide for 5-Fluoro-2-(1H-tetraazol-1-YL)aniline

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Mitigating Risk in Research and Development

This document provides essential safety protocols and operational guidance for researchers, scientists, and drug development professionals handling 5-Fluoro-2-(1H-tetraazol-1-YL)aniline. The following procedures are designed to ensure personnel safety, maintain experimental integrity, and comply with standard laboratory safety practices. The recommendations are synthesized from an analysis of the compound's constituent functional groups—a fluorinated aniline and a tetraazole ring—and established best practices for handling analogous chemical structures.

Foundational Hazard Assessment: Understanding the Risk Profile

While a specific, comprehensive toxicological profile for 5-Fluoro-2-(1H-tetraazol-1-YL)aniline is not widely documented, a rigorous safety protocol can be established by evaluating the known hazards of its structural components.

  • Aniline Moiety: Aniline and its derivatives are well-known for their potential toxicity. They can be absorbed through the skin and may cause serious health effects with prolonged exposure, including damage to organs and potential carcinogenicity.[1][2] The primary routes of exposure are inhalation, skin contact, and ingestion.[3]

  • Fluoro- Group: The presence of a fluorine atom can alter the compound's reactivity and metabolic pathways, potentially increasing its biological activity and persistence.

  • Tetrazole Ring: While the tetrazole ring itself is generally stable, compounds containing this moiety can be energetic. Furthermore, some heterocyclic compounds can present sensitization risks.

Given these factors, 5-Fluoro-2-(1H-tetraazol-1-YL)aniline must be treated as a hazardous substance with potential for acute toxicity, skin and eye irritation, and long-term health effects. A risk-averse approach is mandatory.

The Hierarchy of Controls: Beyond Personal Protective Equipment

Before detailing PPE, it is critical to recognize that PPE is the final line of defense. The primary methods for protecting laboratory personnel rely on robust engineering and administrative controls.

  • Engineering Controls: All handling of 5-Fluoro-2-(1H-tetraazol-1-YL)aniline, including weighing, transfers, and preparation of solutions, must be conducted within a certified chemical fume hood.[4] The fume hood provides primary containment and protects the user from inhaling potentially harmful dust or vapors.[5]

  • Administrative Controls: Access to areas where this compound is used should be restricted. All personnel must receive documented training on the specific hazards and handling procedures outlined in this guide. It is also crucial to ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[3]

Personal Protective Equipment (PPE): A Detailed Protocol

The selection of PPE must be based on a thorough risk assessment of the procedures being performed. The following table outlines the minimum required PPE.

Task / OperationRespiratory ProtectionEye/Face ProtectionHand ProtectionBody Protection
Weighing/Handling Solid N95 Respirator (at minimum) or Half-Mask Respirator with P100 filtersChemical Splash Goggles & Face ShieldDouble-gloved with Nitrile or NeopreneFlame-Resistant Lab Coat (fully buttoned)
Handling Solutions Not required if inside a fume hoodChemical Splash GogglesDouble-gloved with Nitrile or NeopreneFlame-Resistant Lab Coat (fully buttoned)
Large Scale Operations (>50g) Half-Mask Respirator with Organic Vapor/P100 cartridgesChemical Splash Goggles & Face ShieldHeavy-duty Butyl or Viton gloves over Nitrile inner glovesChemical Resistant Apron over a Flame-Resistant Lab Coat
Spill Cleanup Full-Face Respirator with Organic Vapor/P100 cartridgesFull-Face Respirator provides protectionHeavy-duty Butyl or Viton glovesDisposable Chemical Resistant Coveralls
Rationale for PPE Selection
  • Eye and Face Protection: Safety glasses are the absolute minimum, but due to the potential for severe eye irritation from aniline-like compounds, chemical splash goggles are required.[1][6] A face shield must be worn over goggles during any operation with a significant splash or aerosolization risk, such as handling the powder outside of a glovebox or working with pressurized systems.[5][6]

  • Hand Protection: A single pair of gloves is insufficient. Double-gloving with nitrile gloves provides robust protection for incidental contact.[6] Nitrile is a good general-purpose choice, offering protection against a variety of chemicals.[7] For extended contact or spill cleanup, more resistant materials like butyl rubber are recommended.[7] Gloves should be inspected before each use and changed immediately upon suspected contamination.[4]

  • Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned.[5] Standard cotton lab coats are not recommended due to their flammability. For large-volume work, a chemical-resistant apron provides an additional barrier against spills.[7]

  • Respiratory Protection: While a fume hood is the primary control, respiratory protection is necessary when handling the solid powder, as fine particles can become airborne.[4] An N95 respirator offers protection against particulates, while a half-mask or full-face respirator with appropriate cartridges should be used for higher-risk scenarios.[7] Participation in a formal respiratory protection program, including fit-testing, is required for respirator use.[4]

Procedural Discipline: PPE Donning and Doffing

The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

PPE_Sequence cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Gloves (Outer gloves last) Don3->Don4 Doff1 1. Outer Gloves Doff2 2. Lab Coat / Apron Doff1->Doff2 Doff3 3. Goggles / Face Shield Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4 Doff5 5. Inner Gloves Doff4->Doff5

Caption: Correct sequence for donning and doffing PPE to minimize exposure.

Operational Plan: From Receipt to Disposal

Step 1: Receiving and Storage

  • Upon receipt, inspect the container for damage within a fume hood.

  • Store the compound in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[3]

  • The storage location should be clearly labeled with the compound's identity and hazard warnings.

Step 2: Weighing and Handling the Solid

  • Don all required PPE as specified in the table above.

  • Perform all weighing operations inside a chemical fume hood or a balance enclosure with exhaust ventilation.

  • Use anti-static tools and weigh boats to prevent dispersal of the powder.[8]

  • Handle the container and tools gently to minimize dust generation.

  • After weighing, carefully close the primary container.

  • Clean the spatula and weighing area with a solvent-dampened cloth (e.g., ethanol or isopropanol) to collect any residual powder. Dispose of the cloth as hazardous waste.

Step 3: Preparing Solutions

  • Work within a chemical fume hood.

  • Add the weighed solid to the solvent slowly. Do not add solvent to the solid to avoid splashing.

  • If the dissolution is exothermic, use an ice bath for cooling.

  • Ensure the vessel is appropriately capped or covered during mixing.

Disposal Plan: A Cradle-to-Grave Approach

Improper disposal can lead to environmental contamination and pose a risk to public health.[9] All waste generated from handling 5-Fluoro-2-(1H-tetraazol-1-YL)aniline must be treated as hazardous waste.

Waste Segregation:

  • Solid Chemical Waste: Unused or expired 5-Fluoro-2-(1H-tetraazol-1-YL)aniline.

  • Liquid Chemical Waste: Solutions containing the compound and any rinsate from cleaning contaminated glassware.

  • Contaminated Solid Waste: Used PPE (gloves, coats), weigh boats, and spill cleanup materials.

Disposal Workflow:

Waste_Disposal cluster_generation Waste Generation Point (Fume Hood) cluster_containers Waste Accumulation Area Solid Solid Chemical & Contaminated PPE SolidWaste Labeled Hazardous Solid Waste Container Solid->SolidWaste Liquid Liquid Solutions & Rinsate LiquidWaste Labeled Hazardous Liquid Waste Container Liquid->LiquidWaste Disposal Arrange Pickup by EHS / Licensed Contractor SolidWaste->Disposal LiquidWaste->Disposal

Caption: Workflow for proper segregation and disposal of hazardous waste.

Decontamination and Final Disposal:

  • All contaminated glassware should be rinsed with a suitable solvent (e.g., ethanol or acetone) three times. The rinsate must be collected and disposed of as hazardous liquid waste.[10]

  • Contaminated PPE and other solid materials should be placed in a sealed, labeled bag and then into a designated solid hazardous waste container.[11]

  • Do not dispose of this chemical down the sanitary sewer.[12]

  • All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[13] The preferred method of destruction is high-temperature incineration.[9]

By adhering to this comprehensive guide, you can effectively manage the risks associated with handling 5-Fluoro-2-(1H-tetraazol-1-YL)aniline, ensuring a safe and controlled laboratory environment.

References

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]

  • University of California, Riverside Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • University of Arizona Research Laboratory & Safety Services. (2015). Personal Protective Equipment Selection Guide. Retrieved from [Link]

  • University of Nebraska–Lincoln Environmental Health and Safety. (2020). Sewer Disposal List. Retrieved from [Link]

  • Penta s.r.o. (2025). Aniline - SAFETY DATA SHEET. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2024). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. Retrieved from [Link]

  • Hachio Co., Ltd. (2026). Disposal of expired pharmaceuticals and research waste liquids for the cosmetics industry. Retrieved from [Link]

  • World Health Organization. (1999). Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. Retrieved from [Link]

  • National Medicines Regulatory Authority, Sri Lanka. (2021). Guideline for Safe Disposal of Expired and Unwanted Pharmaceuticals. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.